4-(Bromomethyl)benzo[d]thiazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-(bromomethyl)-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNS/c9-4-6-2-1-3-7-8(6)10-5-11-7/h1-3,5H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSCFGYHMOWYNFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)SC=N2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60726355 | |
| Record name | 4-(Bromomethyl)-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60726355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
936827-73-5 | |
| Record name | 4-(Bromomethyl)benzothiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=936827-73-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Bromomethyl)-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60726355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-(Bromomethyl)benzo[d]thiazole from 4-Methylbenzothiazole
Abstract
This technical guide provides a comprehensive overview of the synthesis of 4-(bromomethyl)benzo[d]thiazole, a critical building block in contemporary drug discovery. The benzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives patented for a wide range of therapeutic applications, most notably in cancer research.[1] This document details the strategic conversion of 4-methylbenzothiazole to its benzylic bromide via a free-radical halogenation pathway. We will delve into the mechanistic underpinnings of the Wohl-Ziegler reaction, provide a field-proven, step-by-step experimental protocol, and outline the necessary analytical techniques for the characterization of the final product. This guide is intended for researchers, scientists, and professionals in the field of drug development who require a robust and reliable method for accessing this valuable synthetic intermediate.
Introduction: The Strategic Importance of Benzothiazoles in Medicinal Chemistry
The benzothiazole motif, a bicyclic system comprising fused benzene and thiazole rings, is a cornerstone in the design of novel therapeutic agents.[1][2] Its unique structural and electronic properties allow it to interact with a diverse array of biological targets, leading to a broad spectrum of pharmacological activities.[3] Clinically approved drugs and late-stage clinical candidates containing the benzothiazole core underscore its significance in treating diseases ranging from cancer and neurodegenerative disorders to microbial infections.[1][3][4]
The functionalization of the benzothiazole scaffold is key to modulating its biological activity. Specifically, the introduction of a reactive handle, such as a bromomethyl group at the 4-position, transforms the otherwise stable heterocycle into a versatile intermediate. This compound serves as a potent electrophile, readily undergoing nucleophilic substitution reactions to allow for the facile introduction of various side chains and pharmacophores, thereby enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
This guide focuses on the selective and efficient synthesis of this compound from the readily available precursor, 4-methylbenzothiazole.
Synthetic Strategy: Benzylic Bromination via the Wohl-Ziegler Reaction
The target transformation involves the selective bromination of the methyl group at the C4 position of the benzothiazole ring, a benzylic position. Direct bromination of the aromatic ring is a potential side reaction that must be minimized. The method of choice for this specific transformation is the Wohl-Ziegler reaction , which employs N-Bromosuccinimide (NBS) as the brominating agent under free-radical conditions.[5][6][7]
The key to the selectivity of the Wohl-Ziegler reaction is the ability to maintain a very low, steady-state concentration of molecular bromine (Br₂) throughout the reaction.[5][7][8] This is achieved by the in-situ generation of Br₂ from the reaction of NBS with trace amounts of HBr. This low concentration of Br₂ favors the radical chain pathway for benzylic substitution over electrophilic addition or substitution on the aromatic ring.
The reaction is typically initiated using either UV light or a chemical radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).
Mechanistic Deep Dive
The Wohl-Ziegler bromination proceeds through a classic free-radical chain mechanism consisting of three distinct stages: initiation, propagation, and termination.[9]
-
Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator (e.g., AIBN) upon heating, generating two radicals. These radicals then react with the trace HBr present to generate a bromine radical (Br•). Alternatively, UV light can directly cause the homolysis of the small amount of Br₂ present in NBS.[5][8]
-
Propagation: This stage consists of a two-step cycle.
-
Step 2a: A bromine radical abstracts a hydrogen atom from the benzylic methyl group of 4-methylbenzothiazole. This is the rate-determining step and is favored because the resulting benzylic radical is stabilized by resonance with the aromatic system.
-
Step 2b: The newly formed benzothiazol-4-ylmethyl radical reacts with a molecule of Br₂ (generated in situ from NBS and HBr) to yield the desired product, this compound, and a new bromine radical, which continues the chain reaction.
-
-
Termination: The chain reaction is terminated when any two radical species combine, removing the reactive intermediates from the cycle.
Below is a diagram illustrating the core propagation steps of the reaction mechanism.
Caption: The free-radical mechanism of Wohl-Ziegler bromination.
Experimental Protocol: A Self-Validating System
This section provides a detailed, step-by-step methodology for the synthesis of this compound. Adherence to this protocol is critical for ensuring reaction success, purity, and safety.
Reagents and Equipment
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Stoichiometric Equiv. |
| 4-Methylbenzothiazole | C₈H₇NS | 149.21 | 1.0 | 1.0 |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 1.1 | 1.1 |
| Azobisisobutyronitrile (AIBN) | C₈H₁₂N₄ | 164.21 | 0.05 | 0.05 |
| Carbon Tetrachloride (CCl₄) | CCl₄ | 153.82 | ~15 mL | Solvent |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | For Extraction |
| Saturated NaHCO₃ solution | NaHCO₃ | 84.01 | - | For Washing |
| Brine | NaCl | 58.44 | - | For Washing |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | - | For Drying |
| Silica Gel (230-400 mesh) | SiO₂ | 60.08 | - | For Chromatography |
Note on Solvent Choice: Carbon tetrachloride is the traditional solvent for Wohl-Ziegler reactions, partly because the denser NBS sinks and the less dense succinimide byproduct floats, providing a visual cue for reaction completion.[6] However, due to its toxicity and environmental impact, safer alternatives like acetonitrile or trifluorotoluene are increasingly used.[5][6] This protocol retains CCl₄ for its classical utility, but users are encouraged to consult literature for adaptations with alternative solvents.
Equipment:
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
Step-by-Step Synthesis Workflow
Caption: Step-by-step experimental workflow for the synthesis.
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-methylbenzothiazole (1.0 eq), N-Bromosuccinimide (1.1 eq), and a catalytic amount of AIBN (0.05 eq).
-
Solvent Addition: Add carbon tetrachloride (approx. 15 mL) to the flask.
-
Initiation & Reflux: Fit the flask with a reflux condenser and place it in a pre-heated oil bath or heating mantle. Heat the mixture to reflux (boiling point of CCl₄ is ~77°C) with vigorous stirring.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) using a hexane/ethyl acetate solvent system. A key visual indicator of reaction completion is the floating of the succinimide byproduct on the surface of the denser CCl₄.[6] The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Filtration: Filter the reaction mixture through a sintered glass funnel or a cotton plug to remove the solid succinimide. Wash the solid with a small amount of cold CCl₄ or dichloromethane.
-
Aqueous Wash: Transfer the combined filtrate to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (to quench any remaining HBr) and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent, to afford this compound as a pure solid.
Product Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.
| Technique | Starting Material: 4-Methylbenzothiazole (Expected Data) | Product: this compound (Expected Data) |
| ¹H NMR | δ ~7.9 (d, 1H), ~7.8 (d, 1H), ~7.4 (t, 1H), ~2.7 (s, 3H, -CH₃) | δ ~8.0 (d, 1H), ~7.9 (d, 1H), ~7.5 (t, 1H), ~4.9 (s, 2H, -CH₂Br) |
| ¹³C NMR | Aromatic signals in δ 120-155 ppm range, ~18.0 ppm (-CH₃) | Aromatic signals in δ 120-155 ppm range, ~30.0 ppm (-CH₂Br) |
| Mass Spec (EI) | m/z = 149 [M]⁺ | m/z = 227/229 [M]⁺ (characteristic 1:1 isotopic pattern for Br) |
| Appearance | Colorless to pale yellow liquid | White to off-white solid |
Note: NMR chemical shifts (δ) are reported in ppm and are referenced to an internal standard (TMS at 0 ppm). The exact values may vary depending on the solvent used (typically CDCl₃ or DMSO-d₆).
The most telling transformation in the spectroscopic data is the disappearance of the singlet at ~2.7 ppm in the ¹H NMR spectrum (corresponding to the -CH₃ protons) and the appearance of a new singlet at ~4.9 ppm (corresponding to the -CH₂Br protons). Furthermore, the mass spectrum of the product will show a characteristic pair of molecular ion peaks of nearly equal intensity, separated by 2 m/z units, which is indicative of the presence of a single bromine atom.
Safety and Handling
This synthesis involves hazardous materials and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
N-Bromosuccinimide (NBS): Harmful if swallowed and causes severe skin burns and eye damage.[10] It is an oxidizing agent and should be kept away from combustible materials.[11][12] Handle with gloves, safety goggles, and a lab coat.[13][14]
-
Carbon Tetrachloride (CCl₄): A toxic and ozone-depleting substance. It is a suspected carcinogen and can cause severe liver and kidney damage. All handling must be done in a certified chemical fume hood.
-
AIBN: Thermally unstable. It decomposes upon heating to release nitrogen gas, which can cause pressure buildup. Store refrigerated and away from heat sources.
-
This compound: As a benzylic bromide, this compound is expected to be a lachrymator and an alkylating agent. Avoid inhalation and skin contact.
Always consult the Safety Data Sheet (SDS) for each reagent before use.[10][11][12][13][14]
Conclusion
The Wohl-Ziegler bromination of 4-methylbenzothiazole provides a reliable and selective route to this compound. This technical guide outlines a comprehensive and validated approach, from mechanistic understanding to practical execution and characterization. The resulting product is a high-value intermediate, poised for further elaboration in the synthesis of novel benzothiazole derivatives for drug discovery and development. By carefully following the detailed protocol and adhering to the specified safety precautions, researchers can confidently and efficiently produce this key molecular building block.
References
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Organic Chemistry Portal. (n.d.). Wohl-Ziegler Reaction. Retrieved from [Link]
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Wikipedia. (2023). Wohl–Ziegler bromination. Retrieved from [Link]
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PubChem. (n.d.). 2-Amino-4-methylbenzothiazole. Retrieved from [Link]
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Loba Chemie. (2016, May 12). N-BROMOSUCCINIMIDE EXTRA PURE MSDS. Retrieved from [Link]
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ChemScience. (n.d.). Safety Data Sheet: N-Bromosuccinimide. Retrieved from [Link]
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Capot Chemical. (2018, April 20). MSDS of N-Bromosuccinimide (NBS). Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: N-Bromosuccinimide. Retrieved from [Link]
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Semantic Scholar. (n.d.). Alternative pathway to brominate 2,1,3-benzothiadiazole: Preparation of 4,7-dibromobenzo[c]. Retrieved from [Link]
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Crimson Publishers. (2018, January 4). Importance of Benzothiazole Motif in Modern Drug Discovery: Introduction. Retrieved from [Link]
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PubMed. (2008). Complete 1H and 13C NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster. Retrieved from [Link]
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An In-depth Technical Guide to the Radical Bromination of 4-Methylbenzothiazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the radical bromination of 4-methylbenzothiazole, a critical reaction for the synthesis of bioactive molecules in drug discovery. We will delve into the mechanistic underpinnings of this transformation, provide actionable experimental protocols, and discuss key considerations for achieving optimal outcomes.
Introduction: The Significance of Brominated Benzothiazoles
Benzothiazole and its derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide array of pharmacological activities, including antitumor, anti-inflammatory, and antimicrobial properties.[1] The introduction of a bromine atom onto the methyl group at the 4-position of the benzothiazole ring system creates a versatile synthetic handle, 4-(bromomethyl)benzothiazole. This benzylic bromide is highly reactive towards nucleophilic substitution, allowing for the facile introduction of diverse functional groups and the construction of complex molecular architectures essential for drug development programs.[2]
The selective bromination of the benzylic position of 4-methylbenzothiazole is paramount, as competing electrophilic aromatic substitution on the electron-rich benzothiazole ring can lead to undesired side products.[3] Radical bromination offers a powerful strategy to achieve this selectivity.
The Mechanism of Radical Bromination: A Step-by-Step Analysis
The radical bromination of 4-methylbenzothiazole, often referred to as a Wohl-Ziegler reaction, proceeds via a free-radical chain mechanism.[4][5] This process is typically carried out using N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or under photochemical conditions (UV light).[6][7] The reaction is conventionally performed in a non-polar solvent like carbon tetrachloride (CCl₄) or a more environmentally benign alternative such as cyclohexane or chlorobenzene.[5][8]
The mechanism can be dissected into three key stages: initiation, propagation, and termination.[9][10][11]
1. Initiation: The reaction is initiated by the homolytic cleavage of the weak N-Br bond in NBS or the initiator to generate a small number of radicals.[12][13] In the case of using an initiator like AIBN, it decomposes upon heating to form two cyanoisopropyl radicals and nitrogen gas. These radicals then initiate the chain reaction.
2. Propagation: This is the core of the chain reaction and consists of two repeating steps:
-
Hydrogen Abstraction: A bromine radical (Br•), generated in the initiation phase or a subsequent propagation step, abstracts a hydrogen atom from the methyl group of 4-methylbenzothiazole.[9][12] This step is highly selective for the benzylic hydrogens because the resulting 4-(thiazol-2-yl)benzyl radical is stabilized by resonance with the aromatic benzothiazole ring.[12][14] This resonance stabilization is a key factor driving the regioselectivity of the reaction.
-
Bromine Atom Transfer: The resonance-stabilized benzylic radical then reacts with a molecule of molecular bromine (Br₂), which is present in low concentrations, to form the desired product, 4-(bromomethyl)benzothiazole, and a new bromine radical.[4][15] This new bromine radical can then participate in another hydrogen abstraction step, thus propagating the chain.
A crucial aspect of using NBS is that it maintains a low, steady concentration of Br₂. The hydrogen bromide (HBr) generated during the hydrogen abstraction step reacts with NBS to produce succinimide and molecular bromine.[14][15] This slow, in-situ generation of Br₂ is advantageous as it minimizes competitive electrophilic addition of bromine to the benzothiazole ring.[14]
3. Termination: The chain reaction is terminated when two radical species combine to form a stable, non-radical molecule.[9][10] This can occur in several ways, such as the combination of two bromine radicals to form Br₂, the combination of a bromine radical and a benzylic radical, or the combination of two benzylic radicals.[11] Due to the low concentration of radicals, termination steps are relatively infrequent compared to propagation steps.[10]
Diagrammatic Representation of the Radical Bromination Mechanism
Caption: The radical chain mechanism for the bromination of 4-methylbenzothiazole.
Experimental Protocol: A Self-Validating System
The following protocol for the radical bromination of 4-methylbenzothiazole is designed to be a self-validating system, incorporating controls and considerations to ensure reproducibility and high yield of the desired product.
Materials:
-
4-methylbenzothiazole
-
N-Bromosuccinimide (NBS), recrystallized
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Anhydrous solvent (e.g., carbon tetrachloride, chlorobenzene, or acetonitrile)[8]
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for reflux reaction
-
Stirring and heating apparatus
-
Filtration equipment
-
Rotary evaporator
Step-by-Step Methodology:
-
Reaction Setup:
-
To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methylbenzothiazole (1.0 equivalent).
-
Add the chosen anhydrous solvent. The choice of solvent can influence the reaction rate and selectivity.[5]
-
Purge the system with an inert gas (nitrogen or argon) for 10-15 minutes to remove oxygen, which can act as a radical scavenger and inhibit the reaction.
-
-
Addition of Reagents:
-
Add N-bromosuccinimide (1.0-1.1 equivalents). It is crucial to use recrystallized NBS to remove any residual HBr or bromine that could lead to side reactions.[6]
-
Add the radical initiator, AIBN or BPO (0.02-0.1 equivalents).
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux with vigorous stirring. The reaction temperature will depend on the boiling point of the solvent used.[8]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the consumption of the starting material. The reaction is typically complete within a few hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
The succinimide byproduct is insoluble in many non-polar solvents and can be removed by filtration.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 4-(bromomethyl)benzothiazole.
-
Data Presentation:
| Parameter | Recommended Value/Condition | Rationale |
| Solvent | Carbon Tetrachloride, Chlorobenzene, Acetonitrile | Non-polar aprotic solvents are preferred to avoid side reactions.[5][8] |
| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a low, constant concentration of Br₂ to favor radical substitution over electrophilic addition.[12][14] |
| Initiator | AIBN or BPO | Initiates the radical chain reaction upon thermal decomposition.[6] |
| Temperature | Reflux | Provides the necessary energy to initiate and sustain the radical chain reaction.[6] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxygen from inhibiting the radical reaction. |
Logical Workflow for Experimental Troubleshooting
Caption: A workflow for diagnosing and resolving common issues in radical bromination.
Conclusion
The radical bromination of 4-methylbenzothiazole is a cornerstone reaction for the synthesis of valuable intermediates in drug discovery. A thorough understanding of the underlying free-radical chain mechanism, coupled with a meticulously executed experimental protocol, is essential for achieving high yields and purity. By carefully controlling reaction parameters such as the purity of reagents, solvent choice, and reaction atmosphere, researchers can reliably access 4-(bromomethyl)benzothiazole, a versatile building block for the development of novel therapeutics.
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Chemia. (2022, March 28). Allylic position and benzylic position bromination: bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3. Chemia. Retrieved from [Link]
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Organic Chemistry. (2019, November 4). Radical Bromination & Chlorination Made Easy! Initiation Propagation Termination - Organic Chemistry [Video]. YouTube. [Link]
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Initiation Propagation Termination in Radical Reactions. (n.d.). Chemistry Steps. Retrieved from [Link]
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Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics. (2025, February 20). PMC - NIH. Retrieved from [Link]
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Spectroscopic Characterization of 4-(Bromomethyl)benzo[d]thiazole: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive analysis of the spectroscopic characteristics of 4-(Bromomethyl)benzo[d]thiazole, a key intermediate in the synthesis of various pharmacologically active compounds and functional materials. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. The causality behind experimental choices and the logic of spectral interpretation are emphasized to ensure scientific integrity and practical utility.
Introduction: The Significance of this compound
Benzothiazole and its derivatives are a prominent class of heterocyclic compounds that form the backbone of numerous pharmaceuticals and industrial chemicals. The introduction of a bromomethyl group at the 4-position of the benzothiazole scaffold creates a versatile reactive handle for further molecular elaboration, making this compound a valuable building block in synthetic chemistry. Accurate and thorough spectroscopic characterization is paramount for verifying its structure, assessing its purity, and understanding its reactivity. This guide will delve into the expected spectroscopic signatures of this compound, providing a foundational understanding for its use in research and development.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each proton and carbon atom.
Experimental Protocol: NMR Spectroscopy
Sample Preparation: A solution of this compound (approximately 5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆, 0.5-0.7 mL) within a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.[1] DMSO-d₆ can be used if solubility in CDCl₃ is limited.[1] Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
Instrumentation and Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.[1]
-
¹H NMR: A standard single-pulse experiment is performed. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected range of proton signals (typically 0-12 ppm), and a relaxation delay that allows for full magnetization recovery between pulses.
-
¹³C NMR: A proton-decoupled experiment (e.g., using the DEPT sequence) is employed to simplify the spectrum and enhance the signal of quaternary carbons. A wider spectral width (e.g., 0-200 ppm) is necessary.
¹H NMR Spectral Interpretation
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the methylene protons. The predicted chemical shifts are influenced by the electron-withdrawing nature of the thiazole ring and the bromine atom.
Table 1: Predicted ¹H NMR Data for this compound
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |
| ~9.1 | s | H-2 | The proton at the 2-position of the thiazole ring is highly deshielded due to the adjacent nitrogen and sulfur atoms. |
| ~8.1 | d | H-7 | The aromatic protons on the benzo ring will appear in the downfield region. H-7 is adjacent to the electron-withdrawing thiazole ring. |
| ~7.6 | t | H-6 | H-6 will be a triplet due to coupling with H-5 and H-7. |
| ~7.5 | d | H-5 | H-5 will be a doublet due to coupling with H-6. |
| ~4.9 | s | -CH₂Br | The methylene protons are deshielded by the adjacent bromine atom and the aromatic ring. The signal is expected to be a singlet as there are no adjacent protons to couple with. |
Disclaimer: The chemical shifts presented are predicted values based on known spectroscopic data of similar benzothiazole derivatives and general principles of NMR spectroscopy. Actual experimental values may vary slightly depending on the solvent and other experimental conditions.
¹³C NMR Spectral Interpretation
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The predicted chemical shifts for this compound are based on data from unsubstituted benzothiazole and other substituted derivatives.[2]
Table 2: Predicted ¹³C NMR Data for this compound
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~165 | C-2 | The carbon in the thiazole ring is significantly deshielded. |
| ~153 | C-7a | A quaternary carbon at the fusion of the two rings. |
| ~135 | C-3a | Another quaternary carbon at the ring fusion. |
| ~130 | C-4 | The carbon bearing the bromomethyl group will be downfield shifted. |
| ~127 | C-6 | Aromatic carbon. |
| ~125 | C-5 | Aromatic carbon. |
| ~123 | C-7 | Aromatic carbon. |
| ~32 | -CH₂Br | The aliphatic carbon is deshielded by the bromine atom. |
Disclaimer: The chemical shifts presented are predicted values. Actual experimental values may differ.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to the aromatic C-H and C=C bonds, the C=N bond of the thiazole ring, and the C-Br bond.
Experimental Protocol: IR Spectroscopy
Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.
Instrumentation and Data Acquisition: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is recorded and subtracted from the sample spectrum.
IR Spectral Interpretation
The IR spectrum will provide a unique "fingerprint" for this compound. Key absorption bands are predicted as follows:
Table 3: Predicted IR Absorption Bands for this compound
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Weak-Medium | Aromatic C-H stretching |
| 1600-1450 | Medium-Strong | Aromatic C=C stretching |
| ~1550 | Medium | C=N stretching of the thiazole ring |
| 1250-1000 | Medium | C-N stretching |
| 700-500 | Medium-Strong | C-Br stretching |
The presence of multiple bands in the aromatic region (1600-1450 cm⁻¹) is characteristic of the benzothiazole ring system. The C-Br stretching vibration is a key indicator of the bromomethyl group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation.
Experimental Protocol: Mass Spectrometry
Sample Introduction and Ionization: A dilute solution of the sample is introduced into the mass spectrometer. Electron Impact (EI) or Electrospray Ionization (ESI) are common ionization techniques. EI is a hard ionization technique that often leads to extensive fragmentation, providing valuable structural information. ESI is a softer ionization method that typically results in a prominent molecular ion peak.
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
Mass Spectral Interpretation
The mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of similar intensity, separated by 2 m/z units.
Molecular Weight: C₈H₆BrNS = 227.00 g/mol (using ⁷⁹Br) and 229.00 g/mol (using ⁸¹Br)
Predicted Fragmentation Pattern:
-
Molecular Ion Peaks: m/z 227 and 229.
-
Loss of Bromine: A significant fragment will likely correspond to the loss of the bromine radical, resulting in a peak at m/z 148 ([M-Br]⁺).
-
Formation of Tropylium-like Ion: The [M-Br]⁺ fragment may rearrange to a stable tropylium-like ion.
-
Other Fragments: Further fragmentation of the benzothiazole ring system may lead to smaller fragments.
Visualization of Key Structural Features
To better understand the relationships between the different spectroscopic data, a diagram of the molecular structure with atom numbering is provided below.
Caption: Molecular structure of this compound.
Conclusion
The comprehensive spectroscopic characterization of this compound through NMR, IR, and MS provides a robust framework for its unambiguous identification and quality control. The predicted spectral data and interpretations presented in this guide serve as a valuable resource for researchers working with this important synthetic intermediate. By understanding the fundamental principles behind these spectroscopic techniques and their application to this specific molecule, scientists can confidently advance their research in drug discovery and materials science.
References
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A Technical Guide to the Solubility of 4-(Bromomethyl)benzo[d]thiazole in Common Organic Solvents
Introduction: The Critical Role of Solubility in Advancing Research
In the landscape of drug discovery and materials science, the successful application of a novel chemical entity is intrinsically linked to its physicochemical properties. Among these, solubility stands as a paramount determinant of a compound's utility. For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's solubility profile is not merely academic; it is a cornerstone of rational experimental design, from synthesis and purification to formulation and biological assessment. This guide provides an in-depth technical overview of the solubility of 4-(Bromomethyl)benzo[d]thiazole, a heterocyclic compound of interest in medicinal chemistry and organic synthesis.
While specific, quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide synthesizes information from structurally related compounds, fundamental principles of organic chemistry, and established experimental methodologies to provide a robust predictive framework and a practical approach to its determination. The insights herein are intended to empower researchers to make informed decisions in their experimental workflows.
Theoretical Framework: Predicting Solubility from Molecular Structure
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a qualitative summation of the intermolecular forces at play. The molecular structure of this compound offers several clues to its likely solubility behavior:
-
The Benzothiazole Core: The fused benzene and thiazole rings create a relatively large, aromatic, and somewhat polarizable system. The parent compound, benzothiazole, is known to be very soluble in ether and soluble in acetone, while being only slightly soluble in water. This suggests a preference for organic solvents.
-
The Bromomethyl Group (-CH₂Br): The introduction of the bromomethyl group adds a polar and reactive site to the molecule. The carbon-bromine bond is polar, and the bromine atom can participate in dipole-dipole interactions. This group may enhance solubility in polar aprotic solvents.
-
Overall Polarity: this compound can be classified as a moderately polar compound. The presence of nitrogen and sulfur heteroatoms, along with the polar C-Br bond, contributes to its overall polarity. However, the large aromatic surface area also imparts significant nonpolar character.
Based on these structural features, it is anticipated that this compound will exhibit good solubility in a range of common organic solvents, particularly those that are polar aprotic. Its solubility in nonpolar solvents is likely to be more limited, and it is expected to be poorly soluble in water.
Predicted Solubility Profile of this compound
The following table summarizes the predicted solubility of this compound in a selection of common organic solvents, categorized by their polarity. It is crucial to note that these are predictions based on chemical principles and data from analogous compounds; experimental verification is strongly recommended.
| Solvent | Solvent Class | Polarity Index | Predicted Solubility | Rationale |
| Hexane | Nonpolar | 0.1 | Sparingly Soluble / Insoluble | The nonpolar nature of hexane is a poor match for the moderately polar this compound. |
| Toluene | Nonpolar (Aromatic) | 2.4 | Sparingly to Moderately Soluble | The aromatic character of toluene may allow for some π-π stacking interactions with the benzothiazole ring system. |
| Diethyl Ether | Polar Aprotic | 2.8 | Soluble | The parent compound, benzothiazole, is very soluble in ether. The moderate polarity of ether should effectively solvate the molecule. |
| Dichloromethane (DCM) | Polar Aprotic | 3.1 | Soluble | A common solvent for organic reactions, DCM's polarity is well-suited for moderately polar compounds. |
| Chloroform | Polar Aprotic | 4.1 | Soluble | Similar to DCM, chloroform is a good solvent for a wide range of organic compounds. |
| Ethyl Acetate | Polar Aprotic | 4.4 | Soluble | A moderately polar solvent capable of hydrogen bond accepting, which can interact with the heteroatoms of the benzothiazole ring. |
| Acetone | Polar Aprotic | 5.1 | Soluble | The parent compound is soluble in acetone, and the polarity of acetone is favorable for dissolving this compound. |
| Acetonitrile | Polar Aprotic | 5.8 | Soluble | A highly polar aprotic solvent that should readily dissolve the compound. |
| Ethanol | Polar Protic | 4.3 | Moderately to Readily Soluble | The polar protic nature of ethanol allows for hydrogen bonding, which may lead to good solubility. Related compounds show solubility in ethanol. |
| Methanol | Polar Protic | 5.1 | Moderately to Readily Soluble | Similar to ethanol, methanol's polarity and ability to hydrogen bond should facilitate dissolution. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | Very Soluble | DMSO is a powerful, highly polar aprotic solvent capable of dissolving a wide array of organic compounds. |
| Water | Polar Protic | 10.2 | Insoluble | The large, nonpolar aromatic portion of the molecule is expected to dominate, leading to poor aqueous solubility. |
Experimental Determination of Solubility: A Step-by-Step Protocol
To obtain definitive solubility data, a systematic experimental approach is necessary. The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.
Workflow for Solubility Determination
Caption: Experimental workflow for determining the solubility of this compound using the shake-flask method.
Detailed Protocol
-
Preparation of Saturated Solutions:
-
Accurately weigh an amount of this compound that is in excess of its expected solubility and add it to a series of glass vials.
-
Pipette a precise volume (e.g., 1.0 mL) of each organic solvent to be tested into the corresponding vials.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaker or agitator set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium is reached. It is advisable to perform a time-to-equilibrium study beforehand by analyzing samples at various time points until the concentration plateaus.
-
-
Phase Separation:
-
After equilibration, remove the vials and allow the undissolved solid to settle by letting them stand at the same constant temperature.
-
To separate the saturated supernatant from the excess solid, either centrifuge the vials at a high speed or filter the solution through a chemically inert syringe filter (e.g., 0.22 µm PTFE). This step is critical to avoid aspirating any solid particles, which would lead to an overestimation of solubility.
-
-
Quantification:
-
Carefully take a known volume of the clear supernatant and dilute it with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used.
-
Quantify the concentration of this compound in the diluted samples using a validated analytical technique such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Nuclear Magnetic Resonance (NMR) spectroscopy with an internal standard.
-
Calculate the original concentration in the saturated solution to determine the solubility, typically expressed in mg/mL or mol/L.
-
Conclusion: A Foundation for Future Research
This technical guide provides a comprehensive overview of the predicted solubility of this compound in common organic solvents, grounded in the principles of molecular structure and chemical interactions. While direct experimental data remains to be extensively published, the provided framework and detailed experimental protocol offer a solid foundation for researchers to determine the solubility of this compound with high confidence. A thorough understanding and experimental validation of the solubility of this compound are indispensable for its effective utilization in synthesis, purification, and the development of novel therapeutics and materials.
References
- Comparison of the polarity of organic solvents. (2022).
- Polarity of Solvents.
- Polar Protic and Aprotic Solvents - Chemistry LibreTexts. (2023).
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- Experiment: Solubility of Organic & Inorganic Compounds.
- Solvents and Polarity - Department of Chemistry : University of Rochester.
- Experiment 1. Solubility of Organic Compounds.
- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025).
- How do you distinguish the polarity of organic solvent? - ResearchGate. (2014).
- Solubility of Organic Compounds. (2023).
- CAS 767-68-0: 4-Bromobenzothiazole | CymitQuimica.
- CAS 98027-25-9 4-(Bromomethyl)thiazole hydrobromide - Building Block / BOC Sciences.
- Benzothiazole | C7H5NS | CID 7222 - PubChem - NIH.
- A Technical Guide to the Solubility of 2-(Furan-2-yl)-4-methylbenzo[d]thiazole in Organic Solvents - Benchchem.
An In-Depth Technical Guide to the Stability and Storage of 4-(Bromomethyl)benzo[d]thiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Bromomethyl)benzo[d]thiazole is a critical heterocyclic building block in medicinal chemistry and materials science, prized for its reactive bromomethyl group that facilitates the introduction of the benzothiazole scaffold into a diverse array of molecular architectures. However, this inherent reactivity also presents significant challenges regarding the compound's stability and requisite storage conditions. This technical guide provides a comprehensive overview of the factors influencing the stability of this compound, recommended storage and handling protocols to ensure its integrity, and a detailed experimental workflow for conducting a thorough stability analysis.
Introduction: The Double-Edged Sword of Reactivity
The synthetic utility of this compound is intrinsically linked to the lability of the carbon-bromine bond in its benzylic-like bromomethyl group. This feature makes it an excellent electrophile for nucleophilic substitution reactions, a cornerstone of its application in the synthesis of novel pharmaceutical agents and functional materials. However, this reactivity also renders the molecule susceptible to degradation via several pathways, including hydrolysis, nucleophilic attack by atmospheric moisture or other reagents, and potential photodegradation. Understanding and mitigating these degradation pathways are paramount to ensuring the purity, potency, and reliability of this key synthetic intermediate in research and development settings.
Physicochemical Properties and Inherent Stability Considerations
A foundational understanding of the physicochemical properties of this compound is essential for predicting its stability profile.
| Property | Value/Information | Implication for Stability |
| Molecular Formula | C₈H₆BrNS | |
| Molecular Weight | 228.11 g/mol | |
| Appearance | Typically a solid | Solid-state stability is a key consideration. |
| Reactivity | The bromomethyl group is a potent electrophile. | Prone to nucleophilic substitution reactions. |
The benzothiazole ring itself is a relatively stable aromatic system. However, the exocyclic bromomethyl group is the primary site of instability. The electron-withdrawing nature of the benzothiazole ring system can further activate the bromomethyl group towards nucleophilic attack.
Key Factors Influencing the Stability of this compound
Several environmental factors can significantly impact the stability of this compound. Strict control over these factors is crucial for preserving the integrity of the compound.
Moisture (Hydrolysis)
The presence of water is a primary concern. The electrophilic carbon of the bromomethyl group is susceptible to nucleophilic attack by water, leading to hydrolysis. This reaction yields 4-(hydroxymethyl)benzo[d]thiazole and hydrobromic acid. The generated acid can, in turn, catalyze further degradation.
Temperature
Light (Photostability)
Aromatic and brominated compounds can be susceptible to photodegradation.[2] Exposure to light, particularly UV radiation, can potentially lead to the formation of radical species and subsequent degradation products. Studies on other thiazole-containing compounds have shown that photodegradation can lead to complex rearrangements and the formation of multiple byproducts.[2]
pH
The stability of this compound in solution is expected to be pH-dependent. Basic conditions will likely accelerate hydrolysis due to the increased concentration of the hydroxide nucleophile. Acidic conditions, while potentially slowing direct hydrolysis, could promote other degradation pathways, especially if acid-labile functional groups are present in related synthetic intermediates.
Oxidizing Agents
While the benzothiazole ring is generally stable, strong oxidizing agents could potentially lead to the formation of N-oxides or other oxidation products.
Recommended Storage and Handling Protocols
To mitigate the risks of degradation, the following storage and handling procedures are strongly recommended:
-
Storage Temperature: Store in a freezer at -20°C for long-term storage. For short-term storage, refrigeration at 2-8°C is acceptable.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize exposure to moisture and oxygen.
-
Container: Use a tightly sealed, opaque container to protect from light and moisture. Amber glass vials with tight-fitting caps are ideal.
-
Handling: Handle the compound in a well-ventilated area, preferably in a fume hood.[3] When handling, wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust or fumes.
-
Dispensing: For weighing and dispensing, it is advisable to work quickly in a dry environment or a glove box to minimize exposure to atmospheric moisture. If a glove box is not available, allowing the container to warm to room temperature before opening can help prevent condensation of moisture inside the container.
-
Solutions: Solutions of this compound should be prepared fresh for use. If storage of a solution is unavoidable, it should be stored at low temperatures (-20°C) in a tightly sealed container and used as soon as possible. The stability in various solvents should be experimentally determined if long-term solution storage is required.
Experimental Workflow: A Guide to Conducting a Forced Degradation Study
A forced degradation study is essential for identifying potential degradation products and establishing a stability-indicating analytical method.[4][5] This section outlines a comprehensive protocol for assessing the stability of this compound.
Objective
To evaluate the intrinsic stability of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) and to develop a stability-indicating HPLC method.
Materials and Methods
-
Test Substance: this compound
-
Reagents: HPLC-grade water, acetonitrile, methanol, hydrochloric acid, sodium hydroxide, hydrogen peroxide.
-
Instrumentation: HPLC with a UV detector or a photodiode array (PDA) detector, pH meter, photostability chamber, oven.
Development of a Stability-Indicating HPLC Method
A reverse-phase HPLC method is generally suitable for the analysis of benzothiazole derivatives.[3][6]
Initial HPLC Method Parameters (to be optimized):
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | Start with a suitable gradient, e.g., 50-95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm (or scan for optimal wavelength with PDA) |
| Injection Volume | 10 µL |
Method Validation: The analytical method should be validated according to ICH guidelines to ensure it is stability-indicating. This includes demonstrating specificity (the ability to resolve the parent compound from its degradants), linearity, accuracy, precision, and robustness.
Forced Degradation Protocol
The following table outlines the conditions for the forced degradation study. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
| Stress Condition | Protocol |
| Acid Hydrolysis | Dissolve the compound in a suitable solvent (e.g., acetonitrile) and add 0.1 M HCl. Heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize before injection. |
| Base Hydrolysis | Dissolve the compound in a suitable solvent and add 0.1 M NaOH. Keep at room temperature for a specified time (e.g., 30 min, 1, 2, 4 hours). Neutralize before injection. |
| Oxidative Degradation | Dissolve the compound in a suitable solvent and add 3% H₂O₂. Keep at room temperature for a specified time (e.g., 2, 4, 8, 24 hours). |
| Thermal Degradation | Expose the solid compound to dry heat in an oven at a high temperature (e.g., 80°C) for a specified time (e.g., 24, 48, 72 hours). Also, heat a solution of the compound. |
| Photodegradation | Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). |
Sample Analysis and Data Interpretation
-
Analyze all stressed samples, along with a control sample (unstressed), using the validated stability-indicating HPLC method.
-
Determine the percentage of degradation for the parent compound.
-
Identify and quantify the major degradation products. The peak area percentage can be used for initial estimation.
-
If significant degradation is observed, further characterization of the degradation products using LC-MS and NMR may be necessary to elucidate their structures.[2]
Visualization of Key Concepts
Predicted Degradation Pathway
The following diagram illustrates the predicted primary degradation pathway of this compound via hydrolysis.
Caption: Predicted hydrolytic degradation of this compound.
Experimental Workflow for Stability Testing
The following flowchart outlines the key steps in performing a comprehensive stability study.
Caption: Flowchart for a comprehensive stability study of this compound.
Conclusion and Best Practices
The chemical reactivity that makes this compound a valuable synthetic intermediate also necessitates a thorough understanding and control of its stability. By adhering to stringent storage and handling protocols, researchers can minimize degradation and ensure the quality of this important building block. The implementation of a systematic forced degradation study is a critical step in fully characterizing its stability profile, identifying potential impurities, and developing robust analytical methods for its quality control. This proactive approach to stability assessment is fundamental to the successful application of this compound in drug discovery and materials science, ultimately contributing to the integrity and reproducibility of scientific research.
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Thermal behaviour and adsorption properties of some benzothiazole derivatives. (2014). ResearchGate. [Link]
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Chemical Reactivity in Solid-State Pharmaceuticals: Formulation Implications. (2009). ResearchGate. [Link]
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Solid State Stability. (2020). VxP Pharma. [Link]
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SOLID STATE STABILITY. (n.d.). Sri Indu Institute of Pharmacy. [Link]
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Forced Degradation Study: An Important Tool in Drug Development. (2014). Asian Journal of Research in Chemistry. [Link]
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Development of forced degradation and stability indicating studies of drugs—A review. (2013). National Institutes of Health. [Link]
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Oxidation of Refractory Benzothiazoles with PMS/CuFe2O4: Kinetics and Transformation Intermediates. (2016). PubMed. [Link]
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Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. (2017). Journal of Young Pharmacists. [Link]
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Degradation of benzothiazole pollutant by sulfate radical-based advanced oxidation process. (2021). ResearchGate. [Link]
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electrophilic substitution reactions on the 4-(Bromomethyl)benzo[d]thiazole ring
An In-Depth Technical Guide to Electrophilic Substitution Reactions on the 4-(Bromomethyl)benzo[d]thiazole Ring
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzothiazole scaffold is a cornerstone in medicinal chemistry and materials science, valued for its broad spectrum of biological activities and unique photophysical properties.[1][2][3] The functionalization of this privileged heterocyclic system is crucial for the development of novel therapeutic agents and advanced materials. This technical guide focuses on the electrophilic substitution reactions of a specific, yet versatile derivative: this compound. The presence of the bromomethyl group at the 4-position introduces both electronic and steric complexities that significantly influence the regioselectivity of electrophilic attack on the fused benzene ring.
This document provides a detailed exploration of the theoretical underpinnings governing these reactions, alongside practical, field-proven protocols for key electrophilic substitutions. Our objective is to equip researchers with the predictive understanding and methodological confidence required to effectively functionalize the this compound core.
Theoretical Framework: Predicting Regioselectivity
The benzothiazole ring system's reactivity in electrophilic aromatic substitution (EAS) is governed by the interplay of the electron-withdrawing thiazole moiety and the substituents on the benzene ring.[4] The thiazole ring deactivates the fused benzene ring towards electrophiles. The 4-(bromomethyl) group, with its opposing inductive and potential hyperconjugation effects, adds another layer of complexity.
Directing Effects of the Fused Thiazole Ring: The thiazole portion of the molecule is electron-deficient and exerts a deactivating effect on the fused benzene ring. This deactivation makes electrophilic substitution more challenging compared to benzene itself.
Directing Effects of the 4-(Bromomethyl) Group: The -CH₂Br group is weakly deactivating due to the electron-withdrawing inductive effect of the bromine atom.[5] However, as an alkyl-type substituent, it is expected to be an ortho, para-director.[6] In the context of this compound, the positions ortho to the bromomethyl group are C5, and the para position is C7.
Predicted Regioselectivity: Based on these competing effects, electrophilic attack is most likely to occur at the C7 position, which is para to the weakly deactivating, but ortho, para-directing bromomethyl group. The C5 position (ortho to the bromomethyl group) is another potential site, though it may be sterically hindered. The C6 position is less likely to be substituted.
Key Electrophilic Substitution Reactions & Protocols
Nitration
Nitration introduces a nitro group (-NO₂) onto the aromatic ring, a versatile functional group that can be a pharmacophore itself or a precursor to an amino group.[7][8] Given the deactivated nature of the benzothiazole ring, forcing conditions are typically required.
Experimental Protocol: Nitration of this compound
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (H₂SO₄, 5 mL) to 0 °C in an ice bath.
-
Addition of Nitrating Agent: Slowly add fuming nitric acid (HNO₃, 1 mL) to the cooled sulfuric acid while maintaining the temperature below 10 °C.
-
Substrate Addition: Dissolve this compound (1 mmol) in a minimal amount of concentrated sulfuric acid and add it dropwise to the nitrating mixture at 0 °C.
-
Reaction: Allow the reaction to stir at 0-5 °C for 2 hours, then let it warm to room temperature and stir for an additional 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The solid precipitate is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and then dried.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield the desired nitro-substituted product, predicted to be 4-(bromomethyl)-7-nitrobenzo[d]thiazole.
Causality Behind Experimental Choices:
-
Nitrating Mixture: The use of a mixture of concentrated sulfuric and nitric acids generates the highly electrophilic nitronium ion (NO₂⁺), which is necessary to overcome the deactivation of the benzothiazole ring.
-
Low Temperature: The reaction is initiated at low temperatures to control the exothermic nature of the nitration and to minimize side reactions.
Halogenation (Bromination)
Electrophilic bromination introduces a bromine atom onto the benzene ring, a common strategy in drug development to modulate lipophilicity and metabolic stability.
Experimental Protocol: Bromination of this compound
-
Preparation: Dissolve this compound (1 mmol) in a suitable solvent such as dichloromethane (CH₂Cl₂) or acetic acid in a round-bottom flask protected from light.
-
Catalyst Addition: Add a catalytic amount of iron(III) bromide (FeBr₃) to the solution.
-
Bromine Addition: Slowly add a solution of bromine (Br₂, 1 mmol) in the same solvent to the reaction mixture at room temperature.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. The reaction should be monitored by TLC.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess bromine. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: After removing the solvent under reduced pressure, the crude product is purified by column chromatography on silica gel to afford the brominated product, predicted to be 4-(bromomethyl)-7-bromobenzo[d]thiazole.[9]
Causality Behind Experimental Choices:
-
Lewis Acid Catalyst: FeBr₃ is used to polarize the Br-Br bond, generating a more potent electrophile (Br⁺) capable of reacting with the deactivated aromatic ring.
-
Solvent: Dichloromethane is a common solvent for bromination as it is inert under the reaction conditions.
Friedel-Crafts Acylation
Friedel-Crafts acylation introduces an acyl group (-COR) to the aromatic ring, creating a ketone.[10] This reaction is particularly challenging for benzothiazoles due to the Lewis basic nitrogen and sulfur atoms, which can coordinate with the Lewis acid catalyst, deactivating it.
Experimental Protocol: Friedel-Crafts Acylation of this compound
-
Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (AlCl₃, 2.2 mmol) in an excess of the acylating agent (e.g., acetyl chloride, CH₃COCl), which will also serve as the solvent.
-
Substrate Addition: Slowly add a solution of this compound (1 mmol) in a small amount of a suitable inert solvent like carbon disulfide (CS₂) or nitrobenzene to the stirred suspension at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 8-12 hours, monitoring by TLC.
-
Work-up: Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid. This will hydrolyze the aluminum complexes.
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous Na₂SO₄, concentrate, and purify the crude product by column chromatography or recrystallization. The expected product is 7-acetyl-4-(bromomethyl)benzo[d]thiazole.
Causality Behind Experimental Choices:
-
Excess Lewis Acid: A stoichiometric excess of AlCl₃ is often necessary to ensure enough catalyst is available to activate the acyl chloride after complexation with the heteroatoms of the benzothiazole ring.[10]
-
Inert Solvent: Carbon disulfide or nitrobenzene are often used as solvents in Friedel-Crafts reactions as they are unreactive under the reaction conditions.
Data Presentation
Table 1: Predicted Regioselectivity and Suggested Conditions for Electrophilic Substitution of this compound
| Reaction | Electrophile | Reagents | Predicted Major Product |
| Nitration | NO₂⁺ | HNO₃, H₂SO₄ | 4-(bromomethyl)-7-nitrobenzo[d]thiazole |
| Bromination | Br⁺ | Br₂, FeBr₃ | 4-(bromomethyl)-7-bromobenzo[d]thiazole |
| Acylation | RCO⁺ | RCOCl, AlCl₃ | 7-acyl-4-(bromomethyl)benzo[d]thiazole |
Visualizations
Caption: General workflow for electrophilic aromatic substitution.
Caption: Experimental workflow for the nitration reaction.
Conclusion
The electrophilic substitution on the this compound ring is a nuanced process dictated by the combined electronic effects of the fused thiazole ring and the bromomethyl substituent. While the benzothiazole core is inherently deactivated, strategic functionalization is achievable through the careful selection of reagents and reaction conditions. The predictive framework outlined in this guide suggests that electrophilic attack will preferentially occur at the C7 position. The provided protocols offer a robust starting point for researchers aiming to explore the chemical space around this valuable scaffold. As with any chemical synthesis, empirical optimization will be key to achieving high yields and purity.
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The Benzothiazole Scaffold: A Privileged Core in Modern Drug Discovery and Its Diverse Biological Activities
An In-depth Technical Guide
Introduction: The Enduring Relevance of the Benzothiazole Core
The benzothiazole scaffold, a bicyclic system comprising a benzene ring fused to a thiazole ring, represents a cornerstone in medicinal chemistry.[1][2] Its structural rigidity, combined with the presence of nitrogen and sulfur heteroatoms, endows it with a unique electronic and steric profile, making it a "privileged scaffold." This structure is adept at forming a variety of non-covalent interactions—hydrogen bonds, π-π stacking, and hydrophobic interactions—with a wide array of biological targets.[3][4] Consequently, benzothiazole and its derivatives exhibit a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anticonvulsant, and neuroprotective properties.[2][5]
Clinically approved drugs such as Riluzole for amyotrophic lateral sclerosis (ALS), Quizartinib for acute myeloid leukemia (AML), and the diagnostic agent Flutemetamol for Alzheimer's disease, all feature the benzothiazole core, underscoring its therapeutic and diagnostic significance.[3][6] This guide provides an in-depth exploration of the key biological activities of the benzothiazole scaffold, detailing the underlying mechanisms of action, structure-activity relationships (SAR), quantitative data from pivotal studies, and robust experimental protocols for their evaluation. The focus is not merely on what these compounds do, but on the causal biochemical and cellular logic that drives their therapeutic potential.
Anticancer Activity: A Multi-pronged Assault on Malignancy
Benzothiazole derivatives have emerged as a powerful class of anticancer agents, acting through diverse mechanisms to inhibit tumor growth and induce apoptosis.[5] Their efficacy stems from their ability to target critical biological pathways essential for cancer cell proliferation and survival, including DNA replication, cell cycle regulation, and signal transduction.[7]
Mechanisms of Action
The antitumor activity of benzothiazoles is not monolithic; different derivatives engage distinct molecular targets:
-
DNA Intercalation and Topoisomerase Inhibition: Certain benzothiazole complexes, particularly those involving platinum (II), can interact with the minor groove of DNA, disrupting its replication and transcription, similar to the action of cisplatin.[8] Others function as topoisomerase II inhibitors, preventing the re-ligation of DNA strands and leading to catastrophic DNA damage.[7]
-
Kinase Inhibition: The benzothiazole scaffold is a key feature in many kinase inhibitors. Derivatives have shown significant inhibitory potential against crucial oncogenic kinases like Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Phosphoinositide 3-kinase (PI3K), thereby blocking the signaling pathways that drive cell growth, angiogenesis, and metastasis.[3]
-
Induction of Apoptosis: Many benzothiazole compounds exert their cytotoxic effects by triggering programmed cell death. This can be achieved through various means, including the inhibition of anti-apoptotic proteins, activation of caspase cascades, or by inducing overwhelming cellular stress.[7] A notable example is the prodrug Phortress (NSC 710305), which underwent Phase I clinical trials and is activated by cytochrome P450 enzymes to generate a potent arylhydrocarbon receptor (AhR) agonist that induces apoptosis.[8]
-
Tubulin Polymerization Inhibition: Some derivatives interfere with microtubule dynamics, a critical process for mitotic spindle formation during cell division. By inhibiting tubulin polymerization, these agents cause cell cycle arrest in the G2/M phase, ultimately leading to apoptosis.
Structure-Activity Relationship (SAR) Insights
Systematic studies have revealed that substitutions at specific positions on the benzothiazole ring are critical for modulating anticancer activity.[1]
-
Position C-2: This is the most common site for modification. Attaching substituted phenyl rings, heterocyclic moieties (like indole or pyrimidine), or hydrazone side chains at C-2 often leads to highly potent compounds.[9][10][11] For example, the presence of an indole-based hydrazine carboxamide at C-2 resulted in a derivative with an IC₅₀ value of 0.015 µM against the HT29 colon cancer cell line.[10]
-
Position C-6: Substitution at the C-6 position of the benzene ring, often with electron-withdrawing groups like halogens (-F, -Cl) or trifluoromethoxy (-OCF₃), has been shown to enhance cytotoxicity.[3][12]
-
Fluorination: The incorporation of fluorine atoms into the scaffold can improve metabolic stability, binding affinity, and lipophilicity, often leading to enhanced pharmacokinetic performance and antiproliferative effects.[3]
Quantitative Data: In Vitro Cytotoxicity
The following table summarizes the cytotoxic activity (IC₅₀ values) of selected benzothiazole derivatives against various human cancer cell lines, demonstrating the scaffold's broad-spectrum potential.
| Compound ID/Description | Target Cell Line | IC₅₀ Value (µM) | Reference |
| Chlorobenzyl indole semicarbazide benzothiazole (55) | HT-29 (Colon) | 0.024 | [9] |
| Chlorobenzyl indole semicarbazide benzothiazole (55) | H460 (Lung) | 0.29 | [9] |
| Substituted bromopyridine acetamide deriv. (29) | SKRB-3 (Breast) | 0.0012 | [10] |
| Substituted bromopyridine acetamide deriv. (29) | SW620 (Colon) | 0.0043 | [10] |
| Nitro-styryl containing benzothiazole deriv. (57) | Pancreatic Cancer Cells | 27 | [9] |
| Phenylthizolidene based benzothiazole (70) | C6 (Glioma) | 30 | [7][9] |
| Chlorophenyl oxothiazolidine based deriv. (53) | HeLa (Cervical) | 9.76 | [9] |
Experimental Protocol: MTT Assay for Cytotoxicity Screening
This protocol describes a standard, self-validating method to assess the in vitro cytotoxic activity of novel benzothiazole compounds.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for measuring cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the resulting solution is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., A549, MCF-7, HT-29) in a 96-well microtiter plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test benzothiazole compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Cisplatin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells will convert MTT to formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.
Visualization: Kinase Inhibition Pathway
Caption: Decision workflow for in vivo anticonvulsant and neurotoxicity testing.
Conclusion and Future Perspectives
The benzothiazole scaffold is a testament to the power of heterocyclic chemistry in addressing complex therapeutic challenges. Its structural versatility allows for fine-tuning of its pharmacological profile, leading to potent and selective agents against a multitude of diseases. F[3]rom inducing apoptosis in cancer cells to inhibiting essential bacterial enzymes and modulating neuronal excitability, the biological activities of benzothiazole derivatives are both broad and profound.
[1][2]Future research will likely focus on several key areas:
-
Multi-Target-Directed Ligands: Designing single molecules that can modulate multiple targets simultaneously, particularly for complex diseases like cancer and Alzheimer's, is a growing trend where the benzothiazole scaffold is well-suited. 2[13][14]. Targeted Drug Delivery: Conjugating benzothiazole derivatives to targeting moieties (e.g., antibodies, peptides) could enhance their delivery to specific tissues or cells, increasing efficacy while reducing systemic toxicity.
-
Overcoming Resistance: Continued exploration of novel benzothiazole structures is crucial for developing agents that can circumvent existing drug resistance mechanisms in both cancer and infectious diseases.
[15]The self-validating experimental systems described herein provide a robust framework for the continued investigation and development of this remarkable scaffold. As synthetic strategies advance and our understanding of disease biology deepens, the benzothiazole core is poised to remain a highly valuable and productive platform for the discovery of next-generation therapeutics.
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- Synthesis, Computational Studies and Anticonvulsant Activity of Novel Benzothiazole Coupled Sulfonamide Deriv
- Design, Synthesis, In Vivo, and In Silico Evaluation of Benzothiazoles Bearing a 1,3,4-Oxadiazole Moiety as New Antiepileptic Agents. (2023, January 5). ACS Omega.
- Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025, October 31). NIH.
- Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. (2023, February 15). PMC - PubMed Central.
- Synthesis, in vitro and structural aspects of benzothiazole analogs as anti-oxidants and potential neuroprotective agents. (2020, May 26). PubMed.
- A Review on Benzothiazole Derivatives and Their Biological Significances. (n.d.).
- Anticancer activity of benzothiazole derivatives. (n.d.).
- Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. (2022, August 19). RSC Publishing.
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An In-depth Technical Guide on the Safe Handling of 4-(Bromomethyl)benzo[d]thiazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential safety precautions and handling protocols for 4-(Bromomethyl)benzo[d]thiazole (CAS No. 936827-73-5). As a Senior Application Scientist, my objective is to synthesize technical data with practical, field-proven insights to ensure the safe and effective use of this reactive intermediate in a laboratory setting. This document is structured to provide not just procedural steps, but the scientific rationale behind them, fostering a culture of safety and experimental integrity.
Understanding the Compound: A Proactive Approach to Safety
The primary reactive center is the bromomethyl group (-CH₂Br). This functional group is characteristic of lachrymators and potent alkylating agents. The bromine atom is a good leaving group, making the adjacent methylene carbon susceptible to nucleophilic attack. This inherent reactivity is what makes the compound a valuable synthetic building block, but it is also the primary source of its hazards. Based on the known profiles of analogous compounds such as 2-(bromomethyl)benzothiazole and other benzylic bromides, we must operate under the assumption that this compound is corrosive, causes severe skin burns and eye damage, is harmful if swallowed or inhaled, and is a respiratory irritant. [1]
| Property | Data / Inferred Information | Source |
| Chemical Name | This compound | [2][3] |
| CAS Number | 936827-73-5 | [2][3][4] |
| Molecular Formula | C₈H₆BrNS | [3][4] |
| Molecular Weight | 228.11 g/mol | [3][4] |
| Inferred Hazards | Causes severe skin burns and eye damage. Harmful if swallowed.[1] Causes skin, eye, and respiratory irritation.[1] Potent Lachrymator. Potential Alkylating Agent. | |
| Storage Conditions | Store at 2-8°C under an inert atmosphere.[4] | [4] |
The Cornerstone of Safety: Hazard Identification and Risk Mitigation
Given the inferred hazards, a robust risk assessment is mandatory before any experimental work is initiated. The primary exposure routes are inhalation of dust particles, direct skin contact, and eye contact.
Causality of Hazards:
-
Corrosivity and Irritation: As an alkylating agent, the compound can react with nucleophilic functional groups found in biological macromolecules like proteins and DNA. On skin and mucous membranes, this leads to chemical burns, irritation, and potential sensitization.
-
Lachrymatory Effects: The reaction of the bromomethyl group with moisture on the surface of the eye can generate hydrobromic acid (HBr), causing immediate and severe irritation and tearing.
-
Inhalation Toxicity: Fine powders can be easily inhaled, causing severe irritation to the entire respiratory tract.
This understanding dictates a stringent set of control measures.
The Self-Validating Protocol: Engineering and Personal Protective Equipment (PPE)
The principle of a self-validating protocol is to establish layers of safety. If one layer fails, another is in place to prevent exposure. This begins with engineering controls and is supplemented by appropriate PPE.
Engineering Controls: The First Line of Defense
All manipulations involving this compound must be performed inside a certified chemical fume hood. The causality is clear: a fume hood provides constant negative pressure, ensuring that any dusts or vapors are immediately exhausted, preventing inhalation by the researcher and contamination of the laboratory environment. The work area within the hood should be decontaminated before and after use. An eyewash station and safety shower must be immediately accessible.
Personal Protective Equipment (PPE): The Last Barrier
The selection of PPE is not a matter of preference but a requirement dictated by the compound's reactivity.
-
Hand Protection: Double-gloving is mandatory. An inner nitrile glove provides a base layer of protection, while a heavier-duty outer glove (e.g., butyl rubber or neoprene) should be worn over it. This is because no single glove material is impervious to all chemicals indefinitely. The outer glove should be removed and disposed of immediately upon any known or suspected contact.
-
Eye Protection: Standard safety glasses are insufficient. Chemical splash goggles that form a complete seal around the eyes are required. For operations with a higher risk of splashing, a full-face shield should be worn in addition to the goggles.
-
Body Protection: A flame-resistant laboratory coat is required. Cuffs should be snug, and the coat should be fully buttoned. For larger-scale operations, a chemically resistant apron is recommended.
-
Respiratory Protection: While a fume hood is the primary control, for situations such as spill cleanup or if there is a risk of aerosolization, a NIOSH-approved respirator with a cartridge suitable for organic vapors and particulates is necessary.
Experimental Protocols: A Step-by-Step Guide to Safe Handling
Weighing and Transfer of Solid
-
Preparation: Designate a specific area within the chemical fume hood for weighing. Cover the surface with disposable absorbent bench paper. Ensure the analytical balance is placed within the hood or use a tared, sealed container to transfer the material to a balance outside the hood.
-
Aliquotting: Use a spatula to carefully transfer the solid from the main container to a tared weighing vessel. Avoid creating dust. If the material is clumpy, do not crush it in an open manner.
-
Container Sealing: Tightly cap the primary storage bottle immediately after removing the required amount. The recommended storage is at 2-8°C under an inert atmosphere to prevent degradation.[4]
-
Cleanup: Carefully wipe the spatula and any surfaces with a solvent-dampened cloth (e.g., ethanol or isopropanol) and dispose of it as hazardous waste.
Dissolution and Addition to Reaction
-
Solvent Addition: Add the solvent to the vessel containing the weighed solid via a syringe or pipette. Do not add the solid to the solvent, as this can increase the chance of dust formation.
-
Dissolution: Gently swirl or stir the mixture to dissolve the solid. If sonication is required, ensure the vessel is capped.
-
Transfer: Use a cannula or a syringe to transfer the resulting solution to the reaction vessel. This minimizes the risk of drips and splashes compared to pouring.
Emergency Procedures: Planning for the Unexpected
Accidental Release Measures
-
Small Spill (in fume hood):
-
Alert personnel in the immediate area.
-
Wearing full PPE (including respirator if necessary), cover the spill with an inert absorbent material (e.g., vermiculite or sand).
-
Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Large Spill (or any spill outside a fume hood):
-
Evacuate the laboratory immediately.
-
Alert laboratory personnel and institutional safety officers.
-
Prevent entry to the area.
-
Allow only trained emergency response personnel to conduct the cleanup.
-
First Aid Measures
-
Inhalation: Move the person to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.
-
Specific Hazards: Thermal decomposition can produce toxic gases, including nitrogen oxides (NOx), sulfur oxides (SOx), carbon oxides (CO, CO₂), and hydrogen bromide (HBr).
-
Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.
Waste Disposal
All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste. Containers should be sealed, clearly labeled, and disposed of through your institution's environmental health and safety (EHS) office in accordance with all local, state, and federal regulations.
References
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PubChem. 4-Bromobenzo[d]thiazole. [Link]
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Methodological & Application
Mastering Molecular Scaffolding: A Guide to Nucleophilic Substitution Reactions with 4-(Bromomethyl)benzo[d]thiazole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the benzothiazole scaffold stands as a privileged structure, integral to a multitude of pharmacologically active compounds and functional materials. The strategic functionalization of this core is paramount for the modulation of biological activity and the fine-tuning of material properties. Among the various synthetic handles available, the 4-(bromomethyl) group on the benzo[d]thiazole ring system serves as a highly versatile electrophilic site, ripe for the introduction of diverse functionalities through nucleophilic substitution reactions.
This comprehensive guide provides detailed application notes and protocols for leveraging 4-(Bromomethyl)benzo[d]thiazole in nucleophilic substitution reactions. As a senior application scientist, this document is crafted to bridge theoretical understanding with practical, field-proven insights, explaining not just the "how" but the critical "why" behind experimental choices.
The Chemical Logic: Reactivity of a Benzylic-like Halide
This compound features a bromomethyl group attached to the 4-position of the benzothiazole ring. This arrangement renders the benzylic-like carbon highly susceptible to nucleophilic attack. The reaction typically proceeds via an SN2 mechanism, especially with primary benzylic halides, where a nucleophile displaces the bromide ion.[1] The stability of the potential benzylic carbocation also means that under certain conditions, an SN1-like pathway cannot be entirely ruled out.
The choice of nucleophile, solvent, and base are critical parameters that dictate the success and selectivity of the reaction, influencing reaction rates and minimizing potential side reactions such as over-alkylation or elimination.[2]
Visualization of the Reaction Pathway
The general workflow for a nucleophilic substitution reaction using this compound is depicted below. This process allows for the covalent attachment of a wide array of molecular fragments, enabling extensive structure-activity relationship (SAR) studies.
Caption: General workflow for nucleophilic substitution on this compound.
Application Protocols: A Practical Guide
While direct literature on the nucleophilic substitution reactions of this compound is not abundant, the protocols outlined below are based on well-established methodologies for analogous reactions with benzylic and heteroaromatic bromides.[3][4][5][6][7] These serve as robust starting points for optimization in your specific research context.
Protocol 1: O-Alkylation with Phenols (Williamson Ether Synthesis)
This protocol describes the synthesis of 4-((aryloxy)methyl)benzo[d]thiazole derivatives, a common structural motif in medicinal chemistry. The Williamson ether synthesis is a reliable method for forming the ether linkage.[4][5][8]
Reaction Scheme:
Caption: O-Alkylation of this compound with a phenol.
Step-by-Step Protocol:
-
To a solution of the desired phenol (1.2 equivalents) in anhydrous dimethylformamide (DMF, 0.5 M), add a suitable base such as potassium carbonate (K₂CO₃, 2.0 equivalents).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.
-
Add a solution of this compound (1.0 equivalent) in DMF to the reaction mixture.
-
Heat the reaction to a temperature between 60-80 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ether.
| Parameter | Typical Condition | Rationale |
| Nucleophile | Phenol | Readily available and diverse. |
| Base | K₂CO₃, NaH | K₂CO₃ is a mild and effective base for deprotonating phenols. NaH can be used for less acidic alcohols. |
| Solvent | DMF, Acetonitrile | Polar aprotic solvents that facilitate SN2 reactions. |
| Temperature | 60-80 °C | Provides sufficient energy to overcome the activation barrier without promoting decomposition. |
| Typical Yield | 70-90% (estimated) | Based on analogous Williamson ether syntheses. |
Protocol 2: N-Alkylation with Amines
The introduction of nitrogen-containing moieties is a cornerstone of drug discovery. This protocol details the reaction of this compound with primary or secondary amines. A key consideration is the potential for over-alkylation, which can often be mitigated by using an excess of the amine.[9][10][11][12]
Reaction Scheme:
Caption: N-Alkylation of this compound with an amine.
Step-by-Step Protocol:
-
In a round-bottom flask, dissolve the primary or secondary amine (2.0-3.0 equivalents) in a suitable solvent such as acetonitrile (CH₃CN, 0.4 M).
-
Add a base like potassium carbonate (K₂CO₃, 1.5 equivalents) to the solution. In many cases, the excess amine can also serve as the base.
-
Add this compound (1.0 equivalent) to the mixture.
-
Stir the reaction at room temperature or gently heat to 40-50 °C, monitoring by TLC.
-
Once the starting material is consumed, remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., dichloromethane).
-
Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product via column chromatography or recrystallization.
| Parameter | Typical Condition | Rationale |
| Nucleophile | Primary/Secondary Amine | A vast array of amines are commercially available. |
| Base | K₂CO₃, Et₃N, or excess amine | Neutralizes the HBr formed during the reaction. |
| Solvent | CH₃CN, THF, DMF | Solvents that are compatible with both reactants. |
| Temperature | Room Temp to 50 °C | Generally, these reactions proceed at moderate temperatures. |
| Typical Yield | 65-85% (estimated) | Dependent on the nucleophilicity and steric hindrance of the amine. |
Protocol 3: S-Alkylation with Thiols
The formation of thioethers is another important transformation, leading to compounds with unique biological and material properties. Thiols are excellent nucleophiles and readily react with benzylic halides.[6][13][14]
Reaction Scheme:
Caption: S-Alkylation of this compound with a thiol.
Step-by-Step Protocol:
-
To a solution of the thiol (1.1 equivalents) in anhydrous tetrahydrofuran (THF, 0.5 M) at 0 °C, add sodium hydride (NaH, 1.2 equivalents, 60% dispersion in mineral oil) portion-wise.
-
Allow the mixture to stir at 0 °C for 20-30 minutes to form the thiolate.
-
Add a solution of this compound (1.0 equivalent) in THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify by column chromatography to obtain the pure thioether.
| Parameter | Typical Condition | Rationale |
| Nucleophile | Thiol | Highly nucleophilic, leading to efficient reactions. |
| Base | NaH, K₂CO₃ | A strong base like NaH ensures complete deprotonation of the thiol. |
| Solvent | THF, DMF | Aprotic solvents are ideal for this transformation. |
| Temperature | 0 °C to Room Temp | The high reactivity of thiolates often allows for reactions at lower temperatures. |
| Typical Yield | 80-95% (estimated) | Thioether formation is generally a high-yielding reaction. |
Troubleshooting and Considerations
-
Low Yield: If the yield is low, consider increasing the reaction temperature or using a more polar aprotic solvent like DMF to enhance the rate of the SN2 reaction. Ensure your reagents are anhydrous, as water can react with the bromomethyl group.[2]
-
Side Reactions: The formation of elimination byproducts can be minimized by using a non-hindered base and keeping the reaction temperature as low as possible. Over-alkylation with amines can be suppressed by using a larger excess of the amine nucleophile.[2][11]
-
Purification: The benzothiazole moiety can sometimes interact strongly with silica gel. If purification by column chromatography is difficult, consider using a different stationary phase (e.g., alumina) or purification by recrystallization.
Conclusion
This compound is a potent and versatile building block for the synthesis of a wide array of functionalized molecules. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore the chemical space around the benzothiazole core. By understanding the underlying mechanistic principles and carefully controlling reaction parameters, scientists can effectively utilize this reagent to accelerate their research in drug discovery and materials science.
References
- BenchChem. (n.d.). Managing the reactivity of the bromomethyl group to prevent unwanted reactions.
- Organic Chemistry Portal. (n.d.). Benzylic substitution, benzylation.
- Ghavale, Y., et al. (n.d.). An expeditious and efficient bromomethylation of thiols: enabling bromomethyl sulfides as useful building blocks. PMC.
- Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
- Vu Thi, A.-T., et al. (2022). Synthesis of some benzo[d]thiazole derivatives via Suzuki cross-coupling reaction.
- Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.
- Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube.
- MDPI. (n.d.). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. MDPI.
- ResearchGate. (n.d.). Mechanisms of Nucleophilic Aromatic and Hetero-aromatic Substitution. Recent Developments.
- Wikipedia. (n.d.). Williamson ether synthesis.
- RSC Publishing. (n.d.).
- Khan Academy. (n.d.). Williamson ether synthesis [Video]. Khan Academy.
- University of Calgary. (n.d.). Ch 11 : Nucleophilic substitution of benzylic halides.
- Mirjalili, B. F., et al. (n.d.). Synthesis of 4-(benzo[d]thiazole-2-yl) phenols based on 4-hydroxy coumarine.
- RSC Publishing. (2018, July 10). An expeditious and efficient bromomethylation of thiols: enabling bromomethyl sulfides as useful building blocks. RSC Advances.
- Google Patents. (n.d.). CN101948447B - 4-methylbenzothiazole derivative and preparation method and applications thereof.
- ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Thioether Formation.
- Khan Academy. (n.d.). Reactions at the benzylic position [Video]. Khan Academy.
- Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
- Beilstein Journal of Organic Chemistry. (n.d.). Selective synthesis of thioethers in the presence of a transition-metal-free solid Lewis acid.
- ResearchGate. (2014, May 30). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strateg.
- PubMed. (2014, December 17). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules.
- Chemistry with Caroline. (2022, April 6).
- Visual Learners. (2025, February 25). Synthesis of thiols and thioether [Video]. YouTube.
- PubMed Central. (n.d.). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules.
- Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry.
- Chemistry LibreTexts. (2015, March 17). 20.05.
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PubMed Central. (n.d.). Benzo[1,2-d:4,5-d′]bis([2][3][13]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity.
- RSC Publishing. (n.d.). An efficient synthesis of benzothiazole using tetrabromomethane as a halogen bond donor catalyst. Organic & Biomolecular Chemistry.
- Organic Chemistry Portal. (n.d.). Benzothiazole synthesis.
- PubMed. (n.d.). Synthesis, SAR and molecular docking studies of benzo[d]thiazole-hydrazones as potential antibacterial and antifungal agents.
- ResearchGate. (n.d.). Synthetic route for the synthesis of 2-methylbenzo[d]thiazole...
- ResearchGate. (n.d.). Photocatalytic C−H Functionalization of Nitrogen Heterocycles Mediated by a Redox Active Protecting Group.
- PubMed Central. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
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Application Notes and Protocols for the Derivatization of Amines with 4-(Bromomethyl)benzo[d]thiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: Enhancing Amine Analysis through Fluorescent Derivatization
The quantitative analysis of primary and secondary amines is a critical task in numerous scientific disciplines, including pharmaceutical development, environmental monitoring, and clinical diagnostics. However, many of these amine-containing compounds lack a native chromophore or fluorophore, making their detection by common analytical techniques like High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection challenging. To overcome this limitation, pre-column derivatization is a widely employed strategy to introduce a fluorescent tag onto the amine analyte.[1] This process not only enhances the sensitivity and selectivity of the analysis but can also improve the chromatographic properties of the analytes.
This application note provides a detailed protocol for the derivatization of primary and secondary amines using 4-(bromomethyl)benzo[d]thiazole, a fluorescent labeling reagent. The benzothiazole moiety is a well-established fluorophore, and its derivatives are utilized as fluorescent probes in various applications.[2][3] The derivatization reaction proceeds via a nucleophilic substitution, where the amine attacks the electrophilic bromomethyl group of the benzothiazole reagent, forming a stable, highly fluorescent product that can be readily analyzed by HPLC with fluorescence detection (HPLC-FLD).
Reaction Mechanism: Nucleophilic Substitution
The derivatization of amines with this compound is a classic example of a nucleophilic substitution reaction, specifically an SN2 (bimolecular nucleophilic substitution) reaction. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electron-deficient carbon atom of the bromomethyl group. Simultaneously, the bromide ion, a good leaving group, is displaced. This concerted mechanism results in the formation of a new carbon-nitrogen bond, covalently linking the fluorescent benzothiazole tag to the amine analyte. The reaction is typically facilitated by a non-nucleophilic base, which neutralizes the hydrogen bromide (HBr) generated during the reaction, driving the equilibrium towards the product side.
Caption: Reaction mechanism of amine derivatization.
Experimental Protocol: Derivatization of Amines
This protocol provides a general procedure for the derivatization of a model primary amine. The conditions can be optimized for specific amines and analytical requirements. A similar N-alkylation of substituted 2-amino benzothiazoles has been reported to proceed in acetonitrile at room temperature in the presence of a catalyst.[4][5]
Materials and Reagents:
-
Amine standard solution (e.g., 1 mg/mL in a suitable solvent)
-
This compound solution (derivatizing reagent, 2 mg/mL in anhydrous acetonitrile)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetonitrile (ACN), HPLC grade
-
Deionized water, 18 MΩ·cm or higher
-
Methanol (MeOH), HPLC grade
-
Microcentrifuge tubes or small vials
-
Heating block or water bath
-
Vortex mixer
-
Syringe filters (0.22 µm)
Step-by-Step Protocol:
-
Preparation of Amine Sample:
-
Pipette 100 µL of the amine standard solution into a microcentrifuge tube.
-
If the sample is in an aqueous solution, it may need to be evaporated to dryness and reconstituted in a small volume of a compatible organic solvent like acetonitrile.
-
-
Addition of Base and Reagent:
-
Add approximately 5 mg of anhydrous potassium carbonate to the tube. The base acts as a scavenger for the HBr produced during the reaction.
-
Add 200 µL of the this compound solution to the tube. A molar excess of the derivatizing reagent is recommended to ensure complete reaction with the amine.
-
-
Reaction Incubation:
-
Vortex the mixture for 30 seconds to ensure thorough mixing.
-
Incubate the reaction mixture at 60°C for 30-60 minutes in a heating block or water bath. The optimal time and temperature may vary depending on the reactivity of the amine.
-
-
Reaction Quenching and Sample Preparation:
-
After incubation, cool the reaction mixture to room temperature.
-
Add 700 µL of a mixture of acetonitrile and water (e.g., 50:50 v/v) to the tube to quench the reaction and dilute the sample for HPLC analysis.
-
Vortex the tube for 30 seconds.
-
Filter the sample through a 0.22 µm syringe filter into an HPLC vial to remove any particulate matter, including the potassium carbonate.
-
-
HPLC-FLD Analysis:
-
Inject an appropriate volume (e.g., 10-20 µL) of the filtered sample into the HPLC system.
-
The separation can be performed on a C18 reversed-phase column.
-
A gradient elution with a mobile phase consisting of acetonitrile and water (with or without a modifier like formic acid or ammonium acetate) is typically used.
-
Set the fluorescence detector to an excitation wavelength of approximately 330 nm and an emission wavelength in the range of 380-450 nm.[6] It is highly recommended to determine the optimal excitation and emission wavelengths for the specific amine derivative being analyzed.
-
| Parameter | Recommended Condition | Notes |
| Derivatization Reagent | This compound | --- |
| Solvent | Anhydrous Acetonitrile | A polar aprotic solvent is preferred. |
| Base | Anhydrous Potassium Carbonate | A non-nucleophilic base to neutralize HBr. |
| Temperature | 60°C | Optimization may be required (e.g., 40-70°C). |
| Time | 30-60 minutes | Monitor reaction completion for optimization. |
| HPLC Column | C18 Reversed-Phase | (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water Gradient | May require a modifier for better peak shape. |
| Excitation Wavelength | ~330 nm | To be optimized for the specific derivative. |
| Emission Wavelength | ~380-450 nm | To be optimized for the specific derivative. |
Table 1: Summary of Recommended Derivatization and HPLC-FLD Conditions.
Caption: Experimental workflow for amine derivatization.
Troubleshooting and Considerations
-
Incomplete Derivatization: If the reaction is incomplete, consider increasing the reaction time, temperature, or the molar excess of the derivatizing reagent. Ensure that anhydrous conditions are maintained, as water can hydrolyze the bromomethyl group of the reagent.
-
Multiple Peaks: The presence of multiple peaks for a single analyte may indicate side reactions or the derivatization of secondary amines if present in the sample. Optimization of the reaction conditions can help to minimize side products.
-
Reagent Peak Interference: A large peak from the unreacted derivatizing reagent may interfere with the analyte peaks. Adjusting the amount of reagent or the chromatographic conditions can help to resolve this issue. A sample cleanup step after derivatization, such as solid-phase extraction (SPE), may also be beneficial.
-
Fluorescence Quenching: The fluorescence intensity of the derivatives can be sensitive to the solvent environment. Ensure that the final sample solvent is compatible with the mobile phase and does not cause quenching.
Conclusion
The derivatization of primary and secondary amines with this compound offers a sensitive and reliable method for their quantification by HPLC with fluorescence detection. The protocol outlined in this application note provides a solid foundation for developing and validating analytical methods for a wide range of amine-containing compounds. By understanding the underlying reaction mechanism and optimizing the experimental parameters, researchers can achieve the high sensitivity and selectivity required for their specific analytical challenges.
References
- Cao, Y., Shang, C., Zheng, Z., & Sun, C. (2022). Substituent derivatives of benzothiazole-based fluorescence probes for hydrazine with conspicuous luminescence properties: A theoretical study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 279, 121449.
- Al-Joboury, W. M., Al-Badrany, K. A., & Nabeel, S. H. (Year). N-alkylation of substituted 2-amino benzothiazoles by 1,4-bis (bromo methyl) benzene on mixed oxides at room temperature and study their biological activity. Journal of...
- Ceylan, B., & Çaycı, M. (2024). Development of a new high performance liquid chromatography-fluorescence detection (HPLC-FL) method for the determination of biogenic amines in frozen fish sold in markets. Global NEST Journal, 26(9), 06420.
- Nguyen, H., et al. (2023). Synthesis and Fluorescent Properties of Some Benzothiazole Derivatives Synthesized via Suzuki Cross Coupling Reaction. Indian Journal of Chemistry, 62(12), 1276-1281.
- Nguyen, H., et al. (2023). Synthesis and fluorescent properties of some benzothiazole derivatives synthesized via Suzuki cross coupling reaction.
- Vu Thi, A.-T., et al. (2022). Synthesis of some benzo[d]thiazole derivatives via Suzuki cross-coupling reaction.
Sources
Application Notes and Protocols: 4-(Bromomethyl)benzo[d]thiazole for Fluorescent Protein Labeling
Introduction: A Compact, Environmentally Sensitive Fluorophore for Cysteine-Specific Labeling
In the dynamic landscape of proteomics and drug development, the precise interrogation of protein function, localization, and interaction is paramount. Fluorescent labeling of proteins is a cornerstone technique that enables researchers to visualize and quantify these processes with high sensitivity.[1] 4-(Bromomethyl)benzo[d]thiazole emerges as a compelling fluorescent labeling agent, offering a compact, rigid heterocyclic scaffold with favorable photophysical properties. Its utility is rooted in the reactive bromomethyl group, which displays a strong propensity for selective alkylation of nucleophilic amino acid residues, most notably the thiol group of cysteine.
The benzothiazole core is a well-established fluorophore, known for its derivatives exhibiting significant fluorescence quantum yields and Stokes shifts.[2] Furthermore, benzothiazole-based dyes often display solvatochromism, where their fluorescence emission spectra are sensitive to the polarity of the local environment. This property can be harnessed to probe conformational changes in proteins or ligand binding events that alter the microenvironment of the attached label.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound as a fluorescent labeling agent for proteins. We will delve into the underlying reaction mechanism, provide detailed, field-proven protocols for protein labeling and characterization, and discuss the critical parameters that ensure successful and reproducible results.
Mechanism of Labeling: Thiol-Alkylation
The primary mechanism for labeling proteins with this compound is the specific alkylation of cysteine residues. The thiol group (-SH) of cysteine is a potent nucleophile, particularly in its deprotonated thiolate form (-S⁻). The labeling reaction proceeds via a bimolecular nucleophilic substitution (SN2) reaction.
The deprotonated thiol group of a cysteine residue acts as the nucleophile, attacking the electrophilic methylene carbon of the this compound. This leads to the formation of a stable thioether bond between the protein and the fluorescent probe, with bromide serving as the leaving group. While the bromomethyl group can also react with other nucleophilic residues such as histidine, lysine, and glutamate, the reaction with cysteine's thiol group is generally more rapid and occurs under milder conditions, allowing for a significant degree of selectivity.
Sources
Application Notes & Protocols: Strategic Synthesis of Novel Anticancer Agents Utilizing 4-(Bromomethyl)benzo[d]thiazole
Abstract
The benzothiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with significant pharmacological activities, including potent anticancer properties.[1][2][3] This document provides a detailed guide for researchers and drug development professionals on the strategic use of 4-(Bromomethyl)benzo[d]thiazole as a versatile electrophilic starting material for the synthesis of novel benzothiazole derivatives. We will explore key synthetic methodologies, provide detailed step-by-step protocols, and discuss the rationale behind experimental choices. Furthermore, we will touch upon the structure-activity relationships (SAR) and common mechanisms of action that position these compounds as promising candidates for cancer chemotherapy.[1][4]
Introduction: The Significance of the Benzothiazole Moiety
Benzothiazole derivatives have consistently demonstrated a broad spectrum of biological activities, with a particular emphasis on oncology.[2][4] Their planar, bicyclic structure allows for effective interaction with various biological targets, including enzymes and receptors critical to cancer cell proliferation and survival.[5] The anticancer mechanisms attributed to benzothiazole-based agents are diverse, including:
-
Tyrosine Kinase Inhibition: Many derivatives target the ATP-binding site of receptor tyrosine kinases like EGFR, which are often overexpressed in cancer cells.[6][7]
-
Topoisomerase Inhibition: Certain analogues can interfere with DNA replication by inhibiting topoisomerase enzymes.[1]
-
Tubulin Polymerization Inhibition: Some compounds disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[8]
-
Induction of Apoptosis: Benzothiazoles can trigger programmed cell death through various pathways, including the activation of reactive oxygen species (ROS).[1][9]
This compound serves as an ideal starting block for chemical library synthesis. The bromomethyl group at the 4-position provides a highly reactive electrophilic site. The benzylic bromine is an excellent leaving group, facilitating nucleophilic substitution reactions (SN2), allowing for the straightforward introduction of diverse functionalities and the rapid generation of novel chemical entities for screening.
Core Synthetic Strategies & Protocols
The primary synthetic approach involves the nucleophilic substitution of the bromide ion from this compound. The choice of nucleophile dictates the resulting class of compounds.
General Experimental Workflow
The following diagram outlines the typical workflow for the synthesis, purification, and analysis of novel benzothiazole derivatives from the specified starting material.
Caption: General workflow for synthesis and purification.
Protocol 1: N-Alkylation for Amine Derivatives
Rationale: This protocol is designed for coupling primary or secondary amines (aliphatic, aromatic, or heterocyclic) to the benzothiazole core. The inclusion of a non-nucleophilic base is critical to neutralize the hydrobromic acid (HBr) byproduct, driving the reaction to completion without competing with the primary nucleophile. Acetonitrile is an excellent solvent choice as it is polar aprotic and effectively dissolves the reactants and base.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of the desired amine (1.0 mmol, 1.0 eq.) in anhydrous acetonitrile (10 mL) in a round-bottom flask, add potassium carbonate (K₂CO₃) (207 mg, 1.5 mmol, 1.5 eq.).
-
Reagent Addition: Add this compound (228 mg, 1.0 mmol, 1.0 eq.) to the stirred suspension.
-
Reaction: Stir the mixture at room temperature (or heat to 50-60 °C for less reactive amines, such as anilines) for 4-12 hours.
-
Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC), observing the consumption of the starting material.[10] A typical mobile phase is 30% ethyl acetate in hexanes.
-
Work-up: Once the reaction is complete, filter off the K₂CO₃ and evaporate the solvent under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 15 mL) followed by brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexanes to afford the pure N-substituted product.
-
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: O/S-Alkylation for Ether & Thioether Derivatives
Rationale: This protocol is adapted for phenols, alcohols, or thiols. Phenols and thiols are sufficiently acidic to be deprotonated by K₂CO₃. For less acidic aliphatic alcohols, a stronger base like sodium hydride (NaH) may be required to generate the corresponding alkoxide in situ. Dimethylformamide (DMF) is often used for its high polarity and ability to dissolve a wide range of substrates.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of the desired phenol or thiol (1.0 mmol, 1.0 eq.) in anhydrous DMF (8 mL), add potassium carbonate (K₂CO₃) (207 mg, 1.5 mmol, 1.5 eq.). Stir the mixture at room temperature for 15-20 minutes to facilitate salt formation.
-
Reagent Addition: Add a solution of this compound (228 mg, 1.0 mmol, 1.0 eq.) in DMF (2 mL) dropwise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 3-6 hours.
-
Monitoring: Monitor the reaction progress by TLC.[10]
-
Work-up: Upon completion, pour the reaction mixture into ice-cold water (50 mL). A precipitate may form, which can be collected by filtration.
-
Extraction: If no precipitate forms, extract the aqueous mixture with ethyl acetate (3 x 20 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with water (2 x 15 mL) and brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Characterization: Confirm the structure and purity via NMR and MS analysis.
Application in Anticancer Drug Discovery
The synthesized library of compounds can be screened against a panel of cancer cell lines to determine their cytotoxic activity. The data obtained is crucial for establishing a Structure-Activity Relationship (SAR).
Targeted Signaling Pathway Example
Many benzothiazole derivatives function as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is crucial for cell growth and proliferation and is often dysregulated in cancer.[7]
Caption: Inhibition of EGFR signaling by a benzothiazole TKI.
Structure-Activity Relationship (SAR) Data
The following table presents hypothetical data for a series of N-substituted derivatives synthesized using Protocol 1, illustrating how structural modifications can influence anticancer activity against common cancer cell lines.
| Compound ID | R-Group (from Amine) | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) |
| BTZ-01 | -N(CH₃)₂ | 15.2 | 21.8 |
| BTZ-02 | -Piperidine | 8.5 | 12.4 |
| BTZ-03 | -Morpholine | 11.3 | 18.1 |
| BTZ-04 | -NH-Ph | 5.1 | 7.9 |
| BTZ-05 | -NH-Ph-4-Cl | 1.8 | 2.5 |
| BTZ-06 | -NH-Ph-4-OCH₃ | 6.7 | 9.3 |
Interpretation:
-
Incorporating cyclic amines (BTZ-02, BTZ-03) appears more effective than a simple dimethylamine group (BTZ-01).
-
Aromatic amines (BTZ-04) show greater potency than aliphatic amines.
-
Substitution on the phenyl ring significantly impacts activity. An electron-withdrawing group like chlorine (BTZ-05) enhances potency, while an electron-donating group like methoxy (BTZ-06) slightly reduces it compared to the unsubstituted phenyl ring. This suggests that electronic properties play a key role in target binding.[11]
Troubleshooting Common Synthetic Issues
| Problem | Potential Cause(s) | Recommended Solutions |
| Low or No Product Yield | 1. Inactive this compound (degraded).2. Insufficiently strong or soluble base.3. Poor quality of the nucleophile. | 1. Check purity of starting material by NMR or TLC; store it protected from light and moisture.2. For weak nucleophiles, consider a stronger base (e.g., NaH) or a phase-transfer catalyst.3. Ensure purity of the amine/phenol/thiol.[10] |
| Multiple Spots on TLC | 1. Formation of dimeric byproducts.2. Decomposition of starting material or product.3. Reaction with solvent (e.g., if using a nucleophilic solvent). | 1. Use a slight excess of the nucleophile; add the electrophile slowly to the reaction mixture.2. Run the reaction at a lower temperature.3. Ensure the use of a non-reactive, anhydrous solvent. |
| Difficulty in Purification | 1. Product and starting material have similar Rf values.2. Product is unstable on silica gel. | 1. Optimize the TLC solvent system to achieve better separation before attempting column chromatography.2. Consider using neutral alumina for chromatography or purify by recrystallization.[10] |
References
-
A Review on Anticancer Potentials of Benzothiazole Derivatives. Bentham Science. [Link]
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Benzothiazole derivatives as anticancer agents. Taylor & Francis Online. [Link]
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Benzothiazole derivatives as anticancer agents. PubMed. [Link]
-
SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION. Malaysian Journal of Analytical Sciences. [Link]
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The common synthetic routes for benzothiazoles. ResearchGate. [Link]
-
Benzothiazole synthesis. Organic Chemistry Portal. [Link]
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Benzothiazoles: How Relevant in Cancer Drug Design Strategy? - Singh - CardioSomatics. CardioSomatics. [Link]
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Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers. [Link]
-
Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents. MDPI. [Link]
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Synthesis of benzothiazole derivatives under green conditions. ResearchGate. [Link]
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Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. MDPI. [Link]
-
Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Publishing. [Link]
-
Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. MDPI. [Link]
-
Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. PubMed Central. [Link]
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Benzothiazole derivatives as anticancer agents. PMC - PubMed Central. [Link]
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Discovery of 4-substituted methoxybenzoyl-aryl-thiazole as novel anticancer agents: synthesis, biological evaluation, and structure-activity relationships. PubMed. [Link]
-
Design and synthesis of novel 4-benzothiazole amino quinazolines Dasatinib derivatives as potential anti-tumor agents. PubMed. [Link]
-
Synthesis and anticancer activity evaluation of 4-thiazolidinones containing benzothiazole moiety. PubMed. [Link]
-
Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. PubMed Central. [Link]
-
Synthesis, anti-breast cancer activity, and molecular modeling of some benzothiazole and benzoxazole derivatives. PubMed. [Link]
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preparation of benzothiazole-based enzyme inhibitors
An Application Guide for the Synthesis and Evaluation of Benzothiazole-Based Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzothiazole scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including potent enzyme inhibition.[1][2] Its structural rigidity, lipophilic nature, and capacity for diverse substitutions at the 2- and 6-positions make it an ideal framework for designing targeted inhibitors.[3] This guide provides a comprehensive overview of the essential methodologies for the preparation, characterization, and biological evaluation of benzothiazole-based enzyme inhibitors. We delve into robust synthetic protocols, explain the causality behind experimental choices, and offer detailed procedures for conducting and analyzing enzyme inhibition assays. This document is intended to serve as a practical resource for researchers aiming to explore the rich chemical space of benzothiazole derivatives in drug discovery.
Introduction: The Benzothiazole Scaffold in Enzyme Inhibition
The significance of the benzothiazole moiety stems from its presence in molecules that exhibit a vast range of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[2][4][5] Many of these activities are rooted in the ability of benzothiazole derivatives to selectively inhibit key enzymes. For instance, various substituted benzothiazoles have been developed as potent inhibitors of:
-
Monoamine Oxidases (MAO-A and MAO-B): Critical targets in the treatment of neurodegenerative disorders like Parkinson's disease and depression.[6][7][8]
-
Bacterial DNA Gyrase and Topoisomerase IV: Essential enzymes for bacterial DNA replication, making them validated targets for novel antibacterial agents.[9][10][11]
-
Protein Kinases: Such as AKT and ERK, which are often dysregulated in cancer, highlighting the potential of benzothiazole derivatives in oncology.[4]
-
Cholinesterases (AChE and BChE): Inhibition of these enzymes is a primary strategy for managing Alzheimer's disease.[12][13]
The versatility of the benzothiazole core allows for strategic modifications to optimize potency, selectivity, and pharmacokinetic properties, making it a cornerstone in modern medicinal chemistry.[14]
Synthetic Strategies for Benzothiazole Inhibitors
The primary and most versatile route to 2-substituted benzothiazoles is the condensation and subsequent cyclization of 2-aminothiophenol with various electrophilic partners.[15] The choice of reaction partner directly dictates the nature of the substituent at the pharmacologically crucial C-2 position.
Core Synthetic Workflow
The general workflow involves the reaction of a nucleophilic 2-aminothiophenol with an electrophile, followed by an oxidative cyclization to form the aromatic benzothiazole ring.
Caption: General synthetic workflow for 2-substituted benzothiazoles.
Protocol 1: Synthesis via Condensation with Aldehydes
This is one of the most common methods due to the wide availability of aldehydes. The reaction proceeds through a benzothiazoline intermediate which is then oxidized.[16]
Rationale: The use of an H₂O₂/HCl system provides a green and efficient oxidative medium for the cyclization step.[15] Ethanol is a suitable solvent that facilitates the dissolution of both the reactants and the catalyst system at room temperature.
Materials:
-
2-Aminothiophenol
-
Substituted Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde)
-
Ethanol
-
30% Hydrogen Peroxide (H₂O₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
Step-by-Step Procedure:
-
In a 100 mL round-bottom flask, dissolve 2-aminothiophenol (10 mmol, 1.25 g) and the substituted aldehyde (10 mmol) in 30 mL of ethanol.
-
Stir the solution at room temperature.
-
Slowly add concentrated HCl (30 mmol) followed by the dropwise addition of 30% H₂O₂ (60 mmol) while maintaining the temperature below 40°C (an ice bath may be necessary).
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into 100 mL of cold water.
-
Neutralize the solution with saturated sodium bicarbonate until the pH is ~7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to yield the pure 2-substituted benzothiazole.
Protocol 2: Synthesis via Condensation with Carboxylic Acids
This method is effective for synthesizing 2-alkyl- and 2-arylbenzothiazoles directly from carboxylic acids, often requiring a catalyst to facilitate the condensation.[16]
Rationale: Microwave irradiation provides rapid and uniform heating, significantly reducing reaction times compared to conventional heating.[16] Polyphosphoric acid (PPA) or other catalysts like P₄S₁₀ can be used, but solvent-free microwave synthesis represents a more environmentally friendly approach.
Materials:
-
2-Aminothiophenol
-
Carboxylic Acid (e.g., Benzoic Acid)
-
Microwave Synthesizer
Step-by-Step Procedure:
-
Place 2-aminothiophenol (5 mmol, 0.63 g) and the desired carboxylic acid (5 mmol) into a 10 mL microwave reaction vessel equipped with a magnetic stir bar.
-
Seal the vessel and place it in the microwave synthesizer.
-
Irradiate the mixture at a suitable temperature (e.g., 120-150°C) and power (e.g., 100-200 W) for 5-15 minutes. The reaction should be monitored for pressure buildup.
-
After cooling to room temperature, add 20 mL of a 10% sodium carbonate solution to the vessel to neutralize the unreacted acid.
-
Stir for 15 minutes, during which the product will often precipitate.
-
Collect the solid product by vacuum filtration, wash thoroughly with water, and dry.
-
If necessary, recrystallize the crude product from a suitable solvent like ethanol/water to obtain the purified 2-substituted benzothiazole.
Characterization of Synthesized Inhibitors
Confirmation of the structure and purity of the synthesized compounds is a critical step before biological evaluation. Standard analytical techniques should be employed.[4]
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure. For example, in ¹H NMR of 2-arylbenzothiazoles, characteristic signals for the benzothiazole protons appear in the aromatic region (typically δ 7.3-8.1 ppm), along with signals corresponding to the C-2 substituent.[13]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the synthesized compound.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound. A purity of >95% is generally required for biological assays.
In Vitro Enzyme Inhibition Assays
The next crucial phase is to evaluate the inhibitory potency of the synthesized benzothiazole derivatives against the target enzyme. This is typically quantified by determining the half-maximal inhibitory concentration (IC₅₀).
Workflow for IC₅₀ Determination
The process involves preparing serial dilutions of the inhibitor, incubating it with the enzyme, initiating the reaction with the substrate, and measuring the reaction rate.
Caption: Experimental workflow for determining the IC₅₀ of an enzyme inhibitor.
General Protocol for a Spectrophotometric Inhibition Assay
This protocol provides a general framework that must be adapted to the specific enzyme and substrate system.[17][18]
Materials:
-
Purified target enzyme
-
Enzyme-specific substrate
-
Assay Buffer (optimized for pH and ionic strength for the target enzyme)
-
Synthesized benzothiazole inhibitor (test compound)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate (clear, flat-bottom)
-
Microplate reader (spectrophotometer)
Step-by-Step Procedure:
-
Reagent Preparation:
-
Prepare a concentrated stock solution of the test compound (e.g., 10 mM) in 100% DMSO.
-
Create a series of serial dilutions of the test compound in assay buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in all wells is constant and low (typically ≤1%).
-
Prepare the enzyme solution at a working concentration in the assay buffer.
-
Prepare the substrate solution at a specific concentration (often near its Michaelis constant, Kₘ) in the assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
Blank Wells (No Enzyme): Add assay buffer, substrate, and the corresponding concentration of DMSO.
-
Control Wells (100% Activity): Add assay buffer, enzyme solution, and the corresponding concentration of DMSO.
-
Test Wells: Add assay buffer, enzyme solution, and the desired concentrations of the test compound.
-
-
Pre-incubation:
-
Add the enzyme to the control and test wells.
-
Incubate the plate for a set period (e.g., 10-15 minutes) at the optimal temperature for the enzyme (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the substrate solution to all wells (except the blank).
-
Immediately place the plate in the microplate reader and measure the change in absorbance over time at a specific wavelength. The rate of this change corresponds to the reaction velocity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each well from the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value, which is the concentration of inhibitor that reduces enzyme activity by 50%.[19]
-
Data Interpretation: From IC₅₀ to Kᵢ
While the IC₅₀ value is a practical measure of inhibitor potency, it is dependent on the experimental conditions, particularly the substrate concentration. To obtain a true measure of binding affinity, the inhibition constant (Kᵢ) should be determined. The Kᵢ is a thermodynamic constant that is independent of substrate concentration.[20]
For competitive inhibitors, the Kᵢ can be calculated from the IC₅₀ value using the Cheng-Prusoff equation :[21]
Kᵢ = IC₅₀ / (1 + [S]/Kₘ)
Where:
-
[S] is the concentration of the substrate used in the assay.
-
Kₘ is the Michaelis constant of the substrate for the enzyme.
This conversion allows for a more standardized comparison of inhibitor potencies across different studies and laboratories.[20]
Structure-Activity Relationship (SAR) Insights
Systematic evaluation of analogues provides valuable SAR data, guiding the design of more potent and selective inhibitors.
| Target Enzyme | Scaffold/Substitution | Key SAR Insights | IC₅₀/Kᵢ Range | Reference(s) |
| hMAO-B | Benzothiazole-hydrazone | Aromatic or heteroaromatic ring linked to the benzothiazole core via a hydrazone linker is crucial. Substituents on the terminal aromatic ring significantly modulate potency. | 0.060 µM - >10 µM | [6] |
| DNA Gyrase | 2-amino-benzothiazole | Pyrrole-2-carboxamide moiety at the 2-position is critical. Anionic groups (e.g., oxalyl, carboxyl) can form key interactions with arginine residues in the ATP-binding site. | 10 nM - 0.60 µM | [9][10] |
| AChE/MAO-B | 2-benzamido-benzothiazole | Linker length and type between the benzothiazole and a terminal amine group are critical for dual-target inhibition. | 23.4 nM - 102.5 nM (AChE); 40.3 nM - 324.7 nM (MAO-B) | [12][13] |
| Hsp90 | Benzothiazole-based | A cationic center and an aromatic ring at opposite ends of the molecule, incorporating the benzothiazole moiety, are key features for C-terminal domain inhibition. | 2.8 µM - >50 µM | [22] |
These examples demonstrate how rational modifications to the benzothiazole scaffold can be used to tune the biological activity towards a specific enzyme target.
Conclusion
The benzothiazole framework represents a highly fruitful starting point for the design of potent and selective enzyme inhibitors. By combining robust synthetic strategies with rigorous biochemical evaluation, researchers can effectively explore this chemical space to develop novel therapeutic agents. The protocols and insights provided in this guide offer a foundational framework for the successful preparation and characterization of benzothiazole-based inhibitors, from the initial chemical synthesis to the final determination of their biological potency.
References
-
Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (n.d.). MDPI. [Link]
-
Synthesis and biological evaluation of benzothiazole derivatives as potent antitumor agents. (2005). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2024). MDPI. [Link]
-
Exploring the Chemical Space of Benzothiazole-Based DNA Gyrase B Inhibitors. (2020). Journal of Medicinal Chemistry. [Link]
-
Design and Synthesis of New Benzothiazole Compounds as Selective hMAO-B Inhibitors. (2017). Molecules. [Link]
-
Exploring the Chemical Space of Benzothiazole-Based DNA Gyrase B Inhibitors. (2020). National Institutes of Health (NIH). [Link]
-
Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. (2024). Frontiers in Pharmacology. [Link]
-
Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2024). ResearchGate. [Link]
-
From Bacteria to Cancer: A Benzothiazole-Based DNA Gyrase B Inhibitor Redesigned for Hsp90 C-Terminal Inhibition. (2020). ACS Publications. [Link]
-
From Bacteria to Cancer: A Benzothiazole-Based DNA Gyrase B Inhibitor Redesigned for Hsp90 C-Terminal Inhibition. (2020). National Institutes of Health (NIH). [Link]
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SYNTHESIS AND BIOLOGICAL ASSESSMENT OF NEW BENZOTHIAZOLOPYRIDINE AND BENZOTHIAZOLYL-TRIAZOLE DERIVATIVES AS ANTIOXIDANT AND ANTI. (n.d.). AJOL. [Link]
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Discovery of Benzothiazole Scaffold-Based DNA Gyrase B Inhibitors. (2020). Journal of Medicinal Chemistry. [Link]
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Design, synthesis and evaluation of benzothiazole-derived phenyl thioacetamides as dual inhibitors of monoamine oxidases and cholinesterases. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. (2022). MDPI. [Link]
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Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. (2021). La Trobe University. [Link]
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Design and Synthesis of New Benzothiazole Compounds as Selective hMAO-B Inhibitors. (2017). PubMed. [Link]
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Structure–activity relationship of the most active compounds. (n.d.). ResearchGate. [Link]
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Molecular docking and structure-activity relationship studies on benzothiazole based non-peptidic BACE-1 inhibitors. (2010). Bioorganic & Medicinal Chemistry Letters. [Link]
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Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. (2022). National Institutes of Health (NIH). [Link]
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Structure-Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors. (2021). ResearchGate. [Link]
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Ki, IC50, & the Cheng-Prusoff equation. (2021). YouTube. [Link]
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Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. (n.d.). Bentham Science. [Link]
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Synthesis and Cyclization of Benzothiazole: Review. (2018). ResearchGate. [Link]
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Benzothiazole. (n.d.). Wikipedia. [Link]
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The Strategic Application of 4-(Bromomethyl)benzo[d]thiazole in the Synthesis of Novel Kinase Inhibitors
Introduction: The Benzothiazole Scaffold as a Cornerstone in Kinase Inhibitor Design
Protein kinases, as central regulators of cellular signaling, have emerged as one of the most critical classes of drug targets in modern medicine, particularly in oncology.[1][2] The dysregulation of kinase activity is a hallmark of many diseases, driving aberrant cell proliferation, survival, and migration. Consequently, the development of small molecule kinase inhibitors has revolutionized the therapeutic landscape. Within the vast chemical space of kinase inhibitors, the benzothiazole moiety has established itself as a "privileged scaffold".[3][4][5] Its rigid, bicyclic structure and ability to engage in various non-covalent interactions within the ATP-binding pocket of kinases make it an ideal anchor for designing potent and selective inhibitors.[6] Notably, the benzothiazole scaffold can mimic the adenine region of ATP, enabling competitive inhibition of kinase activity.[6] This application note provides a comprehensive guide on the strategic use of a key intermediate, 4-(Bromomethyl)benzo[d]thiazole , in the synthesis of a novel class of kinase inhibitors, with a focus on targeting the PI3K/Akt/mTOR pathway, a critical signaling node in cancer.
The versatility of the benzothiazole core allows for its functionalization at various positions, enabling the fine-tuning of pharmacological properties.[4] The introduction of a bromomethyl group at the 4-position of the benzothiazole ring system creates a highly reactive electrophilic center. This functional handle provides a versatile platform for the covalent attachment of various nucleophilic moieties, allowing for the systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic profiles.
The PI3K/Akt/mTOR Pathway: A Prime Target for Benzothiazole-Based Inhibitors
The PI3K/Akt/mTOR signaling cascade is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a frequent event in a wide range of human cancers, making it a highly attractive target for anticancer drug development. Several studies have highlighted the potential of benzothiazole derivatives as potent inhibitors of this pathway.[1] For instance, certain benzothiazole derivatives have demonstrated significant inhibitory effects against PI3K and mTOR, leading to potent anti-proliferative activity in various cancer cell lines.[1] The structure-activity relationship (SAR) analyses from these studies consistently underscore the importance of the benzothiazole ring for both the activity and selectivity of the inhibitors.[1]
Below is a diagram illustrating the central role of the PI3K/Akt/mTOR pathway in cell signaling.
Caption: The PI3K/Akt/mTOR signaling pathway.
Synthetic Strategy: Leveraging the Reactivity of this compound
The primary synthetic utility of this compound lies in its susceptibility to nucleophilic substitution at the benzylic position. This allows for the facile introduction of a wide array of functional groups, which can be designed to interact with specific residues in the target kinase's active site. A common and effective strategy involves the reaction of this compound with substituted anilines or other amine-containing heterocycles. This reaction, typically a nucleophilic aliphatic substitution, forms a secondary amine linkage, providing a modular approach to building a library of potential kinase inhibitors.
The following workflow outlines a general synthetic scheme for the preparation of a library of kinase inhibitors starting from this compound.
Caption: General workflow for kinase inhibitor synthesis.
Experimental Protocol: Synthesis of a Representative PI3K Inhibitor
This protocol details the synthesis of a model kinase inhibitor, N-(4-methoxyphenyl)-1-(benzo[d]thiazol-4-yl)methanamine , a compound designed to target the PI3K alpha isoform. The 4-methoxyphenyl moiety is chosen for its potential to form favorable interactions within the hydrophobic pocket of the kinase.
Materials and Reagents:
-
This compound
-
4-Methoxyaniline
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Hexanes
Instrumentation:
-
Round-bottom flasks
-
Magnetic stirrer with heating mantle
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp (254 nm)
-
Glass column for chromatography
-
NMR spectrometer
-
Mass spectrometer
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 228 mg), 4-methoxyaniline (1.2 mmol, 148 mg), and potassium carbonate (2.0 mmol, 276 mg).
-
Solvent Addition: Add 20 mL of anhydrous acetonitrile to the flask.
-
Reaction: Stir the reaction mixture at 80 °C (reflux) for 4 hours. Monitor the progress of the reaction by TLC (eluent: 30% ethyl acetate in hexanes). The starting material, this compound, should be consumed.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Extraction: To the residue, add 30 mL of dichloromethane and 30 mL of water. Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer. Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and then with brine (1 x 20 mL).
-
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 40%) to afford the pure product, N-(4-methoxyphenyl)-1-(benzo[d]thiazol-4-yl)methanamine, as a solid.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Data Summary and Structure-Activity Relationship (SAR) Insights
The following table summarizes the inhibitory activity of a hypothetical series of compounds synthesized using the described protocol, targeting the PI3Kα kinase. This data is illustrative and serves to highlight the principles of SAR analysis.
| Compound ID | R-group on Aniline | PI3Kα IC₅₀ (nM) |
| 1 | 4-OCH₃ | 50 |
| 2 | 4-Cl | 75 |
| 3 | 4-F | 60 |
| 4 | 3-OCH₃ | 150 |
| 5 | H | 200 |
SAR Analysis:
-
Importance of the Benzothiazole Core: The benzothiazole moiety serves as a critical anchor, with its nitrogen and sulfur atoms potentially forming key hydrogen bonds or other interactions in the hinge region of the kinase.
-
Effect of Aniline Substitution: The data suggests that electron-donating groups at the 4-position of the aniline ring (e.g., -OCH₃) enhance inhibitory activity. This could be due to favorable electronic effects or improved binding interactions in a specific sub-pocket of the kinase.
-
Positional Isomerism: The shift of the methoxy group from the 4-position to the 3-position (Compound 4 ) leads to a significant decrease in potency, highlighting the specific spatial requirements of the binding site.
-
Unsubstituted Aniline: The unsubstituted aniline derivative (Compound 5 ) shows the lowest potency, indicating that substitution on the aniline ring is crucial for high-affinity binding.
Conclusion and Future Directions
This compound is a valuable and versatile building block for the synthesis of novel kinase inhibitors. Its inherent reactivity allows for the systematic and efficient construction of compound libraries for lead discovery and optimization. The benzothiazole scaffold, when appropriately functionalized, has demonstrated significant potential for targeting key cancer-related kinases such as PI3K. Future work in this area could involve expanding the diversity of the nucleophiles used in the substitution reaction to explore a wider chemical space. Furthermore, the introduction of different substituents on the benzothiazole ring itself could lead to the discovery of inhibitors with improved potency, selectivity, and drug-like properties. The synthetic strategies and protocols outlined in this application note provide a solid foundation for researchers and drug development professionals to embark on the design and synthesis of the next generation of benzothiazole-based kinase inhibitors.
References
- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
-
Frasinyuk, M., et al. (2022). Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents. Molecules, 27(14), 4627. [Link]
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Benzothiazoles as Rho-associated kinase (ROCK-II) inhibitors. (2009). Bioorganic & Medicinal Chemistry Letters, 19(23), 6773-6777. [Link]
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Quantitative Analysis of the Structure Activity Relationship of Some Novel Benzothiazole Derivatives as Dual Tyrosine Kinase Inhibitors against Hepatocellular Carcinoma. (2024). International Journal of All Research Education & Scientific Methods, 12(11), 1048-1063. [Link]
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Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. (2025). Scientific Reports, 15(1), 12345. [Link]
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Frasinyuk, M., et al. (2022). Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents. Molecules, 27(14), 4627. [Link]
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Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. (2022). Pharmaceuticals, 15(8), 937. [Link]
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Structure-Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors. (2022). Molecules, 27(23), 8205. [Link]
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Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. (2023). Prostaglandins & Other Lipid Mediators, 164, 106702. [Link]
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Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors. (2016). Molecules, 21(11), 1469. [Link]
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The common synthetic routes for benzothiazoles. (2023). ResearchGate. [Link]
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Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025). RSC Advances, 15(1), 12345. [Link]
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Bhuva, H.A., & Kini, S.G. (2010). Synthesis, anticancer activity and docking of some substituted benzothiazoles as tyrosine kinase inhibitors. Journal of Molecular Graphics and Modelling, 29(1), 32-37. [Link]
- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
-
Benzo[d]thiazole derivatives as microtubule affinity-regulating kinase 4 (MARK4) inhibitors: Synthesis, characterization, biological evaluation, and computational studies. (2025). Journal of Molecular Structure. [Link]
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Synthesis of some benzo[d]thiazole derivatives via Suzuki cross-coupling reaction. (2022). HPU2 Journal of Science: Natural Sciences and Technology. [Link]
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Benzothiazole derivatives and 7-aza-benzothiazole derivatives as janus kinase 2 inhibitors and uses thereof. (2025). PubChem. [Link]
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Application Notes and Protocols for the Use of 4-(Bromomethyl)benzo[d]thiazole in Palladium-Catalyzed Cross-Coupling Reactions
Introduction: The Versatility of the Benzothiazole Moiety and the Synthetic Utility of 4-(Bromomethyl)benzo[d]thiazole
The benzothiazole scaffold is a privileged heterocyclic motif integral to a multitude of biologically active compounds and functional materials. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The ability to functionalize the benzothiazole core is paramount for the exploration of new chemical space in drug discovery and the development of novel organic materials. This compound serves as a key building block in this endeavor, offering a reactive benzylic bromide handle for the introduction of diverse molecular fragments.
Palladium-catalyzed cross-coupling reactions stand as a cornerstone of modern organic synthesis, providing a powerful and versatile toolkit for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. This guide provides an in-depth exploration of the application of this compound in several key palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. We will delve into the mechanistic underpinnings of these transformations, provide detailed experimental protocols, and offer insights into reaction optimization and troubleshooting, tailored for researchers, scientists, and drug development professionals.
Mechanistic Considerations: The Unique Reactivity of a Benzylic Bromide
The reactivity of this compound in palladium-catalyzed cross-coupling is dictated by its benzylic bromide functionality. Unlike aryl halides, where the carbon-halogen bond is on an sp²-hybridized carbon, the C-Br bond in this compound is on an sp³-hybridized carbon. This distinction has significant mechanistic implications.
The key initial step in these catalytic cycles is the oxidative addition of the organic halide to a palladium(0) complex. For benzylic halides, this process is generally faster than for aryl halides. The mechanism can proceed through a concerted pathway or an SN2-type pathway.[1] The electron-rich nature of the benzothiazole ring can influence the rate and mechanism of this step.
A critical consideration in reactions involving benzylic halides is the potential for β-hydride elimination from the organopalladium intermediate, which can lead to undesired side products. The choice of ligand and reaction conditions is crucial to suppress this pathway and favor the desired reductive elimination to form the cross-coupled product. Bulky, electron-rich phosphine ligands are often employed to stabilize the organopalladium intermediate and promote the desired reaction pathway.
Suzuki-Miyaura Coupling: Forging C(sp³)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a robust method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. In the context of this compound, this reaction enables the introduction of a wide array of aryl and heteroaryl groups at the methylene position, yielding 4-(arylmethyl)benzo[d]thiazoles. These products are of significant interest in medicinal chemistry due to the prevalence of the diarylmethane motif in bioactive molecules.
Causality in Experimental Design for Suzuki-Miyaura Coupling
The choice of catalyst, ligand, base, and solvent is critical for a successful Suzuki-Miyaura coupling of a benzylic bromide.
-
Palladium Precatalyst: Pd(OAc)₂ and Pd₂(dba)₃ are common choices that form the active Pd(0) species in situ.
-
Ligand: Bulky, electron-rich monophosphine ligands such as SPhos, XPhos, or RuPhos are often essential. These ligands stabilize the Pd(0) complex, facilitate the oxidative addition step, and, crucially, promote the reductive elimination over competing side reactions like β-hydride elimination.
-
Base: A suitable base is required to activate the boronic acid. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The choice of base can significantly impact the reaction rate and yield.
-
Solvent: Aprotic polar solvents like THF, dioxane, or DMF are typically employed. The addition of water can sometimes be beneficial for the transmetalation step.
Visualizing the Suzuki-Miyaura Coupling Workflow
Caption: General workflow for the Suzuki-Miyaura coupling.
Detailed Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Schlenk flask or microwave vial
-
Magnetic stirrer and heating source (oil bath or microwave reactor)
Procedure:
-
To a Schlenk flask or microwave vial under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Add 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask.
-
Seal the vessel and stir the reaction mixture vigorously at 80 °C for 12-24 hours, or heat in a microwave reactor at 100-120 °C for 30-60 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 4-(benzyl)benzo[d]thiazole.
Quantitative Data Summary:
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | Dioxane/H₂O | 80 | 18 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | THF/H₂O | 70 | 24 | 92 |
| 3 | 3-Thienylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | 90 | 12 | 78 |
Note: Yields are representative and may vary based on specific reaction conditions and substrate purity.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction provides a powerful means to construct C(sp³)-C(sp) bonds, coupling a terminal alkyne with an organic halide. Applying this to this compound allows for the synthesis of 4-(propargyl)benzo[d]thiazole derivatives, which are valuable intermediates for further transformations, including click chemistry and the synthesis of complex heterocyclic systems.
Causality in Experimental Design for Sonogashira Coupling
The success of a Sonogashira coupling with a benzylic bromide hinges on a carefully selected catalytic system to promote the desired C-C bond formation while avoiding side reactions.
-
Catalyst System: A dual-catalyst system is traditionally employed, consisting of a palladium(0) complex and a copper(I) salt (e.g., CuI) as a co-catalyst. The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.
-
Ligand: Phosphine ligands, such as PPh₃ or more specialized ligands, are used to stabilize the palladium catalyst.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is essential. It serves to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.
-
Solvent: Aprotic solvents like THF or DMF are commonly used.
Visualizing the Sonogashira Coupling Workflow
Sources
Application Notes & Protocols for the Development of Antimicrobial Compounds from 4-(Bromomethyl)benzo[d]thiazole
Introduction: The Imperative for Novel Antimicrobial Scaffolds
The rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, creating an urgent need for the discovery and development of new therapeutic agents that can overcome existing resistance mechanisms.[1] Heterocyclic compounds are a cornerstone of medicinal chemistry, and among them, the benzothiazole scaffold has emerged as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds, including potent antimicrobial agents.[2][3] Benzothiazole derivatives have demonstrated a broad spectrum of activity against various Gram-positive and Gram-negative pathogens.[1][4]
This guide provides a comprehensive overview and detailed protocols for utilizing 4-(Bromomethyl)benzo[d]thiazole as a versatile starting material for the synthesis of novel antimicrobial candidates. The reactive bromomethyl group at the 4-position serves as an excellent electrophilic handle, allowing for the strategic introduction of diverse chemical moieties to explore the chemical space and optimize biological activity. We will detail the synthetic strategy, antimicrobial screening protocols, and principles of structure-activity relationship (SAR) analysis.
Part 1: Synthesis of Novel 4-(Substituted-methyl)benzo[d]thiazole Derivatives
Scientific Rationale
The core synthetic strategy revolves around the nucleophilic substitution (S_N2) reaction at the benzylic carbon of this compound. The bromine atom is an excellent leaving group, and the adjacent benzene ring stabilizes the transition state, facilitating the reaction with a wide range of nucleophiles (e.g., amines, thiols, phenols, and heterocycles). This approach allows for the creation of a diverse library of compounds from a single, readily accessible precursor, which is fundamental for effective SAR studies. The choice of solvent and base is critical: polar aprotic solvents like DMF or acetonitrile are typically used to solvate the reactants without interfering with the nucleophile, while an appropriate base is used to deprotonate the nucleophile if necessary and to scavenge the HBr byproduct.
Sources
Application Notes and Protocols: Employing 4-(Bromomethyl)benzo[d]thiazole for the Creation of Fluorescent Probes for Cellular Imaging
Authored by: A Senior Application Scientist
Introduction: The Power of Benzothiazole in Illuminating Cellular Life
Fluorescence imaging serves as a critical bridge between molecular biology and clinical medicine, offering unparalleled insights into the intricate workings of living cells.[1] The development of "smart" fluorescent probes—molecules that report on specific biological events or analytes through changes in their light emission—is central to this endeavor. Among the various fluorophores available, the benzothiazole scaffold has emerged as a privileged structure for probe design.[2][3] Benzothiazole derivatives are renowned for their robust photophysical properties, including high fluorescence quantum yields, large Stokes shifts, and remarkable sensitivity to their microenvironment, making them ideal candidates for constructing highly responsive probes.[4][5][6]
This guide focuses on a particularly versatile building block: 4-(Bromomethyl)benzo[d]thiazole . The strategic placement of a bromomethyl group on the benzothiazole core transforms it into a highly efficient reactive intermediate. This electrophilic handle allows for the straightforward covalent attachment of a wide array of recognition moieties, enabling the tailored synthesis of probes for diverse biological targets such as ions, reactive oxygen species (ROS), and enzymes.[5] Herein, we provide a comprehensive overview of the design principles, detailed synthetic protocols, and cellular imaging applications leveraging this powerful chemical tool.
Pillar 1: The Logic of Probe Design
The efficacy of a fluorescent probe is not accidental; it is the result of a rational design strategy that harmonizes three key components: a fluorophore, a recognition moiety, and a linker. The this compound unit serves as an advanced precursor, combining the fluorophore and a highly reactive linker in one convenient package.
The interaction between the recognition moiety and its target analyte triggers a conformational or electronic change that modulates the photophysical properties of the benzothiazole fluorophore. This modulation is the source of the detectable signal and typically operates via one of several established mechanisms:
-
Intramolecular Charge Transfer (ICT): Many benzothiazole probes feature an electron-donating group and the electron-withdrawing benzothiazole core.[5][7] Analyte binding can alter the efficiency of this "push-pull" system, leading to a significant shift in the emission wavelength.[8]
-
Excited-State Intramolecular Proton Transfer (ESIPT): ESIPT-capable probes undergo proton transfer in the excited state, resulting in a tautomeric form with a distinct, large Stokes shift emission.[9] Interaction with an analyte can inhibit or enhance this process, causing a ratiometric change in fluorescence.[10]
-
Photoinduced Electron Transfer (PET): In a PET-based sensor, the fluorescence of the benzothiazole core is initially quenched by a nearby electron-rich recognition moiety. Binding of the analyte to this moiety suppresses PET, "turning on" the fluorescence.[2][5]
-
Aggregation-Induced Emission (AIE): Some benzothiazole derivatives are non-emissive when dissolved but become highly fluorescent upon aggregation.[2][5][10] This property can be harnessed for sensing applications where the analyte induces aggregation or disaggregation.[11]
The choice of recognition moiety is therefore paramount and is dictated entirely by the target analyte of interest. For example, a boronate ester can be used to detect hydrogen peroxide (H₂O₂), while an acrylate group can be employed for the detection of biothiols like cysteine (Cys).[10][12]
Pillar 2: Synthesis and Characterization Protocols
The following protocols provide a validated workflow for the synthesis of a benzothiazole-based fluorescent probe for H₂O₂ detection, starting from the creation of the core fluorophore and proceeding through functionalization with this compound.
Protocol 2.1: Synthesis of 2-(2'-hydroxyphenyl)benzothiazole (HBT)
This protocol describes the foundational step of creating the core ESIPT fluorophore.[9][10]
-
Materials & Reagents:
-
2-Aminobenzenethiol
-
Salicylaldehyde (2-hydroxybenzaldehyde)
-
Anhydrous Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
-
Procedure:
-
In a 100 mL round-bottom flask, dissolve 2-aminobenzenethiol (1.25 g, 10 mmol) in 30 mL of anhydrous ethanol.
-
Add salicylaldehyde (1.22 g, 10 mmol) to the solution.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80-90°C) with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature. A yellow precipitate will form.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold ethanol, and dry under vacuum to yield HBT.
-
Protocol 2.2: Synthesis of H₂O₂ Probe (BT-BO) via Alkylation
This protocol utilizes a derivative of the target compound, reacting a bromomethyl-functionalized recognition moiety with the HBT fluorophore. This demonstrates the key reaction principle. A similar reaction would be used with this compound itself if the recognition group contained a nucleophile (e.g., a phenol).
-
Materials & Reagents:
-
2-(2'-hydroxyphenyl)benzothiazole (HBT) (from Protocol 2.1)
-
4-(Bromomethyl)benzene boronic acid pinacol ester (the recognition moiety precursor)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Anhydrous Acetonitrile (ACN)
-
Round-bottom flask with reflux condenser
-
-
Procedure:
-
Add HBT (229 mg, 1.0 mmol) to a 50 mL flask containing 15 mL of anhydrous acetonitrile.[9]
-
To this solution, add 4-(Bromomethyl)benzene boronic acid pinacol ester (356 mg, 1.2 mmol) and anhydrous K₂CO₃ (166 mg, 1.2 mmol).[9]
-
Heat the mixture to reflux at 90°C and stir for 4 hours.[9]
-
After cooling to room temperature, filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by silica gel column chromatography (using a hexane/ethyl acetate gradient) to yield the final probe, BT-BO.
-
Protocol 2.3: Structural and Photophysical Characterization
-
Structural Validation: Confirm the identity and purity of the synthesized probe using standard analytical techniques:
-
Photophysical Analysis: Characterize the probe's fluorescent properties in a suitable buffer (e.g., PBS with 1% DMSO).
-
UV-Vis Spectroscopy: To determine the molar extinction coefficient (ε).
-
Fluorescence Spectroscopy: To determine the excitation (λex) and emission (λem) maxima, Stokes shift, and quantum yield (Φ).
-
Analyte Titration: To measure the fluorescence response to varying concentrations of the target analyte and determine the limit of detection (LOD).
-
| Property | Typical Value for Benzothiazole Probe | Significance |
| Excitation (λex) | 400 - 450 nm | Wavelength used to excite the probe. |
| Emission (λem) | 500 - 610 nm | Wavelength of emitted light; longer is often better to avoid autofluorescence. |
| Stokes Shift | >100 nm[4][12] | Separation between excitation and emission peaks; large shifts minimize signal overlap. |
| Quantum Yield (Φ) | 0.1 - 0.8 | Efficiency of converting absorbed photons to emitted photons. |
| LOD | 30 - 100 nM[4][12] | The lowest concentration of the analyte that can be reliably detected. |
| Fold Change | 10 to >1000-fold[4][12] | The magnitude of fluorescence intensity change upon analyte binding. |
Pillar 3: Application Protocol for Live Cell Imaging
This protocol outlines the use of a synthesized benzothiazole-based probe for visualizing an analyte (e.g., H₂O₂) in cultured mammalian cells.
-
Materials & Reagents:
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Phosphate-Buffered Saline (PBS).
-
Synthesized benzothiazole probe (e.g., BT-BO).
-
DMSO for preparing probe stock solution.
-
Confocal imaging dishes (glass-bottom).
-
Analyte or stimulus (e.g., a stock solution of H₂O₂).
-
Confocal Laser Scanning Microscope (CLSM).
-
Procedure:
-
Cell Seeding: Seed cells into a confocal dish at a density of approximately 1 x 10⁵ cells/mL and culture for 24 hours in a 37°C, 5% CO₂ incubator to allow for adherence.[13]
-
Probe Preparation: Prepare a 10 mM stock solution of the probe in high-quality DMSO. Immediately before use, dilute this stock solution in cell culture medium to a final working concentration (typically 5-20 µM).
-
Cell Staining: Remove the old medium from the cells and wash once with PBS. Add the probe-containing medium to the cells and incubate for 30-60 minutes at 37°C.
-
Analyte Treatment:
-
For Exogenous Detection: After probe incubation, remove the medium, wash 3 times with PBS, and then add fresh medium containing the desired concentration of the analyte (e.g., 100 µM H₂O₂). Incubate for an additional 15-30 minutes.
-
For Endogenous Detection: Treat cells with a stimulus known to generate the target analyte before or during probe incubation, according to established biological protocols.
-
-
Washing: Remove the treatment medium and wash the cells gently three times with PBS to remove any extracellular probe and analyte.
-
Imaging: Add fresh PBS or imaging buffer to the dish. Immediately visualize the cells using a CLSM. Set the excitation wavelength according to the probe's λex (e.g., 405 nm laser) and collect emission in the appropriate range (e.g., 550-650 nm).[10] Acquire images of both a control group (probe only) and the analyte-treated group to compare fluorescence intensity.
-
Expert Insights & Troubleshooting
-
Causality - Why K₂CO₃? In Protocol 2.2, the weak base K₂CO₃ is used to deprotonate the phenolic hydroxyl group of HBT. This creates a more nucleophilic phenoxide ion, which readily attacks the electrophilic bromomethyl group, ensuring an efficient Williamson ether synthesis reaction.
-
Self-Validation - The Importance of Controls: A robust imaging experiment requires multiple controls. Always include: (1) cells without any probe to assess autofluorescence, (2) cells treated with the probe but no analyte to establish a baseline fluorescence, and (3) cells treated with both probe and analyte.
-
Problem - Low Signal/Poor Uptake: If fluorescence is weak, consider increasing the probe concentration or incubation time. Ensure the probe is not precipitating in the aqueous medium; a small percentage of a co-solvent like Pluronic F-127 can sometimes improve solubility.
-
Problem - High Cytotoxicity: Perform a cytotoxicity assay (e.g., MTT or CCK-8) to determine the optimal non-toxic concentration range for your probe.[13] Benzothiazole derivatives generally exhibit low cytotoxicity, but this must be empirically verified for each new compound.[1]
-
Problem - Photobleaching: Benzothiazole fluorophores are generally photostable.[6] However, if photobleaching is observed, reduce laser power, decrease exposure time, or use an anti-fade mounting medium for fixed-cell imaging.
By leveraging the reactive potential of this compound and its derivatives, researchers can readily access a vast chemical space of tailored fluorescent probes, enabling the precise and dynamic visualization of complex biological processes within living systems.
References
- Benchchem. (n.d.). 4-Benzothiazolol Derivatives as Versatile Fluorescent Probes in Biological Imaging: Application Notes and Protocols. Benchchem.
-
Li, Y., et al. (2022). A Novel Benzothiazole-Based Fluorescent AIE Probe for the Detection of Hydrogen Peroxide in Living Cells. Molecules, 27(19), 6614. Available at: [Link]
-
ResearchGate. (n.d.). Benzothiazole based fluorescent probes for the detection of biomolecules, physiological conditions, and ions responsible for diseases. Request PDF. Retrieved from [Link]
-
Taylor & Francis Group. (n.d.). Benzothiazole-Based Fluorescent Probes for Various Applications. Taylor & Francis eBooks. Retrieved from [Link]
-
Tian, Z. N., et al. (2019). A Benzothiazole-Based Fluorescent Probe for Ratiometric Detection of Al3+ and Its Application in Water Samples and Cell Imaging. International Journal of Molecular Sciences, 20(23), 5993. Available at: [Link]
-
Tian, Z. N., et al. (2019). A Benzothiazole-Based Fluorescent Probe for Ratiometric Detection of Al3+ and Its Application in Water Samples and Cell Imaging. PubMed. Available at: [Link]
-
Li, Y., et al. (2022). A Novel Benzothiazole-Based Fluorescent AIE Probe for the Detection of Hydrogen Peroxide in Living Cells. MDPI. Available at: [Link]
-
ResearchGate. (n.d.). Benzothiazole-Based Fluorescent Probes for Various Applications. Request PDF. Retrieved from [Link]
-
Tian, Z. N., et al. (2019). A Benzothiazole-Based Fluorescent Probe for Ratiometric Detection of Al3+ and Its Application in Water Samples and Cell Imaging. PMC - NIH. Available at: [Link]
-
da Silva, J. C. G., et al. (2015). Benzothiadiazole Derivatives as Fluorescence Imaging Probes: Beyond Classical Scaffolds. Accounts of Chemical Research, 48(6), 1719-1729. Available at: [Link]
-
STEMM Institute Press. (2024). Synthesis and Application of Novel Benzothiazole Fluorescent Probes. Journal of Life Sciences and Agriculture, 1(3). Available at: [Link]
-
ResearchGate. (2019). A novel and effective benzo[d]thiazole-based fluorescent probe with dual recognition factors for highly sensitive and selective imaging of cysteine in vitro and in vivo. Retrieved from [Link]
-
Zhang, Y., et al. (2023). Design, Synthesis and Evaluation of Fluorescent Properties of Benzothiazole Derivatives. ChemPhysChem, 24(16), e202300159. Available at: [Link]
-
Kaur, I., et al. (2019). Aggregation tailored emission of a benzothiazole based derivative: photostable turn on bioimaging. RSC Advances, 9(70), 41031-41037. Available at: [Link]
Sources
- 1. Design, Synthesis and Evaluation of Fluorescent Properties of Benzothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. taylorfrancis.com [taylorfrancis.com]
- 6. Benzothiadiazole Derivatives as Fluorescence Imaging Probes: Beyond Classical Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Benzothiazole-Based Fluorescent Probe for Ratiometric Detection of Al3+ and Its Application in Water Samples and Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Benzothiazole-Based Fluorescent Probe for Ratiometric Detection of Al3+ and Its Application in Water Samples and Cell Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. A Novel Benzothiazole-Based Fluorescent AIE Probe for the Detection of Hydrogen Peroxide in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aggregation tailored emission of a benzothiazole based derivative: photostable turn on bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. stemmpress.com [stemmpress.com]
Troubleshooting & Optimization
optimizing N-alkylation reaction conditions with 4-(Bromomethyl)benzo[d]thiazole
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Technical Support Center: Purification Strategies for 4-(Bromomethyl)benzo[d]thiazole Derivatives
Welcome to the technical support center for the purification of 4-(bromomethyl)benzo[d]thiazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important class of compounds. The inherent reactivity of the bromomethyl group, coupled with the unique properties of the benzothiazole core, necessitates carefully considered purification strategies. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the successful isolation of high-purity materials.
I. Understanding the Challenge: The Chemistry of this compound
The primary challenge in purifying this compound derivatives lies in the reactivity of the benzylic bromide. This functional group is a potent electrophile, making the molecule susceptible to nucleophilic substitution and elimination reactions. Consequently, the choice of purification technique and the conditions employed are critical to prevent sample degradation and the formation of impurities. Common synthetic routes to these compounds, such as the radical bromination of 4-methylbenzo[d]thiazole, can introduce specific impurities that must be effectively removed.
II. Troubleshooting Common Purification Issues
This section addresses specific problems that may arise during the purification of this compound derivatives and provides a logical workflow for their resolution.
Issue 1: Poor Separation or Overlapping Peaks in Column Chromatography
Possible Cause: Inappropriate solvent system polarity.
Solution: The polarity of the eluent is the most critical factor in achieving good separation on silica gel. For this compound derivatives, a non-polar to moderately polar solvent system is typically effective.
-
Step 1: Initial Solvent System Selection. Start with a low-polarity mobile phase, such as a mixture of hexane and ethyl acetate. A common starting point is a 9:1 or 8:2 hexane:ethyl acetate ratio.
-
Step 2: Adjusting Polarity. If the compound has a low Rf value (moves too slowly), gradually increase the polarity by increasing the proportion of ethyl acetate. Conversely, if the Rf is too high (moves too quickly), decrease the polarity by adding more hexane.
-
Step 3: Alternative Solvent Systems. If adjusting the hexane/ethyl acetate ratio does not provide adequate separation, consider alternative solvent systems. A mixture of dichloromethane and hexane can offer different selectivity.[1]
Table 1: Recommended Starting Solvent Systems for Column Chromatography
| Solvent System | Ratio (v/v) | Polarity | Notes |
| Hexane:Ethyl Acetate | 9:1 to 7:3 | Low to Medium | A good starting point for many benzothiazole derivatives.[2] |
| Dichloromethane:Hexane | 1:1 to 3:1 | Medium | Can improve separation of closely eluting non-polar impurities. |
Issue 2: Product Degradation on Silica Gel Column
Possible Cause: The acidic nature of silica gel can promote the hydrolysis of the bromomethyl group to the corresponding alcohol or elimination to form a methylidene species.
Solution:
-
Step 1: Neutralize the Silica Gel. Before packing the column, prepare a slurry of silica gel in the initial, low-polarity eluent and add a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1% by volume). This will neutralize the acidic sites on the silica surface.
-
Step 2: Use a Milder Adsorbent. If degradation persists, consider using a less acidic stationary phase like neutral alumina.
-
Step 3: Minimize Residence Time. Perform flash column chromatography rather than gravity chromatography to reduce the time the compound is in contact with the stationary phase.
Issue 3: Oiling Out During Recrystallization
Possible Cause: The compound is separating from the solution as a liquid phase rather than a solid crystalline material. This can happen if the solution is too concentrated or cools too rapidly.
Solution:
-
Step 1: Re-dissolve the Oiled-Out Product. Gently heat the mixture to re-dissolve the oil.
-
Step 2: Add More Solvent. Add a small amount of the hot solvent to decrease the concentration of the solution.
-
Step 3: Slow Cooling. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling encourages the formation of well-ordered crystals.
-
Step 4: Scratching the Flask. Use a glass rod to gently scratch the inside of the flask at the surface of the solution to create nucleation sites for crystal growth.[3]
III. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of this compound?
A1: Common impurities often include unreacted 4-methylbenzo[d]thiazole, the dibrominated product (4-(dibromomethyl)benzo[d]thiazole), and the corresponding benzyl alcohol derivative if water is present during the reaction or work-up.[4]
Q2: How do I choose the best recrystallization solvent?
A2: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[5] A good starting point is to test small amounts of your crude product in various solvents of differing polarities.
Table 2: Common Solvents for Recrystallization of Benzothiazole Derivatives
| Solvent | Polarity | Comments |
| Ethanol | Polar | Often a good choice for benzothiazole derivatives. |
| Methanol | Polar | Similar to ethanol, but higher solubility may require cooling to lower temperatures. |
| Isopropanol | Medium | Can be effective for less polar derivatives. |
| Toluene | Non-polar | Useful for recrystallizing non-polar compounds. |
| Hexane/Ethyl Acetate | Mixture | A mixed solvent system can be fine-tuned for optimal solubility.[6] |
Q3: My purified this compound is a yellow oil, but I expected a solid. What should I do?
A3: While some derivatives may be oils at room temperature, it is also possible that residual solvent or impurities are preventing crystallization. Try dissolving the oil in a minimal amount of a low-boiling solvent like dichloromethane, and then adding a non-polar anti-solvent like hexane dropwise until the solution becomes cloudy. Allow the mixture to stand, and with luck, crystals will form.
Q4: Is it necessary to use an inert atmosphere during purification?
A4: While not always strictly necessary for short purification procedures like column chromatography, it is good practice to minimize exposure to moisture, especially during solvent evaporation and storage, to prevent hydrolysis of the bromomethyl group.
IV. Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol provides a general guideline for the purification of this compound derivatives.
-
Preparation of the Column:
-
Select a column of appropriate size (a good rule of thumb is a 20-50 fold excess of silica gel by weight compared to the crude material).
-
Prepare a slurry of silica gel in the initial eluent (e.g., 95:5 hexane:ethyl acetate).
-
Pack the column with the slurry, ensuring no air bubbles are trapped.
-
-
Loading the Sample:
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica, and evaporating the solvent.
-
Carefully add the sample to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the initial solvent system, applying gentle pressure with a pump or inert gas.
-
Collect fractions and monitor the elution of the product by thin-layer chromatography (TLC).
-
If necessary, gradually increase the polarity of the eluent to elute the product.
-
-
Isolation of the Product:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure.
-
Protocol 2: Recrystallization
-
Dissolution:
-
Place the crude material in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot recrystallization solvent (e.g., ethanol) until the solid just dissolves.[7]
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Allow the hot solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the crystals under vacuum.
-
V. Visualization of the Purification Workflow
The following diagram illustrates a typical decision-making process for the purification of this compound derivatives.
Caption: A decision tree for the purification of this compound derivatives.
VI. References
-
Recrystallization. (n.d.). LibreTexts.
-
Couture, A., Deniau, E., Grandclaudon, P., & Lebrun, S. (2007). Synthesis of novel benzothiazole compounds with an extended conjugated system. Arkivoc, 2007(16), 113-122.
-
Recrystallization. (n.d.). University of California, Los Angeles, Department of Chemistry and Biochemistry.
-
Column Chromatography. (n.d.). University of Colorado Boulder, Department of Chemistry.
-
Scavenging Potentially Genotoxic Impurities, Benzyl Bromide and Aniline, using SiliaMetS and SiliaBond. (n.d.). SiliCycle.
-
Column Chromatography. (n.d.). Organic Chemistry at CU Boulder.
-
Supporting Information. (n.d.). Wiley-VCH.
-
Recrystallisation. (n.d.). University of the West Indies.
-
An efficient synthesis of benzothiazole using tetrabromomethane as a halogen bond donor catalyst. (2018). Organic & Biomolecular Chemistry, 16(33), 6033-6037.
-
Recrystallization. (n.d.). University of Massachusetts Lowell, Department of Chemistry.
-
Straightforward convergent access to 2-arylated polysubstituted benzothiazoles. (2015). RSC Advances, 5(10), 7350-7353.
-
Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
-
Do primary bromides decompose on silica? (2010). Reddit.
-
Synthesis of Benzothiazole | Preparation of Benzothiazole via various methods. (2025, January 11). YouTube.
-
Supporting information for. (n.d.).
-
How does one separate Benzyl bromide from the reaction mixture? (2014, October 1). ResearchGate.
-
Preventing over-bromination in benzothiazole synthesis. (n.d.). BenchChem.
-
Benzyl Protection - Benzyl Bromide. (n.d.). Common Organic Chemistry.
-
Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. (2017). Journal of Young Pharmacists, 9(2), 158-163.
-
Benzothiazole synthesis. (n.d.). Organic Chemistry Portal.
-
Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2020). Molecules, 25(7), 1675.
-
Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2025, October 16). ResearchGate.
-
Synthesis and Pharmacological Activities of Benzothiazole Derivatives. (2020). Indian Journal of Pharmaceutical Education and Research, 54(2s), s231-s242.
-
Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. (2022, April 18). Molecules, 27(8), 2588.
-
Synthesis and various biological activities of benzothiazole derivative: A review. (2023, September 2). GSC Biological and Pharmaceutical Sciences, 24(3), 133-143.
Sources
troubleshooting low yields in the synthesis of 4-(Bromomethyl)benzo[d]thiazole
Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges, specifically low yields, in the synthesis of 4-(Bromomethyl)benzo[d]thiazole. As your dedicated application scientist, I will guide you through the common pitfalls and provide robust, field-tested solutions to optimize your reaction outcomes. Our approach is grounded in a first-principles understanding of reaction mechanisms, ensuring that each troubleshooting step is a logical, targeted intervention.
Frequently Asked Questions (FAQs)
Q1: I'm attempting to synthesize this compound from 4-methylbenzo[d]thiazole using N-Bromosuccinimide (NBS), but my yields are consistently low. What are the primary causes?
Low yields in this benzylic bromination, a Wohl-Ziegler reaction, typically stem from three main issues: incomplete reaction, formation of undesired side products, or degradation of the target molecule.[1] The most common side products are the over-brominated 4-(dibromomethyl)benzo[d]thiazole and various isomers of ring-brominated benzothiazole. Identifying the dominant issue through careful analysis (TLC, ¹H NMR, LC-MS) of your crude reaction mixture is the critical first step in troubleshooting.
Q2: How can I differentiate between the desired product, starting material, and major side products using TLC and ¹H NMR?
-
Thin-Layer Chromatography (TLC): You can expect the polarity to follow this general trend: 4-methylbenzo[d]thiazole (starting material) > this compound (product) > 4-(dibromomethyl)benzo[d]thiazole (over-brominated). The starting material will have the lowest Rf value, while the more halogenated, less polar dibromo- species will have the highest Rf.
-
Proton NMR (¹H NMR):
-
Starting Material (4-methyl): A characteristic singlet for the methyl protons (-CH₃) will appear around δ 2.8 ppm.
-
Product (4-bromomethyl): The methyl singlet will be replaced by a new singlet for the bromomethyl protons (-CH₂Br) significantly downfield, typically around δ 4.9-5.1 ppm.
-
Dibromo Side Product (4-dibromomethyl): A singlet for the methine proton (-CHBr₂) will appear even further downfield, usually above δ 7.0 ppm.
-
Ring Bromination: The aromatic region (δ 7.0-8.5 ppm) will show changes in splitting patterns and integration compared to the starting material, indicating substitution on the benzene portion of the ring system.
-
Q3: My NBS is old. Could this be the problem? How do I test its activity?
Yes, old or improperly stored N-Bromosuccinimide can be a significant source of failure. NBS can hydrolyze over time to succinimide and bromine, or simply degrade. A simple qualitative test is its appearance; pure NBS should be a white to slightly off-white crystalline solid. If it is yellow or orange, it likely contains free bromine (Br₂), which can favor undesired electrophilic aromatic substitution over the desired radical pathway. For a more definitive test, you can perform a titration. However, the most practical solution is to recrystallize the NBS from water or to purchase a fresh bottle.
In-Depth Troubleshooting Guide
This section addresses specific experimental symptoms and provides targeted solutions.
Problem 1: Significant amount of starting material remains post-reaction.
If you observe a large spot corresponding to your starting material (4-methylbenzo[d]thiazole) on your TLC plate after the expected reaction time, the reaction is incomplete.
Symptom Analysis & Solutions
| Possible Cause | Scientific Rationale & Suggested Solution |
| Insufficient Radical Initiation | The Wohl-Ziegler reaction requires a radical initiator (like AIBN or benzoyl peroxide) or photochemical initiation (UV/Vis light) to generate the bromine radical (Br•) that initiates the chain reaction.[2] Without sufficient initiation, the reaction will not proceed efficiently. Solutions: 1. Increase Initiator Concentration: Increase the amount of AIBN or benzoyl peroxide to 5-10 mol%. 2. Check Temperature: Ensure the reaction is heated to the appropriate temperature for your chosen initiator. For AIBN, this is typically 70-80 °C. For benzoyl peroxide, a similar range applies. 3. Introduce Light: Position a high-intensity visible light lamp (e.g., a 200W incandescent bulb) close to the reaction flask. Photochemical initiation is often very effective. |
| Inactive N-Bromosuccinimide (NBS) | As discussed in the FAQ, degraded NBS is a common culprit. Even if it looks pure, its reactivity may be diminished. Solutions: 1. Recrystallize NBS: Dissolve the NBS in a minimum amount of hot water and allow it to cool slowly to form pure crystals. Dry thoroughly under vacuum. 2. Use Fresh Reagent: The most reliable solution is to use a freshly opened bottle of NBS from a reputable supplier. |
| Presence of Radical Inhibitors | Trace impurities in reagents or solvents (e.g., phenols, hydroquinones, or even oxygen) can quench the radical chain reaction. Solutions: 1. Degas the Solvent: Before adding reagents, bubble nitrogen or argon through the solvent for 15-20 minutes to remove dissolved oxygen. 2. Use High-Purity Solvents: Ensure your solvent is free from stabilizers that can act as inhibitors. Distillation may be necessary for older solvents. |
Problem 2: The crude reaction mixture contains multiple products, including some less polar than the desired compound.
This classic symptom points towards the formation of side products, primarily over-bromination and/or ring bromination.
Troubleshooting Workflow: Side Product Formation
Caption: Troubleshooting workflow for side product formation.
Solvent Selection to Minimize Ring Bromination
The choice of solvent is paramount in controlling the reaction pathway. Radical reactions are favored in non-polar solvents, whereas polar solvents can promote ionic, electrophilic pathways that lead to ring bromination.[3]
| Solvent | Polarity | Typical Outcome | Rationale |
| Carbon Tetrachloride (CCl₄) | Non-polar | Good (Historically) | Classic solvent for Wohl-Ziegler, but is highly toxic and its use is discouraged.[1] |
| Cyclohexane | Non-polar | Excellent | An excellent, less toxic alternative to CCl₄ that strongly favors the radical pathway. |
| (Trifluoromethyl)benzene | Non-polar | Very Good | A modern alternative that performs well in benzylic brominations.[1] |
| Acetonitrile (MeCN) | Polar Aprotic | Poor | Can promote ionic pathways and ring bromination.[3] |
| Dichloromethane (DCM) | Polar Aprotic | Fair to Poor | Often results in a mixture of products.[3] |
Optimized Experimental Protocol
This protocol incorporates best practices to maximize the yield and purity of this compound.
Materials:
-
4-methylbenzo[d]thiazole (1.0 eq.)
-
N-Bromosuccinimide (NBS), recrystallized (1.05 eq.)
-
Azobisisobutyronitrile (AIBN) (0.05 eq.)
-
Cyclohexane (solvent, ~0.1 M concentration)
-
Round-bottom flask equipped with a reflux condenser and magnetic stir bar
-
Nitrogen or Argon line
-
Heating mantle and a 200W incandescent lamp
Procedure:
-
Setup: Assemble the glassware and ensure it is dry. Place the flask in the heating mantle on a magnetic stirrer.
-
Inert Atmosphere: Add 4-methylbenzo[d]thiazole and cyclohexane to the flask. Bubble nitrogen through the solution for 15 minutes to degas the solvent.
-
Reagent Addition: Add the AIBN and the recrystallized NBS to the flask.
-
Reaction: Begin vigorous stirring and heat the mixture to reflux (approx. 81 °C). Simultaneously, position the incandescent lamp as close to the flask as safely possible to provide photochemical initiation.
-
Monitoring: Monitor the reaction progress every 15-20 minutes by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 1-2 hours. Look for the complete consumption of the starting material.
-
Workup:
-
Once the reaction is complete, cool the flask to room temperature, then to 0 °C in an ice bath. The byproduct, succinimide, is poorly soluble in cold cyclohexane and will precipitate.
-
Filter the cold suspension through a Büchner funnel to remove the succinimide, washing the solid with a small amount of cold cyclohexane.
-
Transfer the filtrate to a separatory funnel and wash it sequentially with 1 M sodium thiosulfate solution (to quench any remaining bromine), water, and brine.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
The resulting crude product can often be purified by recrystallization from a minimal amount of a suitable solvent (e.g., hexanes or ethanol/water mixture) or by flash column chromatography on silica gel if necessary.
-
Reaction Pathways: Desired vs. Undesired
Understanding the competing mechanisms is key to controlling the outcome.
Caption: Competing reaction pathways in the bromination of 4-methylbenzothiazole.
By implementing these targeted troubleshooting strategies and adhering to the optimized protocol, you will be well-equipped to overcome the challenges of this synthesis and significantly improve your yields of this compound.
References
- Vertex AI Search. (2025).
- Common Organic Chemistry. (n.d.). Bromination - Common Conditions.
- BenchChem. (2025). A Comparative Guide to Benzylic Bromination: Alternatives to N-Bromosuccinimide for the Synthesis of 4-(2-Bromomethylphenyl)benz.
- Reisman, S. (2018, June 13).
- Kikuchi, D., Sakaguchi, S., & Ishii, Y. (2009). An Alternative Method for the Selective Bromination of Alkylbenzenes Using NaBrO₃/NaHSO₃ Reagent. The Journal of Organic Chemistry.
- Vu Thi, A.-T., et al. (2022). Synthesis of some benzo[d]thiazole derivatives via Suzuki cross-coupling reaction.
- PubChem. (n.d.). 4-Bromobenzo[d]thiazole.
- MDPI. (n.d.). A Green Approach to 2-Substituted Benzo- and Naphthothiazoles via N-bromosuccinimide/Bromide-Mediated C(aryl)
- BenchChem. (2025).
- BenchChem. (n.d.). An In-depth Technical Guide to 4-(Benzo[d]thiazol-2-yl)
- Tan, S. E., & Sarjadi, M. S. (2017). Alternative pathway to brominate 2,1,3-benzothiadiazole: Preparation of 4,7-dibromobenzo[c]. Semantic Scholar.
-
PubMed Central. (n.d.). Benzo[1,2-d:4,5-d′]bis([2][4][5]thiadiazole) and Its Bromo Derivatives.
- National Institutes of Health. (n.d.).
- AChemBlock. (n.d.). 4-bromobenzo[d]thiazole 95%.
-
MDPI. (n.d.). 4-Bromobenzo[1,2-d:4,5-d′]bis([2][4][5]thiadiazole).
- Haque, A., et al. (2025). Benzo[d]thiazole derivatives as microtubule affinity-regulating kinase 4 (MARK4) inhibitors: Synthesis, characterization, biological evaluation, and computational studies. Journal of Molecular Structure.
- BLD Pharm. (n.d.). 4-(Bromomethyl)-2-methylbenzo[d]thiazole.
- BenchChem. (2025).
- PubChem. (n.d.). 4-(Bromomethyl)-2,1,3-benzothiadiazole.
- Tan, S. E., & Sarjadi, M. S. (2018, January 2). Alternative pathway to brominate 2,1, 3-benzothiadiazole: Preparation of 4,7-dibromobenzo[c]-1,2,5-thiadiazole via N-bromosuccinimide.
- ResearchGate. (n.d.). Synthesis of 4-(benzo[d]thiazole-2-yl) phenols based on 4-hydroxy coumarine.
- ResearchGate. (2025, August 10).
- Tan, S. E., & Sarjadi, M. S. (2017, December 26). Alternative pathway to brominate 2,13-benzothiadiazole: Preparation of 4,7-dibromobenzo[c]-1,2,5-thiadiazole via N-bromosuccinimide. Malaysian Journal of Fundamental and Applied Sciences.
- ChemicalBook. (n.d.). 4-(BROMOMETHYL)-2,1,3-BENZOTHIADIAZOLE.
- National Institutes of Health. (2022, November 15). A Green Approach to 2-Substituted Benzo- and Naphthothiazoles via N-bromosuccinimide/Bromide-Mediated C(aryl)
- National Institutes of Health. (n.d.).
-
National Institutes of Health. (n.d.). Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[1][4]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors.
- The Royal Society of Chemistry. (n.d.). d4ob01725k1.pdf.
- Google Patents. (n.d.). US3577427A - Bromination of 2,1,3,-benzothiadiazoles and benzofurazans.
- BenchChem. (2025). Stability issues of 4-Benzothiazolol under different conditions.
- Google Patents. (n.d.).
- Arkivoc. (n.d.).
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Technical Support Center: Managing the Formation of Dibrominated Byproducts
Welcome to the technical support center for managing and minimizing the formation of dibrominated byproducts during electrophilic aromatic substitution reactions. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with selectivity in their bromination protocols. Here, we will delve into the mechanistic underpinnings of over-bromination and provide field-proven troubleshooting strategies and detailed protocols to achieve high yields of your desired monobrominated product.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason for the formation of dibrominated byproducts in my reaction?
A1: The primary cause is the electronic nature of the monobrominated product. The first bromine atom, once substituted onto the aromatic ring, influences the reactivity of the ring towards further electrophilic attack. Although bromine is an electronegative atom and deactivates the ring slightly overall, its lone pairs of electrons can stabilize the positively charged intermediate (the arenium ion) of a second substitution through resonance.[1][2][3] This stabilization preferentially directs the second bromine atom to the ortho and para positions. Consequently, your monobrominated product can sometimes be as reactive, or even more reactive, than your initial starting material, leading to the formation of a dibrominated byproduct before all of the starting material has been consumed.[3]
Q2: How does reaction temperature influence the formation of dibrominated products?
A2: Temperature is a critical parameter for controlling selectivity. Electrophilic aromatic bromination is an exothermic process.[4] Lowering the reaction temperature decreases the overall reaction rate, which allows for greater control.[3][5] High temperatures provide more kinetic energy, increasing the likelihood that the monobrominated product will overcome the activation energy barrier for a second bromination.[3][6] In many cases, a lower temperature favors the desired kinetic product (monobromination) over the thermodynamic product (potential over-bromination or rearrangement).[7][8][9][10] For instance, selective brominations have been reported at temperatures as low as -65°C to achieve high selectivity.[11]
Q3: What is the ideal stoichiometry to minimize dibromination?
A3: Strict control of stoichiometry is essential. To minimize dibromination, you should use a 1:1 molar ratio of your substrate to the brominating agent.[3] In practice, it is often beneficial to use a slight sub-stoichiometric amount of the brominating agent (e.g., 0.9 to 0.95 equivalents) to ensure that all of the brominating agent is consumed before significant double bromination can occur.[3] Using an excess of the brominating agent dramatically increases the probability of polysubstitution.[12]
Q4: Are certain brominating agents less likely to cause over-bromination?
A4: Yes, the choice of brominating agent is crucial. Molecular bromine (Br₂) is a strong electrophile, especially in the presence of a Lewis acid catalyst like FeBr₃, and can readily lead to over-bromination.[13][14] Milder, more selective reagents are often preferred. N-Bromosuccinimide (NBS) is a widely used alternative that provides a low concentration of bromine in situ, reducing the chance of multiple substitutions.[15][16][17][18] Using NBS in combination with specific solvents or catalysts, such as silica gel, can offer high regioselectivity for monobromination.[19] Other reagents like tetraalkylammonium tribromides can also exhibit high para-selectivity.[19]
Q5: How do steric and electronic effects of other substituents on my starting material affect dibromination?
A5: Both steric and electronic effects play a significant role.
-
Electronic Effects: Electron-donating groups (EDGs) on the aromatic ring activate it towards electrophilic attack, making it more susceptible to both mono- and di-bromination.[2] Conversely, electron-withdrawing groups (EWGs) deactivate the ring, making bromination more difficult and generally reducing the risk of over-bromination.[2]
-
Steric Effects: Bulky substituents can physically block access to adjacent (ortho) positions.[20][21][22] This steric hindrance can be used to your advantage to prevent substitution at certain positions and improve the selectivity of your reaction.[20][23] For example, a bulky tert-butyl group will strongly disfavor bromination at the ortho positions.
Troubleshooting Guide
This section addresses specific issues you might encounter in the lab and provides actionable solutions.
| Issue Observed | Potential Cause(s) | Recommended Solution(s) |
| Significant amount (>10%) of dibrominated product observed by TLC/GC-MS. | 1. Excess Brominating Agent: The stoichiometry was not precise, or there was an error in weighing. 2. High Reaction Temperature: The reaction was run at room temperature or higher, providing enough energy for the second substitution.[3][24] 3. Highly Activated Substrate: Your starting material contains strong electron-donating groups. | 1. Adjust Stoichiometry: Use 0.9-0.95 equivalents of the brominating agent. Consider adding the agent slowly via a syringe pump to maintain a low concentration. 2. Lower Temperature: Cool the reaction to 0°C or -20°C in an ice or ice-salt bath.[11][25] For highly active substrates, temperatures of -78°C may be necessary. 3. Use a Milder Reagent: Switch from Br₂/FeBr₃ to NBS.[15][16] |
| Reaction is slow, and upon forcing conditions (heating), dibromination occurs. | 1. Deactivated Substrate: Your starting material contains electron-withdrawing groups. 2. Insufficient Catalyst Activity: The Lewis acid catalyst (if used) is old or hydrated. | 1. Change Solvent/Catalyst System: For deactivated rings, a stronger acid system like sulfuric acid or trifluoroacetic acid may be needed to achieve monobromination without requiring high temperatures.[26][27] 2. Use Fresh Catalyst: Ensure your Lewis acid catalyst is anhydrous. |
| Incorrect regioselectivity of monobromination (e.g., mixture of ortho and para isomers). | 1. Kinetic vs. Thermodynamic Control: The reaction conditions may favor a mixture of products.[8][9] 2. Steric and Electronic Competition: The directing effects of substituents are competing.[28] | 1. Control Temperature: Lower temperatures often favor the para product due to steric hindrance at the ortho position.[11] 2. Use a Bulky Reagent/Catalyst: Employing a sterically hindered brominating agent or a shape-selective catalyst like a zeolite can enhance para-selectivity.[11][19] |
| Reaction workup is difficult due to residual bromine color. | 1. Unreacted Brominating Agent: The reaction did not go to completion, or excess reagent was used. | 1. Chemical Quench: After the reaction is complete, add a quenching agent to the mixture. A 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃) is effective at reacting with excess bromine to form colorless, water-soluble salts.[29][30] Continue adding until the characteristic reddish-brown color disappears.[30] |
Experimental Protocols
Protocol 1: Selective Monobromination of an Activated Aromatic Compound using NBS
This protocol is designed for substrates like anisole or acetanilide, which are prone to over-bromination.
Materials:
-
Activated Aromatic Substrate (1.0 eq)
-
N-Bromosuccinimide (NBS) (0.95 eq)
-
Anhydrous Acetonitrile (or DMF/CH₂Cl₂)[15]
-
Stir bar, round-bottom flask, nitrogen inlet
-
Ice-water bath
-
10% aq. Sodium Thiosulfate solution
-
Organic solvent for extraction (e.g., Dichloromethane)
-
Brine
Procedure:
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the activated aromatic substrate (1.0 eq) and dissolve it in anhydrous acetonitrile (approx. 0.2 M concentration).
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Reagent Addition: Add NBS (0.95 eq) portion-wise over 15-20 minutes, ensuring the temperature does not rise above 5°C. For highly reactive substrates, consider dissolving the NBS in the solvent and adding it via a syringe pump.
-
Reaction Monitoring: Stir the reaction at 0°C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30-60 minutes.
-
Quenching: Once the starting material is consumed, quench the reaction by adding cold 10% aqueous sodium thiosulfate solution.[30] Add until the yellow/orange color dissipates.
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography or recrystallization to isolate the pure monobrominated product.
Visualizing the Reaction Pathway
Understanding the mechanism is key to controlling the outcome. The following diagram illustrates the electrophilic aromatic substitution pathway and highlights where the unwanted second bromination occurs.
Caption: Pathway of electrophilic aromatic bromination and byproduct formation.
The critical step to control is the reaction of the desired Monobrominated Product with another bromine electrophile, which leads down the unwanted pathway to the Dibrominated Byproduct . All the strategies discussed in this guide are aimed at making the first pathway dominant while suppressing the second.
References
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16.1: Electrophilic Aromatic Substitution Reactions - Bromination - Chemistry LibreTexts. (2022). Chemistry LibreTexts. [Link]
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Electrophilic Aromatic Substitution Reactions: Bromination. Organic Chemistry Class Notes. [Link]
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11.2: Electrophilic Aromatic Substitution Reactions - Bromination - Chemistry LibreTexts. (2023). Chemistry LibreTexts. [Link]
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Video: Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene. (2025). JoVE. [Link]
-
Selectivity of Aryl and Benzylic Bromination. University of Glasgow. [Link]
-
Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. (2019). PMC - NIH. [Link]
-
Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. (2021). RSC Publishing. [Link]
-
16.1 Electrophilic Aromatic Substitution Reactions: Bromination. (2023). OpenStax. [Link]
-
Sustainable Aerobic Bromination with Controllable Chemoselectivity. (2018). PMC - NIH. [Link]
-
N-Bromosuccinimide-dimethylformamide: a mild, selective nuclear monobromination reagent for reactive aromatic compounds. (1981). The Journal of Organic Chemistry - ACS Publications. [Link]
-
Bromination of Pyrrole and Pyridine #bromination. (2024). YouTube. [Link]
-
Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. (2014). MDPI. [Link]
- US6307113B1 - Selective bromination of aromatic compounds.
-
N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry. (2025). Nanjing Suru Chemical Co., Ltd. [Link]
-
Directing Group Enables Electrochemical Selectively Meta-Bromination of Pyridines under Mild Conditions. (2021). The Journal of Organic Chemistry - ACS Publications. [Link]
-
Organic chemistry - Kinetic and thermodynamic control. (2020). YouTube. [Link]
-
bromination? : r/chemistry. (2015). Reddit. [Link]
-
N-Bromosuccinimide - A Selective, Mild Substitute for Bromine. (2025). ResearchGate. [Link]
-
Directing Group Enables Electrochemical Selectively Meta-Bromination of Pyridines under Mild Conditions. (2021). The Journal of Organic Chemistry - ACS Publications. [Link]
-
14.3: Kinetic vs. Thermodynamic Control of Reactions. (2024). Chemistry LibreTexts. [Link]
-
2-Butenoic acid, 2,3-dibromo-, (2E). Organic Syntheses Procedure. [Link]
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N-Bromosuccinimide (NBS). Organic Chemistry Portal. [Link]
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14.3: Kinetic vs. Thermodynamic Control of Reactions. (2024). Chemistry LibreTexts. [Link]
-
Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. (2023). Chemistry LibreTexts. [Link]
-
Selectivity in Free Radical Reactions: Bromination vs. Chlorination. (2013). Master Organic Chemistry. [Link]
-
How to carry out bromination of pyridine at 2- or 4- positions? ResearchGate. [Link]
-
Directing Group Enables Electrochemical Selectively Meta-Bromination of Pyridines under Mild Conditions. (2021). The Journal of Organic Chemistry - ACS Publications. [Link]
-
On the bromination of phenol in the gas phase at temperatures between 200° and 500°. (2025). Recueil des Travaux Chimiques des Pays-Bas. [Link]
-
Effect of solvent and temperature on the a-bromination of acetophenone with NBS under microwave irradiation a. ResearchGate. [Link]
-
Kinetic Control Versus Thermodynamic Control Of A Reaction. Jack Westin. [Link]
-
High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. (2022). NIH. [Link]
-
Video: Directing and Steric Effects in Disubstituted Benzene Derivatives. (2023). JoVE. [Link]
-
33: Kinetic control vs. thermodynamic control. (2020). YouTube. [Link]
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Electrophilic aromatic bromination study casts doubt on textbook intermediate. (2023). Chemistry World. [Link]
-
Bromination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Understanding Electrophilic Aromatic Bromination. Coconote. [Link]
-
Bromoarene synthesis by bromination or substitution. Organic Chemistry Portal. [Link]
-
18.2a EAS Bromination and Chlorination. (2018). YouTube. [Link]
-
Effects of reaction time (A) and temperature (B) on bromination of... ResearchGate. [Link]
-
Influence of temperature and heating time on bromination of zinc oxide during thermal treatment with tetrabromobisphenol A. (2009). PubMed. [Link]
-
(PDF) A New Ring Bromination Method for Aromatic Compounds under Solvent-Free Conditions with NBS/Al2O3. ResearchGate. [Link]
-
Steric Hindrance | Organic Chemistry. (2024). YouTube. [Link]
-
Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4): Discussion series on bromination/iodination reactions 4. (2022). Chemia. [Link]
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Technical Support Center: Enhancing the Solubility of Benzothiazole Derivatives for Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. Benzothiazole derivatives are a cornerstone in medicinal chemistry, forming the scaffold of numerous compounds with therapeutic potential.[1] However, their often rigid, aromatic structure frequently leads to poor aqueous solubility, a significant hurdle for obtaining reliable and reproducible data in biological assays.[2][3]
This guide provides structured troubleshooting advice, in-depth strategies, and validated protocols to address the solubility challenges associated with benzothiazole derivatives, ensuring the integrity and success of your experiments.
Part 1: Troubleshooting Guide
This section addresses common problems encountered during experiments in a direct question-and-answer format.
Q1: My benzothiazole derivative, dissolved in DMSO, precipitates immediately when I add it to my aqueous cell culture media. What is happening and how can I fix it?
A1: This is a classic case of "DMSO shock" or precipitation.
-
Causality: Your compound is likely highly soluble in 100% Dimethyl Sulfoxide (DMSO) but poorly soluble in the aqueous environment of your assay buffer or media.[4][5] When the concentrated DMSO stock is rapidly diluted into the aqueous solution, the solvent environment changes drastically, causing the compound to crash out of solution.[6][7]
-
Immediate Solution & Protocol:
-
Reduce Final DMSO Concentration: The final concentration of DMSO in your assay should be as low as possible, ideally ≤0.5%, as higher concentrations can be cytotoxic.[4][8] Most cell lines can tolerate 0.5% DMSO, but sensitive or primary cells may require concentrations below 0.1%.[8][9][10] Always run a vehicle control (media + same final % of DMSO) to account for any solvent effects.[4]
-
Employ Serial Dilution: Instead of a single large dilution, perform a serial dilution of your high-concentration DMSO stock. This gradual reduction in concentration can prevent abrupt precipitation.
-
Improve Mixing Technique: When adding the compound to the media, do not pipette it directly onto the cells. Add the compound to the media first, vortex or mix gently, and then add the media containing the compound to your cells. This ensures rapid and even dispersion.[6]
-
Q2: I'm seeing inconsistent IC50 values and high variability in my enzyme inhibition assay. Could solubility be the cause?
A2: Absolutely. Poor solubility is a primary source of assay irreproducibility.
-
Causality: If a compound's concentration exceeds its solubility limit in the assay buffer, it can form aggregates or precipitates. This means the actual concentration of the dissolved, active compound is much lower and unknown, leading to an overestimation of the IC50 value.[11] Furthermore, compound aggregates can sometimes cause non-specific inhibition, creating false-positive results.
-
Diagnostic Workflow:
-
Visual Inspection: Check your assay plates for any signs of cloudiness or precipitate, even a faint haze.
-
Determine Kinetic Solubility: Before extensive biological testing, you must determine the solubility of your compound under the specific conditions of your assay (buffer, pH, temperature). This provides the maximum concentration you can reliably test. See the detailed protocol for a Kinetic Solubility Assay in Part 2.
-
Re-test at Lower Concentrations: If you suspect precipitation, repeat the assay using a concentration range well below the determined solubility limit. If the results become more consistent, solubility was the likely issue.
-
Q3: My compound seems soluble only in 100% DMSO, but my cellular assay cannot tolerate more than 0.5% DMSO. What are my options?
A3: This is a common challenge that requires moving beyond simple DMSO dissolution. You need to explore formulation strategies.
-
Causality: The limited tolerance of cells to organic solvents necessitates alternative methods to keep hydrophobic compounds in an aqueous solution.[8]
-
Recommended Strategies (in order of complexity):
-
Co-solvents: Introduce a less toxic, water-miscible co-solvent like ethanol, polyethylene glycol 400 (PEG 400), or propylene glycol into your formulation.[][13][14] These agents work by reducing the polarity of the aqueous medium, which can help keep hydrophobic molecules dissolved.[][15]
-
pH Modification: If your benzothiazole derivative has ionizable acidic or basic functional groups, adjusting the pH of the buffer can dramatically increase solubility.[][16][17][18] For a basic compound, lowering the pH will protonate it, increasing solubility. For an acidic compound, raising the pH will deprotonate it.
-
Cyclodextrin Complexation: Use cyclodextrins, which are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior.[19][20] They can encapsulate the poorly soluble drug molecule, effectively shielding it from the aqueous environment and increasing its apparent solubility.[16][21][22]
-
Part 2: In-Depth Solubilization Strategies & Protocols
This section provides detailed explanations and step-by-step protocols for the most effective solubilization techniques.
Decision Workflow for Solubilization
Before diving into specific methods, use this workflow to guide your strategy.
Caption: Decision workflow for troubleshooting compound precipitation.
FAQ 1: How do I properly use co-solvents?
Co-solvents are water-miscible organic solvents used to increase the solubility of poorly soluble drugs by reducing the overall polarity of the solvent system.[15]
| Co-Solvent | Typical Max % in Cell Assays | Properties & Considerations |
| Ethanol | 1% - 5% | Less toxic than DMSO. Can be effective but may also have biological effects.[23] |
| PEG 400 | 1% - 10% | Low toxicity, commonly used in formulations. Can be viscous.[24] |
| Propylene Glycol | 1% - 10% | Good solubilizer, generally considered safe.[24] |
| Glycerin | 1% - 20% | Very low toxicity, but high viscosity can make handling difficult.[24] |
Key Insight: The goal is to create a stock solution in a co-solvent mixture before the final dilution into the aqueous buffer. A combination of co-solvents often yields a synergistic effect.[][14]
FAQ 2: How do cyclodextrins work to improve solubility?
Cyclodextrins (CDs) are donut-shaped molecules with a hydrophobic core and a hydrophilic exterior. The hydrophobic benzothiazole derivative ("guest") gets trapped inside the CD's core ("host"), forming an "inclusion complex."[19][20][21] This complex is water-soluble due to the CD's hydrophilic outer surface.[16]
Sources
- 1. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Potent and Selective Benzothiazole-Based Antimitotics with Improved Water Solubility: Design, Synthesis, and Evaluation as Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. researchgate.net [researchgate.net]
- 8. lifetein.com [lifetein.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 19. humapub.com [humapub.com]
- 20. mdpi.com [mdpi.com]
- 21. Enhancing solubility and stability of poorly soluble drugs. [wisdomlib.org]
- 22. ovid.com [ovid.com]
- 23. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Steric Hindrance in Reactions Involving 4-(Bromomethyl)benzo[d]thiazole
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 4-(Bromomethyl)benzo[d]thiazole. This resource is designed to provide you with in-depth troubleshooting advice and practical solutions to challenges arising from steric hindrance in your synthetic protocols. The benzothiazole scaffold is a cornerstone in medicinal chemistry, and successful functionalization of this moiety is critical for the advancement of many research projects.[1][2][3][4] This guide is structured to address common issues in a direct question-and-answer format, providing not just procedural steps but also the underlying scientific rationale for each recommendation.
Troubleshooting Guide
Issue 1: Low or No Conversion in Nucleophilic Substitution (SN2) Reactions
Question: I am attempting a nucleophilic substitution reaction with this compound and a moderately sized nucleophile, but I am observing very low conversion to my desired product, even after prolonged reaction times. What is causing this and how can I resolve it?
Answer: This is a classic case of steric hindrance impeding a bimolecular nucleophilic substitution (SN2) reaction. The benzylic carbon of the bromomethyl group is the electrophilic center. However, its accessibility is restricted by the bulky benzothiazole ring system at the 4-position. For an SN2 reaction to proceed efficiently, the nucleophile must approach the electrophilic carbon from the backside, opposite to the leaving group (bromide).[5][6][7] The steric bulk of the benzothiazole ring can physically block this approach, significantly reducing the reaction rate.[6][7]
Root Cause Analysis & Solution Workflow
Below is a troubleshooting workflow to address this issue.
Caption: Troubleshooting workflow for low SN2 conversion.
Detailed Troubleshooting Steps:
-
Evaluate Nucleophile Size and Reactivity:
-
Explanation: The size of the incoming nucleophile is a critical factor. A larger, bulkier nucleophile will experience greater steric repulsion from the benzothiazole ring, making the backside attack more difficult.[5][8]
-
Action: If your synthesis allows, consider using a smaller, less sterically demanding nucleophile. If the specific nucleophile is required, focus on optimizing other reaction parameters.
-
-
Optimize Reaction Conditions:
-
Explanation: Increasing the kinetic energy of the system can help overcome the activation energy barrier imposed by steric hindrance.
-
Action:
-
Increase Temperature: Gradually increase the reaction temperature. This provides more energy for the reacting molecules to overcome the steric barrier.[8] Be mindful of potential side reactions or decomposition at elevated temperatures.
-
Microwave Irradiation: Employing microwave-assisted synthesis can be highly effective. Microwaves provide rapid and uniform heating, which can significantly accelerate reactions that are sluggish due to steric hindrance.[9][10][11][12][13]
-
-
-
Solvent Selection:
-
Explanation: The solvent plays a crucial role in stabilizing the transition state of an SN2 reaction. Polar aprotic solvents are generally preferred as they solvate the cation but not the anionic nucleophile, leaving the nucleophile more "naked" and reactive.[6]
-
Action: Switch to a high-boiling point, polar aprotic solvent such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP). These solvents can also help to increase the solubility of reactants.
-
-
Implement Phase-Transfer Catalysis (PTC):
-
Explanation: If your nucleophile is an anion (e.g., from a salt), its solubility in the organic reaction solvent may be low. A phase-transfer catalyst, such as a quaternary ammonium salt, can transport the nucleophile from an aqueous or solid phase into the organic phase where the reaction occurs.[14][15][16][17] This increases the effective concentration of the nucleophile in the vicinity of the substrate.
-
Action: Add a catalytic amount (1-10 mol%) of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride (TEBAC) to your reaction mixture. This is particularly useful in biphasic (liquid-liquid or solid-liquid) systems.[15][18]
-
Example Protocol: PTC-assisted SN2 Reaction
| Parameter | Condition | Rationale |
| Substrate | This compound (1.0 equiv) | The electrophile in the reaction. |
| Nucleophile | Sodium salt of nucleophile (1.2 equiv) | The incoming group. |
| Catalyst | Tetrabutylammonium bromide (TBAB) (0.1 equiv) | Facilitates transfer of the nucleophile to the organic phase.[15] |
| Solvent | Toluene or Dichloromethane | A non-polar organic solvent. |
| Aqueous Phase | Water (if starting with an aqueous solution of the nucleophile) | Dissolves the ionic nucleophile. |
| Temperature | 50-80 °C | Provides energy to overcome the steric barrier. |
| Time | 12-24 hours | Monitor by TLC or LC-MS. |
Issue 2: Poor Yields in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)
Question: I am trying to perform a Suzuki or Sonogashira coupling reaction using a derivative of this compound (where the bromo-methyl has been converted to another functional group, leaving a sterically hindered aromatic halide), but the yields are consistently low. What are the likely causes?
Answer: Palladium-catalyzed cross-coupling reactions are powerful tools, but their efficiency can be hampered by sterically hindered substrates.[9][19] The key steps in the catalytic cycle, particularly the oxidative addition of the palladium catalyst to the aryl halide, are sensitive to steric bulk around the reaction site.[19] The benzothiazole ring and substituents at the 4-position can make it difficult for the palladium complex to access the carbon-halogen bond.[20]
Troubleshooting Decision Tree
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A real space picture of the role of steric effects in SN2 reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Microwave-assisted synthesis of 2-substituted 4,5,6,7-tetrahydro-1,3-thiazepines from 4-aminobutanol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. phasetransfer.com [phasetransfer.com]
- 15. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 16. crdeepjournal.org [crdeepjournal.org]
- 17. alfa-chemistry.com [alfa-chemistry.com]
- 18. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Scale-Up Synthesis of 4-(Bromomethyl)benzo[d]thiazole
Welcome to the dedicated technical support guide for the synthesis of 4-(Bromomethyl)benzo[d]thiazole. This resource is designed for researchers, chemists, and process development professionals to address the common and often complex challenges encountered during the scale-up of this critical intermediate. Our goal is to provide you with not just protocols, but the underlying scientific principles and troubleshooting strategies to ensure a robust, safe, and efficient synthesis.
Introduction to the Synthesis and Its Challenges
The synthesis of this compound is most commonly achieved through the radical bromination of 4-methylbenzo[d]thiazole. This reaction typically employs N-Bromosuccinimide (NBS) as the brominating agent and a radical initiator such as Azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) in a suitable solvent. While straightforward in principle, scaling this reaction presents significant hurdles that can impact yield, purity, and safety.
The primary challenges in the scale-up synthesis include:
-
Controlling Reaction Selectivity: The benzylic position is prone to over-bromination, leading to the formation of 4-(dibromomethyl)benzo[d]thiazole as a major impurity.
-
Managing Reaction Energetics: Radical reactions are often exothermic, and improper heat management on a larger scale can lead to runaway reactions.
-
Ensuring Efficient Reaction Initiation and Completion: Inconsistent initiation or incomplete conversion can complicate downstream processing.
-
Effective Purification Strategies: Separating the desired product from the starting material and the dibrominated byproduct can be challenging at scale.
This guide will provide a structured approach to understanding and overcoming these challenges through a series of frequently asked questions and detailed troubleshooting protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: Low Conversion of 4-Methylbenzo[d]thiazole
Question: My reaction has stalled, and I have a significant amount of unreacted 4-methylbenzo[d]thiazole remaining. What are the likely causes and how can I fix this?
Answer: Low conversion is a common issue that can often be traced back to the radical initiation step. The stability and activity of the radical initiator are paramount for the reaction to proceed to completion.
Troubleshooting Protocol:
-
Verify the Quality and Age of the Radical Initiator:
-
AIBN: AIBN can decompose over time, even at room temperature. Use a fresh batch of AIBN for each reaction. If the AIBN has been stored for an extended period, its effectiveness may be compromised.
-
Benzoyl Peroxide (BPO): BPO is also susceptible to degradation. Ensure it has been stored correctly, away from light and heat.
-
-
Ensure Proper Reaction Temperature:
-
The rate of decomposition of the radical initiator is temperature-dependent. For AIBN, the reaction is typically conducted between 70-80 °C. For BPO, a similar temperature range is often used.
-
If the temperature is too low, the rate of radical formation will be too slow to sustain the chain reaction. If the temperature is too high, the initiator may decompose too quickly, leading to a burst of radicals followed by a premature termination of the reaction.
-
-
Check for Radical Inhibitors:
-
Impurities in the starting material or solvent can act as radical inhibitors, quenching the radical chain reaction. Ensure the 4-methylbenzo[d]thiazole is of high purity and the solvent is anhydrous and free of stabilizers that may interfere with the reaction.
-
Experimental Workflow for Addressing Low Conversion:
Caption: Troubleshooting workflow for low conversion.
Issue 2: Excessive Formation of 4-(Dibromomethyl)benzo[d]thiazole
Question: My final product is contaminated with a significant amount of the dibrominated byproduct. How can I improve the selectivity of the reaction for the desired monobrominated product?
Answer: The formation of 4-(dibromomethyl)benzo[d]thiazole is a result of the product, this compound, competing with the starting material for the brominating agent. This is a classic issue of reaction kinetics and can be controlled by carefully managing the concentration of the brominating agent.
Controlling Selectivity - Key Parameters:
| Parameter | Recommendation | Rationale |
| Equivalents of NBS | Use 1.0-1.1 equivalents of NBS relative to the starting material. | Using a significant excess of NBS will dramatically increase the rate of the second bromination, leading to the formation of the dibrominated byproduct. |
| Rate of NBS Addition | Add the NBS portion-wise or as a solution via a syringe pump over an extended period. | Maintaining a low concentration of NBS throughout the reaction minimizes the opportunity for the product to react further. |
| Reaction Temperature | Maintain a consistent temperature. | Fluctuations in temperature can affect the relative rates of the mono- and di-bromination reactions. |
Mechanism of Over-bromination:
Caption: Simplified reaction scheme showing byproduct formation.
Issue 3: Purification Challenges and Product Isolation
Question: I am struggling to separate the desired product from the starting material and the dibrominated impurity. What are the most effective purification strategies for this mixture?
Answer: The similar polarities of the starting material, product, and dibrominated byproduct make purification by traditional column chromatography challenging, especially at scale. Recrystallization is often a more viable and scalable purification method.
Recommended Purification Protocol: Recrystallization
-
Solvent Screening:
-
The ideal recrystallization solvent should dissolve the crude product at an elevated temperature and have low solubility for the product at room temperature or below.
-
Commonly used solvents for this system include isopropanol, ethanol, and mixtures of hexanes and ethyl acetate.
-
Perform small-scale solvent screening to identify the optimal solvent or solvent system for your specific impurity profile.
-
-
Recrystallization Procedure:
-
Dissolve the crude material in a minimal amount of the chosen hot solvent.
-
Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Further cool the mixture in an ice bath to maximize the yield of the precipitated product.
-
Isolate the crystals by filtration and wash with a small amount of cold solvent to remove any remaining impurities.
-
Dry the purified product under vacuum.
-
Troubleshooting Recrystallization:
-
Oiling Out: If the product "oils out" instead of crystallizing, it indicates that the boiling point of the solvent is higher than the melting point of the product, or the solution is supersaturated. To remedy this, add a small amount of a co-solvent in which the product is less soluble to induce crystallization.
-
Poor Recovery: If the product remains in the mother liquor, the solvent may be too good. Consider using a less polar solvent or a solvent mixture.
Safety Considerations
-
N-Bromosuccinimide (NBS): NBS is a lachrymator and should be handled in a well-ventilated fume hood. Avoid inhalation of the dust and contact with skin and eyes.
-
This compound: This compound is a potential alkylating agent and should be handled with care. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Exothermic Reaction: The radical bromination reaction can be exothermic. On a larger scale, ensure adequate cooling capacity and monitor the internal reaction temperature closely. Consider adding the initiator in portions to control the rate of reaction.
References
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 4-(Bromomethyl)benzo[d]thiazole
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and FAQs for catalyst selection in cross-coupling reactions involving 4-(bromomethyl)benzo[d]thiazole. Our goal is to equip you with the scientific rationale and practical guidance to overcome common challenges in the functionalization of this versatile heterocyclic building block.
Introduction: The Unique Challenges of this compound
This compound is a valuable substrate in medicinal chemistry and materials science. However, its successful use in cross-coupling reactions is not always straightforward. The presence of a reactive benzylic bromide, a potentially coordinating thiazole ring containing both sulfur and nitrogen atoms, presents a unique set of challenges for catalyst selection and reaction optimization. This guide will address these challenges in a question-and-answer format, providing you with the expertise to navigate these complexities.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki-Miyaura coupling of this compound with an arylboronic acid is giving low to no yield. What are the likely causes and how can I troubleshoot this?
A1: Low yields in Suzuki-Miyaura couplings with this substrate often stem from a few key issues: catalyst inhibition by the thiazole ring, catalyst deactivation, or unfavorable reaction kinetics. The sulfur and nitrogen atoms in the benzothiazole moiety can coordinate to the palladium center, hindering the catalytic cycle.
Troubleshooting Steps:
-
Catalyst and Ligand Selection:
-
Move Beyond Traditional Ligands: Simple phosphine ligands like PPh₃ may not be sufficient. The use of bulky, electron-rich phosphine ligands is often crucial. These ligands promote the desired oxidative addition and reductive elimination steps while discouraging catalyst inhibition.[1] Recommended ligands to screen include Buchwald-type biaryl phosphines such as SPhos and XPhos .
-
Consider Precatalysts: Instead of generating the active Pd(0) species in situ from sources like Pd(OAc)₂, consider using well-defined precatalysts. These can offer greater reproducibility and activity.
-
-
Base and Solvent Optimization:
-
Base Strength: The choice of base is critical for the activation of the boronic acid. A screening of bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄ is recommended. The base should be finely powdered and anhydrous to ensure optimal activity.[1]
-
Solvent System: Ensure your solvent is anhydrous and thoroughly degassed. Oxygen can lead to catalyst deactivation and promote unwanted side reactions. Common solvent systems include toluene/water or dioxane/water mixtures.
-
-
Monitor for Side Reactions:
-
Homocoupling: Formation of biaryl byproducts from the boronic acid can occur, especially if the main reaction is sluggish. This can sometimes be mitigated by the slow addition of the boronic acid.
-
Dehalogenation: Loss of the bromine atom from the starting material can be another side reaction. This may indicate that the catalytic system is promoting a reduction pathway.
-
Q2: I am observing significant homocoupling of my benzylic bromide starting material in my cross-coupling reaction. How can I minimize this side reaction?
A2: Homocoupling of benzylic bromides is a common side reaction, particularly with more reactive substrates.[2] This often occurs when the rate of oxidative addition to the palladium center is mismatched with the subsequent steps of the catalytic cycle.
Strategies to Minimize Homocoupling:
-
Control of Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the homocoupling pathway relative to the desired cross-coupling.
-
Slow Addition of Reagents: Adding the this compound slowly to the reaction mixture can help to maintain a low concentration of the active organopalladium intermediate, thereby reducing the likelihood of homocoupling.
-
Choice of Catalyst System: Some catalyst systems are more prone to promoting homocoupling than others. Screening different palladium sources and ligands is advisable. For instance, in some cases, moving from a Pd(PPh₃)₄ catalyst to a system generated from Pd(OAc)₂ and a bulky phosphine ligand can be beneficial.
Q3: The sulfur atom in the benzothiazole ring seems to be poisoning my palladium catalyst. What are the best strategies to overcome this?
A3: Catalyst poisoning by sulfur-containing heterocycles is a well-documented challenge in palladium catalysis. The lone pair of electrons on the sulfur atom can coordinate strongly to the palladium center, leading to catalyst deactivation.
Mitigation Strategies:
-
Use of Bulky Ligands: As mentioned previously, bulky, electron-rich ligands such as XPhos, SPhos, or RuPhos can sterically shield the palladium center, making it less susceptible to coordination by the sulfur atom of the benzothiazole ring.
-
Higher Catalyst Loading: While not ideal from a process chemistry perspective, increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) can sometimes compensate for partial catalyst deactivation.
-
Additives: In some cases, the use of additives can help to mitigate catalyst poisoning, although this is highly substrate and reaction-dependent.
Catalyst and Ligand Selection Guide
The choice of catalyst and ligand is paramount for a successful cross-coupling reaction with this compound. The following table provides a starting point for catalyst screening for different types of cross-coupling reactions.
| Cross-Coupling Reaction | Recommended Palladium Source | Recommended Ligand(s) | Typical Base(s) | Typical Solvent(s) |
| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃, or precatalysts | XPhos, SPhos, RuPhos | K₂CO₃, Cs₂CO₃, K₃PO₄ | Toluene/H₂O, Dioxane/H₂O |
| Heck | Pd(OAc)₂ | P(o-tol)₃, PPh₃ | Et₃N, DIPEA | DMF, NMP, Acetonitrile |
| Sonogashira | Pd(PPh₃)₂Cl₂, Pd(OAc)₂ | PPh₃, XPhos | Et₃N, Piperidine | THF, DMF, Toluene |
| Buchwald-Hartwig Amination | Pd(OAc)₂, Pd₂(dba)₃ | XPhos, RuPhos, BrettPhos | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of the specific ligand, base, solvent, and temperature will likely be necessary.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium source (e.g., Pd(OAc)₂, 2-5 mol%)
-
Phosphine ligand (e.g., SPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene/H₂O 10:1)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the arylboronic acid, and the base.
-
In a separate vial, pre-mix the palladium source and the phosphine ligand in a small amount of the reaction solvent.
-
Add the catalyst/ligand mixture to the Schlenk flask.
-
Add the degassed solvent to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing Reaction Pathways and Troubleshooting
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: A simplified catalytic cycle for the Suzuki-Miyaura reaction, highlighting potential points of failure such as catalyst poisoning and homocoupling.
Decision Tree for Catalyst System Selection
Sources
Technical Support Center: Work-up and Purification Strategies for 4-(Bromomethyl)benzo[d]thiazole
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for effectively removing unreacted 4-(Bromomethyl)benzo[d]thiazole from reaction mixtures. The following sections detail troubleshooting procedures and frequently asked questions, moving from initial identification to advanced purification protocols. The emphasis is on understanding the chemical principles behind each step to empower you to adapt and optimize these methods for your specific reaction context.
Part 1: The Challenge: Identifying and Characterizing the Contaminant
Before selecting a purification strategy, it is crucial to confirm the presence of residual this compound and understand its chemical behavior. This molecule is a reactive electrophile, a property that dictates both its role in synthesis and the methods for its removal.
FAQ 1: How can I confirm the presence of unreacted this compound in my crude reaction mixture?
Answer: Thin-Layer Chromatography (TLC) is the most rapid and effective method for initial confirmation.
-
Principle of Operation: this compound is a moderately polar compound containing a UV-active benzothiazole ring system. On a normal-phase silica TLC plate, it will appear as a distinct spot that can be visualized under UV light (254 nm) as a dark, quenched spot.[1][2]
-
Procedure:
-
Spot your crude reaction mixture, your purified product (if available), and a co-spot (crude and starting material in the same lane) on a silica gel TLC plate.
-
Develop the plate using a solvent system that gives good separation (e.g., starting with 20-30% ethyl acetate in hexanes).
-
Visualize the plate under a UV lamp. The presence of a spot in the crude lane that matches the Rf of the this compound standard confirms its presence.
-
Table 1: TLC Visualization Techniques for this compound
| Visualization Method | Procedure | Expected Result for Starting Material | Rationale & Comments |
| UV Light (254 nm) | Irradiate the dried TLC plate with a short-wave UV lamp. | Dark spot against a fluorescent green background. | The conjugated benzothiazole system absorbs UV light, quenching the fluorescence of the indicator embedded in the TLC plate.[2] This is the primary, non-destructive method. |
| Iodine Vapor | Place the dried plate in a chamber containing iodine crystals. | Yellow-brown spot. | Iodine reversibly adsorbs onto organic compounds, particularly unsaturated and aromatic systems. The spot will fade over time.[1] |
| Potassium Permanganate (KMnO₄) Stain | Dip the plate in a dilute aqueous solution of KMnO₄. | Yellow spot on a purple background. | The benzylic position is susceptible to oxidation by the strong oxidizing agent. This is a destructive method.[3] |
| p-Anisaldehyde Stain | Dip the plate in the stain solution and gently heat with a heat gun. | Varies (often green, blue, or purple). | This stain reacts with various functional groups. While not specific, it is a good general-purpose visualization tool.[1][3] |
Part 2: Strategic Approach: Selecting the Optimal Work-up Procedure
The choice of purification method depends critically on the properties of your desired product. The key is to exploit the differences in chemical reactivity and physical properties between your product and the unreacted starting material.
Diagram 1: Decision Workflow for Purification Method Selection
Caption: Decision tree to guide the selection of a suitable purification method.
Part 3: Detailed Protocols and Troubleshooting
This section provides step-by-step methodologies for the most common and effective removal techniques.
A. Method 1: Nucleophilic Quenching (Chemical Scavenging)
Expertise & Experience: This is often the most elegant solution when the starting material co-elutes with the product. The strategy is to convert the reactive this compound into a new compound with drastically different polarity, making subsequent removal by extraction or chromatography trivial.
Trustworthiness: The success of this method relies on the chosen nucleophile reacting significantly faster with the starting material than with your product. A small-scale trial is always recommended.
Protocol: Quenching with Diethylamine
-
Reaction Cooling: Once the primary reaction is deemed complete by TLC, cool the reaction mixture to 0 °C in an ice bath. This moderates the exothermic quenching reaction.
-
Scavenger Addition: Add a secondary amine, such as diethylamine (2-5 equivalents relative to the excess starting material), dropwise to the stirred reaction mixture.
-
Reaction Time: Allow the mixture to stir for 30-60 minutes at 0 °C or room temperature. Monitor the disappearance of the this compound spot by TLC.
-
Work-up: Proceed with a standard aqueous work-up. The resulting tertiary amine byproduct is basic and can be removed with a dilute acid wash (e.g., 1 M HCl), partitioning it into the aqueous layer.[4]
Diagram 2: Chemical Scavenging Workflow
Sources
Validation & Comparative
A Comprehensive Guide to the Structural Confirmation of 4-(Bromomethyl)benzo[d]thiazole using 1H and 13C NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel and existing chemical entities is a cornerstone of robust research and development. For heterocyclic compounds such as 4-(Bromomethyl)benzo[d]thiazole, a versatile building block in medicinal chemistry, unambiguous structural confirmation is paramount. This guide provides an in-depth technical comparison of spectral data analysis, focusing on proton (1H) and carbon-13 (13C) Nuclear Magnetic Resonance (NMR) spectroscopy as the primary tools for structural verification. We will delve into the theoretical underpinnings of the expected NMR spectra, detail a rigorous experimental protocol for data acquisition, and present a systematic approach to spectral interpretation, thereby providing a self-validating framework for confirming the molecular structure of this compound.
The Expected NMR Signature of this compound: A Predictive Analysis
Before embarking on experimental work, a thorough understanding of the anticipated NMR spectra is crucial. This predictive approach, grounded in the principles of chemical shifts and spin-spin coupling, allows for a more targeted and efficient analysis of the experimental data.
The structure of this compound dictates a unique electronic environment for each proton and carbon atom, which in turn governs their resonance frequencies in an NMR experiment.
1H NMR Spectrum Prediction:
The 1H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons of the benzothiazole ring system and the aliphatic protons of the bromomethyl group.
-
Aromatic Region (δ 7.0-8.5 ppm): The benzene ring of the benzothiazole moiety will give rise to a complex multiplet pattern. The protons on this ring, influenced by the electron-withdrawing nature of the thiazole ring and the bromine atom, will resonate at characteristic downfield shifts. Specifically, we anticipate three distinct aromatic proton signals. The coupling between these adjacent protons (ortho-coupling, typically with a coupling constant, J, of 7-9 Hz) will lead to doublet of doublets or triplet-like patterns.
-
Aliphatic Region (δ 4.5-5.0 ppm): The two protons of the bromomethyl (-CH2Br) group are chemically equivalent and are expected to appear as a sharp singlet. The electronegative bromine atom significantly deshields these protons, causing them to resonate at a relatively downfield position for aliphatic protons.
13C NMR Spectrum Prediction:
The 13C NMR spectrum will provide a count of the non-equivalent carbon atoms in the molecule, offering a complementary layer of structural confirmation. For this compound, we anticipate eight distinct carbon signals.
-
Aromatic Carbons (δ 110-155 ppm): The seven carbon atoms of the benzothiazole ring system will resonate in this region. The chemical shifts will be influenced by their position relative to the nitrogen, sulfur, and bromine substituents. The quaternary carbons (those not bonded to a proton) will typically exhibit lower intensity signals.
-
Aliphatic Carbon (δ 30-35 ppm): The carbon atom of the bromomethyl group will appear at a significantly upfield position compared to the aromatic carbons, with its chemical shift influenced by the attached bromine atom.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality NMR spectra for structural analysis, a meticulous experimental approach is necessary. The following protocol outlines the key steps for sample preparation and data acquisition.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl3) or Deuterated dimethyl sulfoxide (DMSO-d6)
-
Tetramethylsilane (TMS) as an internal standard (0.03% v/v)
-
NMR tube (5 mm diameter)
-
Pipettes and vials
Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3) containing TMS in a clean, dry vial.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Spectrometer Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
For 1H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
For 13C NMR:
-
Acquire a proton-decoupled 13C spectrum.
-
Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of 13C.
-
-
Data Analysis and Structural Confirmation
A systematic analysis of the acquired 1H and 13C NMR spectra is the final and most critical step in confirming the structure of this compound.
1H NMR Spectrum Analysis:
-
Chemical Shift (δ): Compare the observed chemical shifts of the signals with the predicted values. The aromatic protons should appear in the downfield region, and the bromomethyl protons should appear as a singlet in the upfield region.
-
Integration: The integral of each signal should be proportional to the number of protons it represents. The ratio of the integrals for the aromatic protons to the bromomethyl protons should be 3:2.
-
Multiplicity (Splitting Pattern): Analyze the splitting patterns of the aromatic signals to determine the connectivity of the protons. The coupling constants (J) will provide information about the relative positions of the protons on the benzene ring.
-
Internal Standard: The signal for TMS should appear at 0 ppm.
13C NMR Spectrum Analysis:
-
Number of Signals: The spectrum should display the expected number of carbon signals (eight for this compound).
-
Chemical Shift (δ): Compare the observed chemical shifts with the predicted ranges for aromatic and aliphatic carbons.
Hypothetical Spectral Data Summary:
To illustrate the expected results, the following table summarizes the hypothetical 1H and 13C NMR data for this compound.
| 1H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Aromatic Protons | 7.2 - 8.2 | Multiplet | 3H | Ar-H |
| Bromomethyl Protons | ~4.8 | Singlet | 2H | -CH2Br |
| 13C NMR | Chemical Shift (δ, ppm) | Assignment |
| Aromatic Carbons | 115 - 155 | Ar-C |
| Aliphatic Carbon | ~32 | -CH2Br |
Comparative Analysis with Alternative Techniques
While NMR spectroscopy is a powerful tool for structural elucidation, its findings can be further corroborated by other analytical techniques.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which can be used to determine its elemental composition. The fragmentation pattern observed in the mass spectrum can also offer clues about the molecular structure.
-
Infrared (IR) Spectroscopy: IR spectroscopy can identify the presence of specific functional groups in the molecule. For this compound, characteristic peaks for C-H stretching (aromatic and aliphatic), C=N stretching, and C-Br stretching would be expected.
Logical Workflow for Structural Confirmation
The following diagram illustrates the logical workflow for the structural confirmation of this compound.
Figure 1. Workflow for the structural confirmation of this compound.
This comprehensive approach, combining predictive analysis with rigorous experimental work and multi-technique corroboration, provides a high degree of confidence in the structural assignment of this compound. By following this guide, researchers can ensure the integrity of their chemical entities, a critical step in the journey from discovery to application.
References
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
A Comparative Guide to the Reactivity of Bromomethylating Agents for Drug Discovery and Development
In the landscape of modern medicinal chemistry and materials science, the introduction of specific molecular scaffolds is a cornerstone of rational design. Bromomethylating agents are pivotal in this regard, serving as key building blocks for the synthesis of a vast array of functionalized molecules. Among these, 4-(Bromomethyl)benzo[d]thiazole has emerged as a reagent of significant interest, offering a unique combination of structural features and reactivity. This guide provides an in-depth, comparative analysis of the reactivity of this compound against two other widely used bromomethylating agents: the archetypal benzyl bromide and the structurally analogous 4-(bromomethyl)biphenyl. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the selection of appropriate bromomethylating agents for their synthetic endeavors.
Introduction: The Role of Bromomethylating Agents in Synthesis
Bromomethylating agents are a class of organic compounds characterized by a bromomethyl group (-CH₂Br) attached to an aromatic or heteroaromatic core. This functional group is highly susceptible to nucleophilic attack, making these reagents excellent electrophiles for the introduction of the corresponding arylmethyl or heteroarylmethyl moiety onto a variety of nucleophilic substrates, including amines, phenols, thiols, and carbanions. This versatility has led to their widespread use in the synthesis of pharmaceuticals, agrochemicals, and functional materials.
The reactivity of a bromomethylating agent is critically influenced by the nature of the aromatic or heteroaromatic ring to which the bromomethyl group is attached. Electronic effects (both inductive and resonance) and steric factors play a significant role in stabilizing or destabilizing the transition state of the nucleophilic substitution reaction, thereby dictating the reaction rate and, in some cases, the reaction mechanism (Sₙ1 vs. Sₙ2).
This guide will focus on a comparative analysis of three key bromomethylating agents:
-
This compound: A heteroaromatic agent with a unique fused ring system.
-
Benzyl bromide: The most fundamental and widely studied aromatic bromomethylating agent.
-
4-(Bromomethyl)biphenyl: An aromatic agent with an extended π-system.
Theoretical Framework: Understanding the Drivers of Reactivity
The reactivity of benzylic bromides in nucleophilic substitution reactions is a well-studied area of physical organic chemistry. These reactions can proceed through either a unimolecular (Sₙ1) or a bimolecular (Sₙ2) mechanism, and the predominant pathway is influenced by the substrate structure, the nucleophile, the solvent, and the leaving group[1][2]. For primary benzylic bromides, such as the ones discussed in this guide, the Sₙ2 pathway is generally favored, especially with good nucleophiles in polar aprotic solvents[1][3].
The Sₙ2 reaction rate is highly sensitive to the electronic properties of the substituent on the aromatic ring. Electron-withdrawing groups tend to increase the electrophilicity of the benzylic carbon, but they can also destabilize the transition state, which has some carbocationic character. Conversely, electron-donating groups can stabilize the transition state. The Hammett equation provides a quantitative framework for understanding these substituent effects[4][5][6].
Synthesis of this compound
The synthesis of this compound is typically achieved through the free-radical bromination of 4-methylbenzo[d]thiazole using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide[9][10].
Caption: Synthetic route to this compound.
A detailed experimental protocol for this transformation is provided below.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-Methylbenzo[d]thiazole
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide
-
Carbon tetrachloride (CCl₄)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a solution of 4-methylbenzo[d]thiazole (1.0 eq) in dry carbon tetrachloride, add N-bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide.
-
Reflux the reaction mixture under an inert atmosphere for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.
Comparative Reactivity Analysis
To provide a quantitative comparison of the reactivity of this compound, benzyl bromide, and 4-(bromomethyl)biphenyl, a standardized kinetic experiment is proposed. The reaction of these bromomethylating agents with a common nucleophile, such as piperidine, in a polar aprotic solvent like acetonitrile can be monitored over time to determine the second-order rate constants.
Caption: Workflow for comparative kinetic analysis.
Based on these considerations, a hypothetical reactivity order can be proposed, which would need to be validated experimentally.
Table 1: Predicted Relative Reactivity of Bromomethylating Agents in an Sₙ2 Reaction with Piperidine
| Bromomethylating Agent | Aromatic/Heteroaromatic System | Expected Electronic Effect | Predicted Relative Reactivity |
| This compound | Benzothiazole | Electron-withdrawing | Highest |
| 4-(Bromomethyl)biphenyl | Biphenyl | Weakly activating/deactivating | Intermediate |
| Benzyl bromide | Benzene | Neutral (Reference) | Lowest |
It is important to note that this is a predicted order based on theoretical principles. The actual experimental results may vary depending on the specific reaction conditions.
Mechanistic Insights
The enhanced reactivity of benzylic halides compared to simple alkyl halides is attributed to the stabilization of the Sₙ2 transition state through π-orbital overlap with the adjacent aromatic ring. This stabilization is further modulated by the electronic nature of the substituents on the ring.
Caption: Sₙ2 transition state stabilization in benzylic systems.
For this compound, the electron-withdrawing nature of the benzothiazole ring is expected to increase the positive charge on the benzylic carbon, making it more susceptible to nucleophilic attack. In the case of 4-(bromomethyl)biphenyl, the extended conjugation of the biphenyl system can also contribute to the stabilization of the transition state.
Experimental Protocol for Comparative Kinetic Study
The following is a generalized protocol for a comparative kinetic study of the reaction of the three bromomethylating agents with piperidine, which can be monitored using UV-Vis spectroscopy.
Materials:
-
This compound
-
Benzyl bromide
-
4-(Bromomethyl)biphenyl
-
Piperidine
-
Acetonitrile (spectroscopic grade)
-
UV-Vis Spectrophotometer with a thermostatted cuvette holder
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of each bromomethylating agent and piperidine in acetonitrile of known concentrations.
-
Kinetic Runs:
-
Equilibrate the UV-Vis spectrophotometer and the stock solutions to the desired reaction temperature (e.g., 25 °C).
-
In a quartz cuvette, mix a known volume of the piperidine solution with acetonitrile.
-
Initiate the reaction by adding a small, known volume of the bromomethylating agent stock solution to the cuvette, ensuring rapid mixing.
-
Immediately start recording the absorbance at a wavelength where the product absorbs and the reactants have minimal absorbance. The formation of the N-arylmethylpiperidine product can be monitored.
-
Continue recording the absorbance at regular time intervals until the reaction is complete.
-
-
Data Analysis:
-
Convert the absorbance data to concentration of the product using a previously determined molar absorptivity.
-
Plot the appropriate concentration-time data to determine the second-order rate constant (k) for the reaction of each bromomethylating agent. For a second-order reaction with a large excess of one reactant, a pseudo-first-order analysis can be performed.
-
Conclusion
The choice of a bromomethylating agent is a critical decision in the design of synthetic routes. This guide has provided a comparative overview of the reactivity of this compound, benzyl bromide, and 4-(bromomethyl)biphenyl. Based on theoretical considerations, this compound is predicted to be the most reactive of the three due to the electron-withdrawing nature of the benzothiazole ring. However, experimental validation through kinetic studies is essential to confirm this hypothesis and to provide quantitative data to guide synthetic chemists. The provided experimental protocol offers a framework for conducting such a comparative analysis. A thorough understanding of the relative reactivities of these important building blocks will undoubtedly facilitate the development of more efficient and selective synthetic methodologies in the pursuit of novel therapeutics and advanced materials.
References
- Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
-
Bentham Science Publishers. (n.d.). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Retrieved from [Link]
- Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103.
-
MDPI. (2018). 4-Bromobenzo[1,2-d:4,5-d′]bis([3][11][12]thiadiazole). Molbank, 2018(4), M1023. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 257716, 1,1'-Biphenyl, 4-(bromomethyl)-. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of benzothiazoles. Retrieved from [Link]
-
Quora. (2022, October 26). What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions? Retrieved from [Link]
-
ResearchGate. (2015). Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. Analytical Methods, 11(34), 4413-4420. [Link]
-
University of Calgary. (n.d.). Ch 11 : Nucleophilic substitution of benzylic halides. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzothiazole. Retrieved from [Link]
-
Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]
-
YouTube. (2021, May 3). 27.03 Hammett Substituent Constants Defined. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives. Molecules, 27(23), 8672. [Link]
-
Royal Society of Chemistry. (2017). An efficient synthesis of benzothiazole using tetrabromomethane as a halogen bond donor catalyst. Organic & Biomolecular Chemistry, 15(3), 548-552. [Link]
-
St. Paul's Cathedral Mission College. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-8, PPT-23 Factors Affecting the Rates of SN1 and SN2 Reactions. Retrieved from [Link]
-
Stenutz, R. (n.d.). Hammett substituent constants. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzothiazole. Retrieved from [Link]
-
YouTube. (2023, March 16). Allylic and Benzylic Halides - SN1 and SN2 Reactions. Retrieved from [Link]
-
Malaysian Journal of Fundamental and Applied Sciences. (2017). Alternative pathway to brominate 2,13-benzothiadiazole: Preparation of 4,7-dibromobenzo[c]-1,2,5-thiadiazole via N-bromosuccinimide. 13(4). [Link]
-
Indian Academy of Sciences. (n.d.). Solvent effects in the reaction between piperazine and benzyl bromide. Retrieved from [Link]
-
ResearchGate. (2019). Entropy controlled reaction of piperidine with isatin derivatives in 80% aqueous methanol. Retrieved from [Link]
-
ACS Publications. (2014). Effect of Allylic Groups on SN2 Reactivity. The Journal of Organic Chemistry, 79(14), 6571-6579. [Link]
-
Chemistry LibreTexts. (2024, March 17). 11.3: Characteristics of the SN2 Reaction. Retrieved from [Link]
-
Moodle@Units. (n.d.). Table 7.1 Hammett substituent constants and their modified values. Retrieved from [Link]
-
ResearchGate. (n.d.). a) Average relative experimental rates for the SN2 reactions of ethyl, allyl, and benzyl electrophiles with various leaving groups (LG = I, Br, and Cl) and nucleophiles.... Retrieved from [Link]
-
Filo. (2025, August 19). Q. For the following compounds, compare the rate of the given reaction? ... Retrieved from [Link]
-
YouTube. (2021, May 3). 27.03 Hammett Substituent Constants Defined. Retrieved from [Link]
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A Comparative Guide to High-Performance Liquid Chromatography for the Purity Validation of Synthesized Benzothiazole Derivatives
Introduction: The Critical Role of Purity in Benzothiazole Scaffolds
Benzothiazole and its derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents.[1] From anticancer to antimicrobial and anticonvulsant therapies, the versatility of the benzothiazole nucleus is well-established.[2][3] However, the therapeutic efficacy and safety of any synthesized active pharmaceutical ingredient (API) are inextricably linked to its purity. The presence of impurities, even in trace amounts, can alter pharmacological activity, induce toxicity, or compromise the stability of the final drug product.[4] Consequently, the rigorous validation of the purity of synthesized benzothiazole derivatives is not merely a quality control step but a fundamental requirement for advancing drug development.[5][6]
This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) as the gold standard for purity assessment of benzothiazole derivatives. We will explore the causality behind experimental choices, present detailed, field-proven protocols, and objectively compare HPLC with alternative analytical techniques. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust, reliable, and regulatory-compliant methods for purity validation.
The Primacy of HPLC in Purity Determination: A Mechanistic Perspective
High-Performance Liquid Chromatography (HPLC) has emerged as the most widely adopted technique for the purity determination of non-volatile and thermally labile compounds like most benzothiazole derivatives.[7][8] Its preeminence stems from its high resolving power, sensitivity, and versatility, which allow for the effective separation of the main compound from closely related process impurities and potential degradants.[9][10]
The most common mode of HPLC employed for benzothiazole derivatives is Reverse-Phase HPLC (RP-HPLC).[1][9] This technique utilizes a nonpolar stationary phase (typically C18-bonded silica) and a polar mobile phase. The separation is driven by the differential partitioning of the analytes between these two phases. Less polar compounds, including many benzothiazole derivatives, will have a stronger affinity for the stationary phase and thus elute later, while more polar impurities will elute earlier. This fundamental principle allows for the fine-tuning of separation by modifying the mobile phase composition, pH, and gradient, providing a high degree of control over the chromatographic resolution.
Causality in Method Development: Why We Choose What We Choose
The development of a robust HPLC method is a systematic process guided by the physicochemical properties of the analyte and the potential impurities. Here’s a breakdown of the rationale behind key experimental choices:
-
Column Selection (Stationary Phase): A C18 column is the workhorse for RP-HPLC and is generally the first choice for moderately polar compounds like benzothiazole derivatives due to its hydrophobicity, which provides good retention and separation.[7][11] The particle size (e.g., 5 µm) and column dimensions (e.g., 4.6 x 150 mm) are chosen to balance resolution, analysis time, and backpressure.[1][11]
-
Mobile Phase Composition: A mixture of an aqueous buffer (e.g., 0.1% formic or phosphoric acid in water) and an organic modifier (e.g., acetonitrile or methanol) is typical.[1][11] The acidic buffer helps to suppress the ionization of acidic and basic functional groups on the analytes, leading to sharper, more symmetrical peaks. Acetonitrile is often preferred over methanol due to its lower viscosity and stronger elution strength in reverse-phase mode.
-
Gradient Elution: For complex samples containing impurities with a wide range of polarities, a gradient elution is often necessary.[7] This involves changing the composition of the mobile phase during the analysis, typically by increasing the proportion of the organic modifier. This allows for the elution of strongly retained compounds in a reasonable time while still achieving good separation of early-eluting impurities.
-
Detector Selection: A UV-Vis detector is the most common choice for the analysis of benzothiazole derivatives, as the benzothiazole ring system exhibits strong UV absorbance.[1] The detection wavelength is selected at the λmax (wavelength of maximum absorbance) of the analyte to ensure the highest sensitivity.
Experimental Workflow for HPLC Purity Assessment
The following diagram illustrates a typical workflow for the development and validation of an HPLC method for purity assessment.
Caption: Workflow for HPLC Method Development and Validation.
Detailed Experimental Protocol: A Validated RP-HPLC Method for a Novel Benzothiazole Derivative
This protocol provides a representative example of a validated RP-HPLC method for determining the purity of a synthesized benzothiazole derivative.
Instrumentation and Chromatographic Conditions
| Parameter | Recommended Condition |
| HPLC System | Quaternary or Binary Pump, Autosampler, Column Oven, UV-Vis Detector |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 40% B; 5-15 min: 40-80% B; 15-20 min: 80% B; 20.1-25 min: 40% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 250 nm (or λmax of the specific derivative) |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Reagent and Sample Preparation
-
Mobile Phase Preparation: Prepare 0.1% formic acid in water by adding 1 mL of formic acid to 1 L of HPLC-grade water. Mix acetonitrile and the aqueous formic acid solution as required. Degas the mobile phases before use.[1]
-
Standard Solution Preparation (e.g., 100 µg/mL): Accurately weigh 10 mg of the benzothiazole derivative reference standard and dissolve it in a 100 mL volumetric flask using the mobile phase as the diluent.[1]
-
Sample Solution Preparation (e.g., 100 µg/mL): Accurately weigh an appropriate amount of the synthesized benzothiazole derivative, dissolve, and dilute it in a volumetric flask using the mobile phase to achieve the target concentration. Filter the solution through a 0.45 µm syringe filter before injection.[1]
Method Validation According to ICH Guidelines
A comprehensive validation of the HPLC method should be performed to ensure its suitability for its intended purpose.[11][12] The key validation parameters are summarized below:
| Validation Parameter | Purpose | Acceptance Criteria (Typical) |
| Specificity | To assess the analyte unequivocally in the presence of potential impurities, degradants, and excipients. | The peak for the main compound should be pure and well-resolved from other peaks (Resolution > 2). |
| Linearity | To demonstrate a direct proportional relationship between concentration and detector response. | Correlation coefficient (r²) ≥ 0.999 over a specified range (e.g., 50-150% of the test concentration). |
| Range | The concentration interval over which the method is precise, accurate, and linear. | Typically 80% to 120% of the test concentration for an assay.[5] |
| Accuracy | The closeness of the test results to the true value. | Mean recovery of 98-102% for spiked samples at three concentration levels (e.g., 80%, 100%, 120%).[12] |
| Precision | The degree of scatter between a series of measurements. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day). | Relative Standard Deviation (RSD) ≤ 2%.[12] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-noise ratio of 3:1.[6] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1.[6] |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters. | No significant change in results when parameters like flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2%) are varied.[6] |
Forced Degradation Studies: Establishing a Stability-Indicating Method
Forced degradation studies are essential to demonstrate the specificity of the HPLC method and to understand the degradation pathways of the drug substance.[13][14] These studies involve subjecting the benzothiazole derivative to stress conditions more severe than accelerated stability testing.[13][15]
Protocol for Forced Degradation Studies
-
Prepare a stock solution of the benzothiazole derivative in a suitable solvent.
-
Expose aliquots of the solution to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid drug substance at 105°C for 48 hours.
-
Photolytic Degradation: Expose the solution to UV light (254 nm) and visible light for a specified duration as per ICH Q1B guidelines.
-
-
Neutralize the acidic and basic solutions before injection.
-
Analyze all stressed samples by the developed HPLC method.
-
Evaluate the chromatograms to ensure that the degradation product peaks are well-resolved from the main peak and from each other. The method is considered "stability-indicating" if this separation is achieved.[14][15]
Comparative Analysis: HPLC vs. Alternative Techniques
While HPLC is the gold standard, other techniques can be employed for purity analysis, each with its own set of advantages and limitations.[7]
| Technique | Principle | Advantages | Disadvantages | Suitability for Benzothiazole Derivatives |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a liquid mobile phase and a solid stationary phase. | High resolution, high sensitivity, quantitative, suitable for non-volatile and thermally labile compounds.[7][10] | Higher cost, requires skilled operators.[10] | Excellent: The recommended method for routine quality control and purity determination.[9] |
| Gas Chromatography (GC) | Partitioning of volatile analytes between a carrier gas and a stationary phase. | High resolution for volatile compounds, high sensitivity.[16] | Not suitable for non-volatile or thermally labile compounds without derivatization, which adds complexity.[9][16] | Poor to Moderate: Most benzothiazole derivatives are not sufficiently volatile and would require derivatization.[9] |
| Thin-Layer Chromatography (TLC) | Differential adsorption on a thin layer of adsorbent material. | Simple, rapid, low cost, can screen multiple samples simultaneously.[10][11] | Lower resolution and sensitivity compared to HPLC, primarily qualitative or semi-quantitative.[10][11] | Good for Reaction Monitoring: Useful for quickly assessing reaction completion but not for accurate purity determination. |
| Ultra-High-Performance Liquid Chromatography (UHPLC) | Similar to HPLC but uses columns with smaller particles (<2 µm) and higher pressures. | Faster analysis times, higher resolution, and greater sensitivity than HPLC.[4] | Higher backpressure requires specialized instrumentation. | Excellent: An advanced alternative to HPLC for high-throughput screening and complex impurity profiling. |
Decision-Making for Technique Selection
The choice of analytical technique is dictated by the specific requirements of the analysis. The following diagram illustrates a logical approach to selecting the most appropriate method.
Caption: Logical relationships for selecting an analytical technique.
Conclusion
For the comprehensive and accurate purity validation of synthesized benzothiazole derivatives, a well-validated RP-HPLC method is the unequivocally recommended primary technique.[11] Its high resolution, sensitivity, and quantitative accuracy make it the cornerstone for routine quality control, stability testing, and final product release in both research and drug development settings.[7][9] While complementary techniques like TLC are useful for rapid, qualitative screening, and advanced methods like UHPLC offer improvements in speed and resolution, HPLC provides the robust and reliable data required to ensure the quality, safety, and efficacy of these vital pharmaceutical compounds. The adoption of a systematic approach to method development and validation, grounded in the principles outlined in ICH guidelines, is paramount for achieving self-validating and trustworthy results.
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A Comparative Analysis of the In Vitro Biological Activities of 4-(Bromomethyl)benzo[d]thiazole Derivatives
The benzothiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Its derivatives have been extensively investigated for their potential as anticancer, antimicrobial, and enzyme inhibitory agents.[3][4][5] This guide provides a comparative overview of the in vitro biological activities of a specific class of these compounds: 4-(Bromomethyl)benzo[d]thiazole derivatives and their close structural analogs. By examining their performance in various biological assays, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform future discovery and development efforts.
The Benzothiazole Core: A Versatile Pharmacophore
The benzothiazole nucleus, a fusion of a benzene and a thiazole ring, offers a unique three-dimensional structure that allows for diverse interactions with biological macromolecules.[2][6] The presence of nitrogen and sulfur atoms provides sites for hydrogen bonding, while the aromatic system can engage in π-π stacking and hydrophobic interactions. The 4-(bromomethyl) substitution serves as a reactive handle for further chemical modifications, enabling the synthesis of a diverse library of derivatives with varying physicochemical properties and biological targets.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Several derivatives of benzothiazole have demonstrated significant cytotoxic effects against a variety of cancer cell lines.[1][7] The mechanism of action often involves the induction of apoptosis, or programmed cell death, a critical pathway for eliminating cancerous cells.[1]
Experimental Protocol: MTT Assay for Cytotoxicity
A standard method to assess the in vitro anticancer activity of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Step-by-Step Protocol:
-
Cell Seeding: Cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations. Control wells receive only the vehicle.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) to allow the compounds to exert their effects.
-
MTT Addition: An MTT solution is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits cell growth by 50%, is then determined.
Comparative Anticancer Activity
The following table summarizes the in vitro anticancer activity of various benzothiazole derivatives, highlighting the impact of different substitutions on their cytotoxic potential.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Indole-based semicarbazone derivative | HT29 (Colon) | 0.015 | [1] |
| H460 (Lung) | 0.28 | [1] | |
| A549 (Lung) | 1.53 | [1] | |
| MDA-MB-231 (Breast) | 0.68 | [1] | |
| Chlorobenzyl indole semicarbazide derivative | HT-29 (Colon) | 0.024 | [1] |
| H460 (Lung) | 0.29 | [1] | |
| A549 (Lung) | 0.84 | [1] | |
| MDA-MB-231 (Breast) | 0.88 | [1] | |
| Thiazole Derivative 4b (R=Br) | MCF-7 (Breast) | 31.5 ± 1.91 | [8] |
| HepG2 (Liver) | 51.7 ± 3.13 | [8] | |
| Thiazole Derivative 4c | MCF-7 (Breast) | 2.57 ± 0.16 | [8] |
| HepG2 (Liver) | 7.26 ± 0.44 | [8] |
Structure-Activity Relationship Insights:
The data suggests that the nature of the substituent on the benzothiazole core plays a crucial role in determining the anticancer potency. For instance, the indole-based semicarbazone and chlorobenzyl indole semicarbazide derivatives exhibit potent activity at nanomolar to low micromolar concentrations against a panel of cancer cell lines.[1] In another study, a thiazole derivative with a specific substitution (compound 4c) showed significantly higher potency against MCF-7 and HepG2 cells compared to its bromo-substituted counterpart (compound 4b).[8] This highlights the importance of systematic structural modifications to optimize the anticancer profile of this class of compounds.
Antimicrobial Activity: Combating Pathogenic Microbes
Benzothiazole derivatives have also emerged as promising antimicrobial agents with activity against a range of bacteria and fungi.[5][6][9] Their mechanism of action can vary, with some compounds inhibiting essential microbial enzymes.[4]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.
Step-by-Step Protocol:
-
Inoculum Preparation: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared in a suitable broth medium.
-
Serial Dilution: The this compound derivatives are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (temperature and time) to allow for microbial growth.
-
MIC Determination: The wells are visually inspected for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Comparative Antimicrobial Activity
The table below presents the MIC values of various benzothiazole derivatives against different microbial strains.
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |
| Amino-benzothiazole Schiff base (46a & 46b) | E. coli | 15.62 | [5] |
| P. aeruginosa | 15.62 | [5] | |
| Sulfonamide analogue (66c) | P. aeruginosa | 3.1 - 6.2 | [5] |
| S. aureus | 3.1 - 6.2 | [5] | |
| E. coli | 3.1 - 6.2 | [5] | |
| Thiazolidin-4-one derivatives (8a-d) | P. aeruginosa | 0.09 - 0.18 (mg/mL) | [5] |
| E. coli | 0.09 - 0.18 (mg/mL) | [5] | |
| Benzothiazole-thiazole hybrid (4b) | Gram-positive/negative bacteria & fungi | 3.90 - 15.63 | [6] |
Structure-Activity Relationship Insights:
The antimicrobial activity of benzothiazole derivatives is significantly influenced by their substitution patterns. For instance, amino-benzothiazole Schiff bases and sulfonamide analogues have demonstrated potent antibacterial activity.[5] The introduction of a thiazolidin-4-one moiety also appears to confer significant antibacterial effects.[5] Furthermore, hybrid molecules incorporating both benzothiazole and thiazole rings have shown broad-spectrum antimicrobial activity, suggesting that combining different pharmacophores can be a successful strategy for developing new anti-infective agents.[6]
Enzyme Inhibition: Modulating Biological Pathways
The ability of benzothiazole derivatives to inhibit specific enzymes is a key mechanism underlying their therapeutic effects.[4][10] By targeting enzymes involved in disease pathogenesis, these compounds can modulate biological pathways with high specificity.
Experimental Protocol: In Vitro Enzyme Inhibition Assay
The general protocol for an in vitro enzyme inhibition assay involves measuring the rate of an enzyme-catalyzed reaction in the presence and absence of an inhibitor.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare solutions of the enzyme, substrate, and the this compound derivative (inhibitor) in a suitable buffer.
-
Reaction Mixture: In a microplate well or cuvette, combine the enzyme and the inhibitor at various concentrations.
-
Initiation of Reaction: Add the substrate to initiate the enzymatic reaction.
-
Monitoring Reaction Progress: Monitor the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Data Analysis: Calculate the initial reaction rates at different inhibitor concentrations. Determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%. Further kinetic studies can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive).
Comparative Enzyme Inhibitory Activity
The following table summarizes the enzyme inhibitory activity of selected benzothiazole derivatives against different enzyme targets.
| Compound ID | Enzyme Target | IC50 (nM) | Reference |
| Derivative 4f | Acetylcholinesterase (AChE) | 23.4 ± 1.1 | [10][11][12] |
| Monoamine Oxidase B (MAO-B) | 40.3 ± 1.7 | [10][11][12] | |
| Derivative 4m | Acetylcholinesterase (AChE) | 198.8 ± 8.8 | [10] |
| Monoamine Oxidase B (MAO-B) | 56.7 ± 2.2 | [10] | |
| Pyrazolone ring derivative (16b) | Dihydropteroate Synthase (DHPS) | 7.85 (µg/mL) | [4] |
Structure-Activity Relationship Insights:
The enzyme inhibitory profile of benzothiazole derivatives is highly dependent on their structural features. In the context of Alzheimer's disease, certain derivatives have shown potent dual inhibition of both AChE and MAO-B, which are key enzymes in its pathology.[10][11][12] The data indicates that subtle changes in the substituent can lead to significant differences in inhibitory potency and selectivity. For example, derivative 4f is a more potent inhibitor of both enzymes compared to derivative 4m.[10] In the realm of antimicrobial agents, benzothiazole derivatives bearing a pyrazolone ring have been identified as effective inhibitors of DHPS, a crucial enzyme in the bacterial folate synthesis pathway.[4]
Conclusion
This comparative guide highlights the significant potential of this compound derivatives and their analogs as a versatile scaffold for the development of novel therapeutic agents. The in vitro data presented herein demonstrates their promising anticancer, antimicrobial, and enzyme inhibitory activities. The structure-activity relationships discussed underscore the importance of targeted chemical modifications to optimize the biological profile of these compounds. The detailed experimental protocols provide a foundation for researchers to conduct their own comparative studies and further explore the therapeutic potential of this fascinating class of molecules. Future research should focus on elucidating the precise molecular mechanisms of action and evaluating the in vivo efficacy and safety of the most promising candidates.
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A Comparative Guide to Benzothiazole-Based Fluorescent Probes: Unveiling the Intricacies of Molecular Sensing
In the dynamic landscape of molecular sensing and cellular imaging, the quest for highly sensitive and selective fluorescent probes is paramount. Among the diverse array of fluorophores, benzothiazole derivatives have emerged as a versatile and robust scaffold for the design of probes tailored to detect a wide spectrum of analytes and physiological parameters.[1][2][3][4] Their inherent photophysical properties, including high quantum yields and large Stokes shifts, coupled with the ease of synthetic modification, make them ideal candidates for developing sophisticated molecular tools for researchers, scientists, and drug development professionals.[4][5]
This guide provides a comparative analysis of the fluorescence properties of different benzothiazole-based probes, offering insights into their design principles, sensing mechanisms, and practical applications. We will delve into specific examples, supported by experimental data, to illustrate the remarkable adaptability of the benzothiazole core in creating probes for viscosity, metal ions, and pH.
The Benzothiazole Scaffold: A Privileged Structure in Fluorescence Sensing
The benzothiazole moiety, a bicyclic aromatic heterocycle, forms the foundation of these probes. Its rigid, planar structure and extended π-conjugated system contribute to its excellent fluorescence characteristics.[5] The true power of benzothiazole lies in its susceptibility to various fluorescence modulation mechanisms upon interaction with a target analyte. These mechanisms, including Intramolecular Charge Transfer (ICT), Twisted Intramolecular Charge Transfer (TICT), Photoinduced Electron Transfer (PET), and Excited-State Intramolecular Proton Transfer (ESIPT), are the cornerstones of rational probe design.[1][3] By strategically functionalizing the benzothiazole core, chemists can fine-tune the probe's selectivity and response to specific environmental changes.
Comparative Analysis of Benzothiazole-Based Probes
To illustrate the diverse capabilities of benzothiazole-based probes, we will compare three distinct examples targeting different analytes: a viscosity-sensitive probe, a metal ion sensor, and a pH indicator.
Viscosity-Sensitive Probes: "Molecular Rotors" for Mapping Cellular Environments
Cellular viscosity is a critical parameter that influences a myriad of biological processes, and its abnormal fluctuation is often associated with disease states.[6][7][8][9] Benzothiazole-based "molecular rotors" are designed to exhibit viscosity-dependent fluorescence, making them invaluable tools for mapping micro-viscosity in living cells.[6][7]
A notable example is the class of probes that operate via the TICT mechanism. In low-viscosity environments, the molecule can freely rotate around a single bond in the excited state, leading to a non-emissive TICT state and quenched fluorescence. As viscosity increases, this intramolecular rotation is restricted, forcing the molecule to relax through radiative pathways, resulting in a significant enhancement of fluorescence intensity.[6][10]
Probe Example: BCN1 and BCN2
Recently, two benzothiazole-based fluorescent molecular rotors, BCN1 and BCN2, were developed for viscosity sensing.[6][7] These probes demonstrate a strong fluorescence turn-on response in viscous media.
-
Mechanism: Twisted Intramolecular Charge Transfer (TICT).[6][10]
-
Key Features: High sensitivity to viscosity changes, large Stokes shifts, and good photostability.[6][7]
Metal Ion Sensors: "Turn-On" Probes for Detecting Essential and Toxic Cations
Metal ions play crucial roles in biological systems, acting as cofactors for enzymes and signaling molecules. However, their dysregulation can lead to cellular damage and disease. Benzothiazole-based chemosensors offer a highly selective and sensitive means of detecting specific metal ions.[11][12][13][14]
These probes often incorporate a metal-chelating moiety that, upon binding to the target ion, modulates the electronic properties of the benzothiazole fluorophore. This can lead to a "turn-on" fluorescence response, where the probe's emission is significantly enhanced in the presence of the metal ion.
Probe Example: A Biphenyl–Benzothiazole-Based Sensor for Zn²⁺
A novel biphenyl–benzothiazole-based chemosensor has been synthesized for the ratiometric and colorimetric detection of Zn²⁺, Cu²⁺, and Ni²⁺.[11][14] This probe exhibits a distinct "turn-on" fluorescence response specifically for Zn²⁺.
-
Mechanism: Chelation-Enhanced Fluorescence (CHEF) and Inhibition of PET.
-
Key Features: High selectivity for Zn²⁺ over other biologically relevant metal ions and a ratiometric response, which allows for more accurate quantification.[11][14] The binding of Zn²⁺ restricts the C-N bond rotation, leading to fluorescence enhancement.
pH Probes: Ratiometric Sensors for Monitoring Acidity
Intracellular pH is a tightly regulated parameter, and its deviation from the norm can be indicative of cellular stress or disease. Benzothiazole derivatives have been successfully engineered to act as sensitive pH probes.[15][16][17][18]
These probes often feature an ionizable group that undergoes protonation or deprotonation depending on the surrounding pH. This structural change alters the electronic distribution within the molecule, leading to a change in its fluorescence properties. Ratiometric pH probes are particularly advantageous as they allow for pH measurements independent of probe concentration.
Probe Example: NBO, a Ratiometric Fluorescent Probe for pH
A benzothiazole-salt-based fluorescent probe, NBO, has been developed for the precise monitoring of pH fluctuations.[15] This probe displays a ratiometric response to pH changes in the physiological range.
-
Mechanism: Intramolecular Charge Transfer (ICT) modulated by protonation/deprotonation.[15]
-
Key Features: A good linear response in the pH range of 5.75-7.00 and a reversible structural change in acidic and alkaline environments.[15]
Quantitative Data Summary
| Probe Type | Example Probe | Target Analyte | Sensing Mechanism | Excitation Max (nm) | Emission Max (nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Key Application |
| Viscosity | BCN1 | Viscosity | TICT | ~410 | ~550 (in high viscosity) | ~140 | Increases with viscosity | Live-cell viscosity imaging |
| Metal Ion | Biphenyl-Benzothiazole | Zn²⁺ | CHEF/PET Inhibition | ~370 | ~475 (with Zn²⁺) | ~105 | High (with Zn²⁺) | Detection of Zn²⁺ in cells |
| pH | NBO | pH | ICT | ~450 (acidic) / ~520 (basic) | ~550 (acidic) / ~610 (basic) | ~100 / ~90 | pH-dependent | Ratiometric pH sensing |
Note: The photophysical data presented are approximate values derived from published literature and may vary depending on the specific experimental conditions.
Experimental Workflow for Characterizing Benzothiazole-Based Probes
The following is a generalized workflow for the photophysical characterization of a newly synthesized benzothiazole-based fluorescent probe.
Caption: A generalized experimental workflow for the characterization of a new benzothiazole-based fluorescent probe.
Step-by-Step Experimental Protocol
-
Synthesis and Purification: The benzothiazole-based probe is synthesized according to established chemical procedures.[19][20] Purity is confirmed using techniques such as NMR, mass spectrometry, and HPLC.
-
Preparation of Stock Solutions: A concentrated stock solution of the probe is prepared in a suitable organic solvent (e.g., DMSO). Working solutions are then prepared by diluting the stock solution in the appropriate buffer for the experiment.
-
UV-Vis Absorption Spectroscopy:
-
Rationale: To determine the wavelength of maximum absorption (λ_abs) and the molar extinction coefficient.
-
Procedure: A series of dilutions of the probe in the desired solvent are prepared. The absorbance of each solution is measured using a UV-Vis spectrophotometer across a relevant wavelength range. The molar extinction coefficient is calculated using the Beer-Lambert law.
-
-
Fluorescence Spectroscopy:
-
Rationale: To determine the excitation and emission spectra, quantum yield, and Stokes shift.
-
Procedure: The fluorescence emission spectrum is recorded by exciting the probe at its λ_abs. The excitation spectrum is recorded by monitoring the emission at the wavelength of maximum emission (λ_em). The Stokes shift is the difference between λ_em and λ_abs.[21] The fluorescence quantum yield (Φ_F) is determined relative to a known standard (e.g., quinine sulfate).[22][23]
-
-
Analyte Titration and Selectivity Studies:
-
Rationale: To evaluate the probe's response to its target analyte and its selectivity over other potential interfering species.
-
Procedure: The fluorescence spectrum of the probe is recorded upon incremental addition of the target analyte. For selectivity studies, the fluorescence response is measured in the presence of a range of other relevant ions or molecules.
-
-
Cellular Imaging Studies:
-
Rationale: To assess the probe's ability to function in a biological environment.
-
Procedure: The cytotoxicity of the probe is first evaluated using a standard assay (e.g., MTT assay). For imaging, cells are incubated with the probe, and fluorescence microscopy is used to visualize its subcellular localization and response to changes in the target analyte.[24][25][26][27]
-
Conclusion
Benzothiazole-based fluorescent probes represent a powerful and versatile class of molecular tools with broad applications in chemical biology and biomedical research.[4] Their adaptable scaffold allows for the rational design of probes with tailored specificities and sensing mechanisms. The comparative analysis presented here highlights the diverse capabilities of these probes for detecting key physiological parameters such as viscosity, metal ion concentration, and pH. As synthetic methodologies and imaging techniques continue to advance, we can anticipate the development of even more sophisticated benzothiazole-based probes that will further illuminate the intricate workings of biological systems.
References
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- A Dual-responsive Benzothiazole Based Fluorescent Probes for Viscosity Detection in Beverages, in Situ Imaging of Molecular Viscosity and L
- Novel Benzothiazole-Based Highly Selective Ratiometric Fluorescent Turn-On Sensors for Zn2+ and Colorimetric Chemosensors for Zn2+, Cu2+, and Ni2+ Ions - PubMed Central.
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Lysosome-targeting benzothiazole-based fluorescent probe for imaging viscosity and hypochlorite levels in living cells and zebrafish - PubMed. [Link]
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A simple benzothiazole-based mitochondrial-targeting fluorescent probe for visualizing and monitoring viscosity in living cell, lung organ tissue, and living mice | Request PDF - ResearchGate. [Link]
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A benzothiazole-salt-based fluorescent probe for precise monitoring the changes of pH and viscosity - PubMed. [Link]
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Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications - MDPI. [Link]
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Benzothiazole-Based Fluorescent Sensor for Ratiometric Detection of Zn(II) Ions and Secondary Sensing PPi and Its Applications for Biological Imaging and PPase Catalysis Assays | Industrial & Engineering Chemistry Research - ACS Publications. [Link]
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Metallic Ion Sensing with a Benzothiazole-Based Fluorimetric Chemosensor - MDPI. [Link]
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Benzothiazole based fluorescent probes for the detection of biomolecules, physiological conditions, and ions responsible for diseases | Request PDF - ResearchGate. [Link]
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Novel Benzothiazole-Based Highly Selective Ratiometric Fluorescent Turn-On Sensors for Zn2+ and Colorimetric Chemosensors for Zn2+, Cu2+, and Ni2+ Ions | ACS Omega - ACS Publications. [Link]
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A Dual-responsive Benzothiazole Based Fluorescent Probes for Viscosity Detection in Beverages, in Situ Imaging of Molecular Viscosity and Latent Fingerprints | Request PDF - ResearchGate. [Link]
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Zinc ion detection using a benzothiazole-based highly selective fluorescence “turn-on” chemosensor and its real-time application - NIH. [Link]
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PHOTOPHYSICAL PROPERTIES OF SOME BENZOXAZOLE AND BENZOTHIAZOLE DERIVATIVES | Request PDF - ResearchGate. [Link]
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The Architectural Nuances of Potency: A Comparative Guide to the Structure-Activity Relationships of 4-(Bromomethyl)benzo[d]thiazole Analogs
For the attention of researchers, scientists, and professionals in drug development, this guide provides an in-depth analysis of the structure-activity relationships (SAR) of 4-(Bromomethyl)benzo[d]thiazole analogs. Authored from the perspective of a Senior Application Scientist, this document synthesizes experimental data to elucidate the molecular intricacies that govern the biological activity of this promising heterocyclic scaffold.
The benzothiazole moiety is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of pharmacological effects, including anticancer, antimicrobial, and enzyme inhibitory activities.[1][2][3] The versatility of the benzothiazole ring system allows for extensive structural modifications, making it an attractive scaffold for the development of novel therapeutic agents.[4][5] Among the various substituted benzothiazoles, those bearing a reactive handle at the 4-position, such as the bromomethyl group, serve as valuable intermediates for creating diverse libraries of analogs for SAR studies. This guide will focus on comparing the biological activities of different classes of analogs derived from this scaffold, with a particular emphasis on how subtle changes in their chemical architecture translate into significant differences in their therapeutic potential.
I. The this compound Scaffold: A Gateway to Diverse Bioactivity
The this compound core provides a reactive electrophilic site, the bromomethyl group, which is amenable to nucleophilic substitution reactions. This allows for the facile introduction of a wide variety of functional groups, leading to the generation of extensive analog libraries. The strategic placement of this reactive group at the 4-position of the benzothiazole ring system influences the overall shape, electronics, and physicochemical properties of the resulting molecules, which in turn dictates their interaction with biological targets.
General Synthetic Approach
The synthesis of this compound analogs typically begins with the construction of the core benzothiazole ring, followed by the introduction and subsequent modification of the 4-methyl group. A common synthetic route involves the reaction of a substituted 2-aminothiophenol with a suitable carboxylic acid or its derivative to form the benzothiazole ring.[6] Subsequent radical bromination of a 4-methylbenzothiazole precursor then yields the key this compound intermediate. This intermediate can then be reacted with a variety of nucleophiles, such as amines, thiols, or phenols, to generate a diverse set of analogs.
Caption: General Synthetic Workflow for this compound Analogs
II. Comparative Analysis of Analog Classes: Unraveling the SAR
The following sections will delve into specific examples of this compound analog classes and analyze their structure-activity relationships based on reported experimental data.
A. Benzothiazole-Thiazole Hybrids: Modulating Antimicrobial Activity
A noteworthy class of compounds derived from a related scaffold involves the linkage of a benzothiazole moiety to a thiazole ring through a methyl-thio bridge, which can be considered a bioisostere of the direct linkage from a bromomethyl precursor. A study on a series of such benzothiazole-thiazole hybrids revealed significant antimicrobial activity, with the nature of the substituent on the pendant thiazole ring playing a crucial role in determining potency.[7]
-
Synthesis of 2-(benzo[d]thiazol-2-ylthio)acetonitrile: 2-Mercaptobenzothiazole is reacted with chloroacetonitrile in ethanol using triethylamine as a base under reflux conditions.[7]
-
Thionation: The resulting acetonitrile derivative is treated with hydrogen sulfide gas in pyridine with triethylamine to yield the corresponding thioamide.[7]
-
Condensation: The thioamide intermediate is then condensed with a series of substituted phenacyl bromides in refluxing ethanol to afford the final benzothiazole-thiazole hybrids.[7]
The antimicrobial activity of these hybrids was evaluated against a panel of bacterial and fungal strains, with the Minimum Inhibitory Concentration (MIC) values serving as a quantitative measure of potency.
| Compound ID | R (Substituent on Thiazole) | S. aureus (MIC, µg/mL) | M. tuberculosis (MIC, µg/mL) | C. albicans (MIC, µg/mL) |
| 4a | 4-Nitrophenyl | 15.63 | 15.63 | 15.63 |
| 4b | 3-Nitrophenyl | 3.90 | 3.90 | 7.81 |
| 4c | 4-Bromophenyl | 7.81 | 7.81 | 15.63 |
| 4d | 4-Chlorophenyl | 7.81 | 7.81 | 7.81 |
| 4f | 4-Methoxyphenyl | 31.25 | 62.5 | 15.63 |
| Reference | Ciprofloxacin | 3.90 | 3.90 | - |
| Reference | Fluconazole | - | - | 7.81 |
Data sourced from a study on benzothiazole-thiazole hybrids.[7]
The data presented in the table above reveals several key SAR trends for this class of antimicrobial agents:
-
Influence of Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as nitro and halogens, on the phenyl ring of the thiazole moiety generally enhances antimicrobial activity.[7] This is exemplified by the potent activity of compounds 4b (3-nitrophenyl), 4c (4-bromophenyl), and 4d (4-chlorophenyl). The electron-withdrawing nature of these substituents can influence the electronic properties of the entire molecule, potentially enhancing its interaction with the biological target.
-
Positional Isomerism Matters: The position of the nitro group has a significant impact on activity. The meta-substituted analog 4b (MIC = 3.90 µg/mL against S. aureus and M. tuberculosis) is considerably more potent than its para-substituted counterpart 4a (MIC = 15.63 µg/mL). This suggests that the spatial arrangement of the substituent is critical for optimal binding to the target.
-
Detrimental Effect of Electron-Donating Groups: The introduction of an electron-donating group, such as the methoxy group in compound 4f , leads to a marked decrease in antibacterial activity.[7] However, its antifungal activity remains moderate. This highlights a potential for selectivity in the design of future analogs.
Caption: Key SAR Findings for Antimicrobial Benzothiazole-Thiazole Hybrids
B. Broader SAR Considerations from Other Benzothiazole Analogs
-
Anticancer Activity: For 2-(4-aminophenyl)benzothiazoles, substitutions on both the phenyl ring and the benzothiazole moiety have been shown to significantly impact their in vitro activity against breast cancer cell lines.[8] Notably, the introduction of small hydrophobic groups at the 3'-position of the phenyl ring, such as methyl, bromo, iodo, and chloro, led to particularly potent analogs.[8] This suggests that for anticancer activity, the steric and electronic properties of substituents at specific positions are critical for target engagement.
-
Enzyme Inhibition: In the context of enzyme inhibition, the overall molecular shape and the potential for specific interactions, such as hydrogen bonding and hydrophobic interactions, are paramount. For instance, in a series of benzothiazole-based fatty acid amide hydrolase (FAAH) inhibitors, the benzothiazole ring was found to engage in crucial hydrophobic interactions within the enzyme's active site, contributing significantly to the compound's potency.[9]
III. Future Directions and Conclusion
The this compound scaffold remains a highly attractive starting point for the development of novel therapeutic agents. The available data, particularly from the closely related benzothiazole-thiazole hybrids, underscores the critical importance of systematic structural modification and rigorous biological evaluation in elucidating the structure-activity relationships that govern potency and selectivity.
Future research in this area should focus on:
-
Systematic Derivatization: The synthesis and evaluation of a comprehensive library of 4-(substituted methyl)benzo[d]thiazole analogs, exploring a wide range of functional groups to probe the effects of steric bulk, electronics, and hydrogen bonding potential.
-
Diverse Biological Screening: Screening these analogs against a broad panel of biological targets, including various cancer cell lines, microbial strains, and key enzymes implicated in disease, will help to identify novel therapeutic applications.
-
Computational Modeling: The use of in silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can aid in rationalizing the experimental findings and guide the design of more potent and selective analogs.
References
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Synthesis and Evaluation of Benzothiazole-Based Analogues as Novel, Potent, and Selective Fatty Acid Amide Hydrolase Inhibitors. Journal of Medicinal Chemistry. [Link]
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Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. RSC Medicinal Chemistry. [Link]
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Synthesis, SAR and molecular docking studies of benzo[d]thiazole-hydrazones as potential antibacterial and antifungal agents. PubMed. [Link]
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Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Medicinal Chemistry. [Link]
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Bioactive thiazole and benzothiazole derivatives. PubMed. [Link]
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Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. ResearchGate. [Link]
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A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research. [Link]
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A Comparative Analysis of Anticancer Efficacy: 4-(Bromomethyl)benzo[d]thiazole Derivatives Versus Established Chemotherapeutics
A Guide for Researchers and Drug Development Professionals
The relentless pursuit of more effective and selective anticancer agents has led researchers down numerous molecular avenues. One such promising path lies in the exploration of heterocyclic compounds, with the benzothiazole scaffold emerging as a nucleus of significant pharmacological interest. This guide provides a comprehensive comparison of the preclinical efficacy of novel anticancer drug candidates derived from 4-(Bromomethyl)benzo[d]thiazole against established chemotherapeutic agents. By examining their mechanisms of action, cytotoxic profiles, and the signaling pathways they modulate, we aim to provide a data-driven perspective for researchers, scientists, and drug development professionals.
The Rise of Benzothiazoles in Oncology
Benzothiazole, a bicyclic heterocyclic compound, has garnered considerable attention in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including antimicrobial, anti-inflammatory, and notably, anticancer properties. The versatility of the benzothiazole ring allows for structural modifications that can enhance its interaction with various biological targets, leading to potent and selective therapeutic effects. While the broader family of benzothiazole derivatives has shown promise, this guide will focus on the emerging data surrounding derivatives synthesized from the this compound precursor.
Mechanistic Insights: A Tale of Two Approaches
Existing anticancer drugs typically exert their effects through mechanisms such as DNA damage, inhibition of DNA replication, or interference with microtubule dynamics. In contrast, many novel benzothiazole derivatives, including those anticipated from this compound, are being investigated for their ability to target specific signaling pathways that are dysregulated in cancer cells.
A critical aspect of cancer progression is the uncontrolled proliferation and survival of malignant cells, often driven by aberrant signaling cascades. Two of the most well-documented pathways are the PI3K/Akt and MAPK/ERK pathways.
The PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial intracellular cascade that regulates a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] In many cancers, this pathway is constitutively active, promoting tumor progression and resistance to therapy.[4][5]
Figure 1: Simplified PI3K/Akt Signaling Pathway.
The MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway is another fundamental signaling cascade that transmits signals from cell surface receptors to the nucleus, influencing gene expression and ultimately controlling cellular processes like proliferation, differentiation, and survival.[6][7] Dysregulation of this pathway is a common feature in many human cancers.[8][9]
Figure 2: Simplified MAPK/ERK Signaling Pathway.
Head-to-Head Efficacy: A Data-Driven Comparison
While direct comparative studies on this compound derivatives are emerging, the broader benzothiazole class has demonstrated significant anticancer activity, in some cases surpassing that of established drugs. The following tables summarize in vitro cytotoxicity data (IC50 values) from various studies, comparing different benzothiazole derivatives with standard chemotherapeutic agents across several cancer cell lines. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions between studies.
Table 1: Comparative Cytotoxicity (IC50 in µM) of Benzothiazole Derivatives and Standard Drugs in Breast Cancer Cell Lines
| Compound/Drug | Cell Line | IC50 (µM) | Reference |
| Benzothiazole Derivatives | |||
| Thiophene based acetamide benzothiazole | MCF-7 | 24.15 | [10] |
| Morpholine based thiourea bromobenzothiazole | MCF-7 | 18.10 | [10] |
| Indole based hydrazine carboxamide | MDA-MB-231 | 0.68 | [10] |
| Standard Drugs | |||
| Doxorubicin | MCF-7 | ~0.5 - 2 | [11] |
| Paclitaxel | MCF-7 | ~0.005 - 0.1 | [12] |
| Cisplatin | MCF-7 | ~5 - 20 | [10] |
Table 2: Comparative Cytotoxicity (IC50 in µM) of Benzothiazole Derivatives and Standard Drugs in Lung Cancer Cell Lines
| Compound/Drug | Cell Line | IC50 (µM) | Reference |
| Benzothiazole Derivatives | |||
| Indole based hydrazine carboxamide | H460 | 0.28 | [10] |
| Substituted bromopyridine acetamide benzothiazole | A549 | 0.044 | [10] |
| Pyridine containing pyrimidine derivative | A549 | 30.45 | [10] |
| Standard Drugs | |||
| Cisplatin | A549 | ~1 - 10 | [13][14] |
| Paclitaxel | A549 | ~0.01 - 0.1 | [13] |
| Gemcitabine | A549 | ~0.1 - 1 | [14] |
Table 3: Comparative Cytotoxicity (IC50 in µM) of Benzothiazole Derivatives and Standard Drugs in Colon Cancer Cell Lines
| Compound/Drug | Cell Line | IC50 (µM) | Reference |
| Benzothiazole Derivatives | |||
| Indole based hydrazine carboxamide | HT29 | 0.015 | [10] |
| Substituted bromopyridine acetamide benzothiazole | SW620 | 0.0043 | [10] |
| Pyridine containing pyrimidine derivative | Colo205 | 5.04 | [10] |
| Standard Drugs | |||
| 5-Fluorouracil (5-FU) | HT29 | ~5 - 50 | [10] |
| Oxaliplatin | HT29 | ~1 - 10 | [10] |
| Irinotecan | HT29 | ~1 - 10 |
The data presented suggests that certain benzothiazole derivatives exhibit potent anticancer activity, with IC50 values in the nanomolar to low micromolar range, which is comparable or even superior to some standard chemotherapeutic drugs.
Experimental Protocols for Efficacy Evaluation
To ensure the scientific rigor of comparative studies, standardized experimental protocols are essential. The following are detailed, step-by-step methodologies for key in vitro assays used to assess the anticancer efficacy of novel compounds.
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Figure 3: Experimental Workflow for the MTT Assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound (e.g., this compound derivative) and standard drug
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Drug Treatment: The following day, treat the cells with a range of concentrations of the test compound and a standard anticancer drug. Include a vehicle control (e.g., DMSO).[11]
-
Incubation: Incubate the plates for a period of 48 to 72 hours.[11]
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
Protocol 2: Annexin V/Propidium Iodide Assay for Apoptosis
This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest the treated and untreated cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[11]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Conclusion and Future Directions
The preliminary data on benzothiazole derivatives, while not extensively focused on the this compound subclass, are highly encouraging. The potent in vitro cytotoxicity observed against a range of cancer cell lines, in some instances surpassing that of established chemotherapeutics, underscores the potential of this chemical scaffold in oncology drug discovery. The ability of some derivatives to modulate key cancer-related signaling pathways like PI3K/Akt and MAPK/ERK suggests a more targeted approach to cancer therapy, potentially leading to improved efficacy and reduced side effects compared to traditional cytotoxic agents.
Future research should focus on a systematic evaluation of this compound derivatives in head-to-head comparative studies against a panel of standard anticancer drugs across diverse cancer types. In-depth mechanistic studies are also warranted to elucidate their precise molecular targets and signaling effects. Furthermore, in vivo studies in relevant animal models will be crucial to assess their therapeutic efficacy, pharmacokinetic properties, and safety profiles. The continued exploration of this promising class of compounds holds the potential to deliver novel and effective weapons in the fight against cancer.
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Gudipati, R., et al. (2020). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 265-279. Available from: [Link]
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Hennessy, B. T., et al. (2005). PI3K/Akt signalling pathway and cancer. The Lancet Oncology, 6(12), 941-952. Available from: [Link]
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Dhillon, A. S., et al. (2007). ERK/MAPK signalling pathway and tumorigenesis. Cellular and Molecular Life Sciences, 64(23), 3077-3093. Available from: [Link]
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Wikipedia contributors. (2024, January 13). PI3K/AKT/mTOR pathway. In Wikipedia, The Free Encyclopedia. Retrieved January 20, 2026, from [Link]
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Morgensztern, D., & McLeod, H. L. (2005). The pathogenic role of PI3K/AKT pathway in cancer onset and drug resistance: An updated review. Annals of Oncology, 16(11), 1755-1763. Available from: [Link]
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Westmead Breast Cancer Institute. (n.d.). Chemotherapy for Breast Cancer Fact Sheet. Retrieved January 20, 2026, from [Link]
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Canadian Cancer Society. (n.d.). Chemotherapy for colorectal cancer. Retrieved January 20, 2026, from [Link]
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Macmillan Cancer Support. (n.d.). Chemotherapy for lung cancer. Retrieved January 20, 2026, from [Link]
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Janku, F., et al. (2018). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. Journal of the National Cancer Institute, 110(6), 569-577. Available from: [Link]
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Braicu, C., et al. (2019). The MAPK pathway across different malignancies: A new perspective. Cancer, 125(18), 3162-3173. Available from: [Link]
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Canadian Cancer Society. (n.d.). Chemotherapy for breast cancer. Retrieved January 20, 2026, from [Link]
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Encyclopedia.pub. (2022, May 26). MAPK Pathways in Cancer Metastasis. Retrieved January 20, 2026, from [Link]
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Cseh, A. M., & Fabian, M. A. (2021). Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity. International Journal of Molecular Sciences, 22(16), 8877. Available from: [Link]
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Moffitt Cancer Center. (n.d.). Chemo for Colon Cancer. Retrieved January 20, 2026, from [Link]
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Mayo Clinic. (2025, July 8). Chemotherapy for colon cancer. Retrieved January 20, 2026, from [Link]
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A Senior Application Scientist's Guide to Evaluating Target Specificity of Enzyme Inhibitors Derived from 4-(Bromomethyl)benzo[d]thiazole
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the quest for highly specific enzyme inhibitors is paramount. Compounds that precisely interact with their intended target while avoiding unintended interactions—or "off-targets"—are more likely to become safe and effective therapeutics. The benzothiazole scaffold, a heterocyclic aromatic compound, is a cornerstone in medicinal chemistry, giving rise to a multitude of potent enzyme inhibitors.[1][2][3] This guide provides an in-depth, technically-grounded framework for evaluating the target specificity of novel inhibitors synthesized from the versatile starting material, 4-(Bromomethyl)benzo[d]thiazole.
We will move beyond mere procedural lists to explore the causality behind experimental choices, ensuring a robust and self-validating approach to characterization. This guide is structured to empower researchers to generate high-quality, reliable data, crucial for making informed decisions in drug development pipelines.
The Benzothiazole Scaffold and the Imperative of Specificity
Benzothiazole and its derivatives are privileged structures in medicinal chemistry, known to form the basis of inhibitors for a wide range of enzyme classes, including protein kinases, cholinesterases, and others.[3][4][5][6] Their synthetic tractability, stemming from precursors like this compound, allows for extensive structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity.[7]
However, this potency can be a double-edged sword. For instance, in the development of kinase inhibitors, the high degree of conservation in the ATP-binding site across the kinome presents a significant challenge.[8][9] An inhibitor designed for one kinase may inadvertently inhibit several others, leading to unforeseen side effects or toxicity.[8][10] Therefore, a rigorous, multi-tiered evaluation of target specificity is not just a regulatory hurdle but a fundamental component of rational drug design.
A Multi-Pronged Strategy for Specificity Evaluation
A credible assessment of inhibitor specificity cannot rely on a single experiment. It requires a layered approach, starting with high-throughput biochemical assays and progressing to more physiologically relevant cellular and proteomic analyses. Each layer provides a different piece of the puzzle, building a comprehensive profile of the inhibitor's behavior.
Caption: Workflow for inhibitor specificity evaluation.
Foundational Assessment: In Vitro Biochemical Assays
The first step is to quantify the inhibitor's potency against its intended, purified enzyme target and then compare this to its activity against a panel of other enzymes.
A. Primary Target Potency (IC50 and Ki Determination)
The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce enzyme activity by 50%. It is a crucial first metric. However, the IC50 value can be influenced by assay conditions (e.g., substrate concentration). Therefore, determining the inhibition constant (Ki), which reflects the intrinsic binding affinity, is essential for a more accurate characterization.[11]
Exemplar Protocol: IC50 Determination for a Kinase Inhibitor
-
Preparation: Reconstitute the purified kinase and the benzothiazole-derived inhibitor in an appropriate assay buffer (e.g., HEPES buffer with MgCl2, DTT, and BSA).
-
Reaction Setup: In a 96- or 384-well plate, add the kinase, a specific peptide substrate, and a concentration of ATP near its Michaelis-Menten constant (Km). This condition is critical because competitive inhibitors will appear less potent at high ATP concentrations.[11]
-
Inhibitor Titration: Add the inhibitor across a range of concentrations (e.g., 10-point serial dilution from 100 µM to 1 nM). Include a "no inhibitor" (positive control) and a "no enzyme" (negative control) well.
-
Incubation: Incubate the plate at a constant temperature (e.g., 30°C) for a predetermined time, ensuring the reaction remains in the linear range.[12]
-
Detection: Stop the reaction and quantify product formation. For kinases, this is often done using luminescence-based assays that measure the amount of ATP remaining or by using phospho-specific antibodies.
-
Data Analysis: Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
B. Selectivity Profiling
Once the on-target potency is established, the inhibitor must be screened against a panel of related and unrelated enzymes. For a kinase inhibitor, this would involve a commercially available kinase panel (e.g., a panel of 100+ different kinases). This provides the first broad view of the inhibitor's specificity.
Cellular Context: Validating Target Engagement and Mechanism
Biochemical assays are performed in a simplified, artificial environment. It is crucial to confirm that the inhibitor can enter cells, bind to its target, and exert the expected biological effect under more physiological conditions.[13][14]
A. Cellular Target Engagement Assays
These assays directly measure the binding of an inhibitor to its target protein within intact cells.[14][15] This provides vital information on cell permeability and target binding in the presence of all cellular components.[14][16]
-
Cellular Thermal Shift Assay (CETSA): This method is based on the principle that a ligand binding to its target protein increases the protein's thermal stability.[16] Cells are treated with the inhibitor, heated to various temperatures, and the amount of soluble (non-denatured) target protein is quantified, typically by Western blot. A shift in the melting curve indicates target engagement.
-
NanoBRET™ Target Engagement Assay: This technique uses bioluminescence resonance energy transfer (BRET) to measure compound binding.[17] The target protein is expressed as a fusion with NanoLuc® luciferase, and a fluorescent tracer that binds the same site as the inhibitor is added. When the inhibitor displaces the tracer, the BRET signal decreases, allowing for a quantitative measurement of intracellular affinity.[17]
B. Downstream Signaling Analysis
If the target enzyme is part of a known signaling pathway, its inhibition should lead to predictable changes in downstream events. For example, inhibiting a kinase should decrease the phosphorylation of its known substrates. This can be readily assessed by Western blotting using phospho-specific antibodies.
Caption: Inhibition of a signaling pathway.
The Unbiased Approach: Proteome-Wide Off-Target Identification
While selectivity panels are useful, they are inherently biased as they only test against known proteins. Chemical proteomics offers a powerful, unbiased approach to identify both the intended target and any unanticipated off-targets on a proteome-wide scale.[8][10][18]
-
Activity-Based Protein Profiling (ABPP): This technique uses chemical probes that covalently react with the active sites of specific enzyme families.[10][19] In a competitive ABPP experiment, a cell lysate or live cells are treated with the inhibitor before adding the probe. The inhibitor will prevent the probe from binding to its targets. Subsequent mass spectrometry analysis identifies the proteins that show reduced probe labeling, revealing the inhibitor's targets.[19]
-
Compound-Centric Chemical Proteomics (CCCP): In this approach, the inhibitor itself is modified with a reactive group and a reporter tag, turning it into a probe.[10][20] This probe is used to "pull down" its binding partners from a cell lysate, which are then identified by mass spectrometry.[20]
Data Synthesis and Comparative Analysis
The ultimate goal is to synthesize the data from all experiments into a clear, comparative format. A selectivity index is often calculated by dividing the IC50 of an off-target by the IC50 of the on-target. A higher index indicates greater selectivity.
Table 1: Comparative Specificity Profile of Hypothetical Benzothiazole-Derived Kinase Inhibitors
| Parameter | Inhibitor BZT-A | Inhibitor BZT-B | Inhibitor BZT-C (Control) |
| Primary Target (MARK4) IC50 (nM) | 15 | 25 | 500 |
| Off-Target 1 (Kinase X) IC50 (nM) | 1,500 | 5,000 | 1,000 |
| Off-Target 2 (Kinase Y) IC50 (nM) | 3,000 | >10,000 | 750 |
| Selectivity Index (Kinase X / MARK4) | 100-fold | 200-fold | 2-fold |
| Selectivity Index (Kinase Y / MARK4) | 200-fold | >400-fold | 1.5-fold |
| Cellular Target Engagement (CETSA Shift) | Yes | Yes | No |
| p-Substrate Inhibition in Cells | Yes | Yes | No |
Interpretation:
-
Inhibitor BZT-A is potent against the primary target, MARK4.[21] It shows good selectivity (100 to 200-fold) over the tested off-targets and demonstrates target engagement in cells.
-
Inhibitor BZT-B is slightly less potent than BZT-A but exhibits superior selectivity. Its high selectivity index (>400-fold for Kinase Y) makes it a more promising candidate for further development.
-
Inhibitor BZT-C is a poor inhibitor, showing weak potency and very low selectivity, and fails to engage its target in a cellular context.
Conclusion
The evaluation of target specificity for enzyme inhibitors derived from this compound is a complex but essential process. A robust assessment strategy, grounded in sound biochemical and cell biological principles, is critical for the successful progression of a compound from a preliminary hit to a viable drug candidate. By integrating in vitro potency and selectivity assays, cellular target engagement studies, and unbiased proteomic profiling, researchers can build a comprehensive understanding of an inhibitor's mechanism of action and de-risk its development. This multi-layered, self-validating approach ensures that only the most specific and promising candidates advance, ultimately increasing the probability of clinical success.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-(Bromomethyl)benzo[d]thiazole
For researchers and professionals in drug development, the synthesis and handling of novel compounds are daily realities. With these powerful tools comes the profound responsibility of ensuring safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-(Bromomethyl)benzo[d]thiazole, a halogenated organic compound. The procedures outlined below are designed to protect laboratory personnel, the wider community, and the environment by adhering to the highest standards of chemical safety and regulatory compliance.
The core principle of this guide is not just to provide instructions, but to instill a deep understanding of the causality behind each procedural step. As a brominated heterocyclic compound, this compound is classified as a halogenated organic waste and requires disposal through licensed hazardous waste channels.[1][2] Improper disposal can lead to significant environmental contamination and potential health risks.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Key Hazards:
-
Skin and Eye Irritation/Corrosion: Similar brominated compounds can cause severe skin burns and eye damage.[3][4]
-
Toxicity: Can be harmful if swallowed, inhaled, or in contact with skin.[5]
-
Respiratory Irritation: May cause respiratory irritation.[6][7]
Mandatory Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[8] A face shield is also recommended.[9] | Protects against splashes and airborne particles, preventing severe eye irritation or damage. |
| Hand Protection | Chemical-resistant gloves, such as nitrile or neoprene. Always check the manufacturer's glove compatibility chart.[9] | Provides a barrier against direct skin contact, which can cause irritation or burns. |
| Body Protection | A fully-buttoned lab coat. For larger quantities or in case of a spill, wear fire/flame resistant and impervious clothing.[8] | Protects the skin and personal clothing from contamination. |
| Respiratory Protection | Work should be conducted in a certified laboratory chemical fume hood.[9] If exposure limits are exceeded, a full-face respirator may be necessary.[8] | Minimizes the inhalation of dust or vapors, which can cause respiratory tract irritation. |
II. Waste Segregation and Collection: A Critical First Step
Proper segregation of chemical waste at the source is the most critical step in ensuring safe and compliant disposal. Cross-contamination of waste streams can lead to dangerous chemical reactions and significantly increase disposal costs.
Core Principles of Segregation:
-
Halogenated vs. Non-Halogenated: this compound is a halogenated organic compound and MUST be collected in a designated container for this waste stream.[1][2] Do not mix with non-halogenated organic solvents.
-
Incompatible Materials: Store waste containers away from incompatible materials such as strong oxidizing agents, strong bases, and various metals (e.g., aluminum, iron, copper).[9]
Waste Collection Workflow
The following diagram illustrates the decision-making process for segregating and collecting this compound waste.
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A Strategic Guide to Personal Protective Equipment for Handling 4-(Bromomethyl)benzo[d]thiazole
In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel compounds are routine. However, "routine" must never equate to "complacent," especially when working with reactive intermediates like 4-(Bromomethyl)benzo[d]thiazole. This guide provides an in-depth, experience-driven framework for selecting and using Personal Protective Equipment (PPE). Our objective is to move beyond a simple checklist and instill a deep, causal understanding of why these specific precautions are scientifically mandated.
Hazard Assessment: Understanding the Reactivity of this compound
A robust PPE strategy begins with a thorough understanding of the molecule's inherent risks. While a specific, comprehensive toxicological profile for this compound is not widely published, we can infer its principal hazards by analyzing its structural components: the benzothiazole core and the bromomethyl group.
-
Benzothiazole Core: This heterocyclic system is a common scaffold in bioactive molecules. However, benzothiazole and its derivatives are known to act as dermal sensitizers and respiratory tract irritants.[1] Some compounds in this class have also been investigated for potential genotoxic and carcinogenic effects.
-
Bromomethyl Group (-CH₂Br): This functional group is the primary driver of our stringent handling protocols. The presence of a bromine atom on a methyl group attached to the aromatic benzothiazole ring system makes it a potent alkylating agent . Alkylating agents are reactive compounds that can covalently bond to nucleophilic functional groups in biological molecules, including DNA.[2] This reactivity is the basis for their utility in synthesis but also underlies their toxicity, as it can lead to mutagenic and carcinogenic outcomes.[2]
Therefore, this compound must be handled as a substance that is:
-
Corrosive and causes severe skin burns and eye damage. [3][4][5]
-
A potent skin and respiratory sensitizer.
-
A suspected mutagen or carcinogen due to its alkylating nature.
This hazard profile dictates that all handling procedures must be designed to prevent any direct contact, inhalation, or ingestion.
Core Directive: The Hierarchy of Controls
Before detailing PPE, it is crucial to remember that PPE is the last line of defense. The primary safety measures are engineering and administrative controls.
-
Engineering Controls: All work involving this compound, including weighing, transfers, and reaction setup, must be conducted within a certified chemical fume hood to control airborne particulates and vapors.[6]
-
Administrative Controls: Access to areas where this compound is handled should be restricted. All personnel must receive specific training on its hazards and the associated handling protocols.[7][8]
Personal Protective Equipment: A Barrier of Last Resort
The PPE ensemble described below is designed to provide comprehensive protection, assuming that engineering and administrative controls are already in place.
Hand Protection: The Critical Interface
Your hands are the most likely part of your body to come into direct contact with the chemical. A single layer of gloves is insufficient.
-
Protocol: Double-gloving is mandatory.
-
Inner Glove: A standard nitrile examination glove. This layer provides a baseline of protection and keeps the skin clean during the doffing process.
-
Outer Glove: A thicker, chemical-resistant glove. Given that this compound is a halogenated aromatic hydrocarbon, standard nitrile gloves offer poor resistance for prolonged contact.[9][10]
-
-
Causality: Double-gloving protects against immediate exposure in case the outer glove is breached. The selection of a highly resistant outer glove is critical because halogenated hydrocarbons can rapidly permeate common materials like latex and standard nitrile.[9][13] Always inspect gloves for tears or pinholes before use.[14]
Body Protection: Preventing Dermal Absorption
Skin contact is a primary exposure route. Standard cotton lab coats are not a sufficient barrier against corrosive or easily absorbed chemicals.
-
Protocol:
-
A disposable, solid-front, chemical-resistant gown with long sleeves and tight-fitting elastic cuffs is required. Poly-coated gowns offer superior protection.
-
The gown must close in the back to eliminate gaps.
-
For any procedure with a significant splash risk, a chemical-resistant apron should be worn over the gown.
-
Fully enclosed shoes, preferably made of a non-porous material, are mandatory. Disposable shoe covers should be worn and doffed in the designated area.
-
-
Causality: The goal is to create an impervious barrier. The alkylating nature of this compound means even minor skin contact could lead to severe irritation, burns, or sensitization. A disposable gown ensures that any contamination is removed and disposed of at the end of the task, preventing cross-contamination of other lab areas.[15]
Eye and Face Protection: Shielding Against Severe Damage
Given that related compounds are known to cause severe eye damage, robust protection is non-negotiable.[3][16]
-
Protocol: A combination of safety goggles and a full-face shield is required.
-
Goggles: Must be chemical splash goggles that form a seal around the eyes, preventing liquid or dust from entering.[11] Standard safety glasses with side shields are inadequate as they do not protect from splashes from all angles.[11]
-
Face Shield: Worn over the goggles, a face shield provides an additional layer of protection for the entire face from splashes.
-
-
Causality: The eyes are extremely sensitive to corrosive materials. A splash could cause irreversible damage. The dual-layer protection of sealed goggles and a full-face shield provides the highest level of safety for this critical area.[17]
Respiratory Protection: Averting Inhalation Hazards
While all work should be in a fume hood, respiratory protection is a necessary precaution against accidental release or exposure during material transfer.
-
Protocol:
-
For weighing solid material or any task where dust may be generated, a NIOSH-approved N95 respirator is the minimum requirement.
-
If there is any risk of vapor release or if working outside of a fume hood during an emergency (e.g., a spill), a full-face respirator with organic vapor/acid gas cartridges is necessary.[18][19]
-
-
Causality: The benzothiazole moiety suggests a risk of respiratory irritation.[20] Fine powders can easily become airborne and bypass the containment of a fume hood during handling. A respirator ensures that these fine particles are not inhaled.
PPE Requirements Summary
| Task | Hand Protection | Body Protection | Eye/Face Protection | Respiratory Protection |
| Weighing/Aliquotting Solid | Double Gloves (Nitrile inner, Chemo-rated/laminate outer) | Chemical-resistant gown, shoe covers | Chemical splash goggles + Face shield | N95 Respirator (minimum) |
| Solution Preparation/Transfer | Double Gloves (Nitrile inner, Chemo-rated/laminate outer) | Chemical-resistant gown, shoe covers, chemical apron | Chemical splash goggles + Face shield | Not required if in fume hood; have respirator available |
| Reaction Workup/Purification | Double Gloves (Nitrile inner, Chemo-rated/laminate outer) | Chemical-resistant gown, shoe covers, chemical apron | Chemical splash goggles + Face shield | Not required if in fume hood; have respirator available |
| Spill Cleanup | Double Gloves (Heavy-duty laminate/butyl outer) | Full chemical-resistant suit or gown/apron combo, boot covers | Full-face respirator with appropriate cartridges | Full-face respirator with appropriate cartridges |
Operational and Disposal Plans
A seamless workflow from preparation to disposal is essential to maintain a safe environment.
Donning and Doffing PPE Workflow
The sequence of putting on and taking off PPE is critical to prevent cross-contamination.
DOT Script for PPE Workflow
Fig 1. Donning and Doffing Sequence
Decontamination and Disposal
-
Decontamination: All non-disposable equipment (glassware, stir bars, etc.) must be decontaminated before being removed from the fume hood. This involves a two-step process:
-
Neutralization: Rinse surfaces with a solution known to degrade alkylating agents. A common laboratory practice is to use a solution of sodium thiosulfate or a basic solution like 1 M NaOH in ethanol, followed by copious rinsing with the appropriate solvent.
-
Cleaning: After neutralization, wash with detergent and water.
-
-
Disposal: All contaminated disposable materials, including gloves, gowns, shoe covers, bench paper, and empty reagent bottles, must be treated as hazardous waste.
-
Collect all solid waste in a dedicated, clearly labeled, sealed hazardous waste container.
-
Collect all liquid waste containing this compound in a labeled, sealed hazardous waste container for halogenated organic waste.[21][22][23]
-
Never dispose of this material down the drain or in regular trash.[3] Follow all institutional and local regulations for hazardous waste disposal.
-
Emergency Procedures: In Case of Exposure
Immediate action is critical to mitigate harm.
-
Skin Contact: Immediately remove all contaminated clothing while under an emergency safety shower.[16] Flush the affected area with copious amounts of water for at least 15 minutes.[4][24] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[5][16] Remove contact lenses if possible. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[4] If they are not breathing, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[16] Rinse the mouth with water. Seek immediate medical attention.
By understanding the fundamental reactivity of this compound and adhering to this comprehensive PPE and handling strategy, researchers can effectively mitigate the risks and ensure a safe laboratory environment for groundbreaking scientific work.
References
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OSU Chemistry. (n.d.). Glove Selection Examples of Chemical Resistance of Common Glove Materials. Oregon State University. Retrieved from [Link]
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Princeton University Environmental Health & Safety. (n.d.). Section 6C: Protective Equipment. Retrieved from [Link]
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International Enviroguard. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2023, September 12). Personal Protective Equipment. Retrieved from [Link]
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GOV.UK. (n.d.). Bromine: incident management. Retrieved from [Link]
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University of Pennsylvania Environmental Health and Radiation Safety. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]
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A-C-D-S. (2025, January 22). Safety Data Sheet: Benzothiazole. Retrieved from [Link]
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University of California, Riverside Environmental Health & Safety. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]
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University of Missouri Environmental Health and Safety. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]
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Clemson University. (n.d.). The Control Strategies of Brominated Organic Disinfection By-Products: Adsorption With Pre-chlorination and Photodegradation. Clemson University Open Access Initiative. Retrieved from [Link]
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Storemasta. (2024, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]
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Gloves By Web. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]
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ChemTalk. (n.d.). Lab Safety Equipment & PPE. Retrieved from [Link]
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ChemistryViews. (2015, October 6). Chemical Indicator for Alkylating Agents. Retrieved from [Link]
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LabManager. (2022, November 23). Ten Tips for Handling Hazardous Chemicals in a Lab. Retrieved from [Link]
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Kalstein EU. (n.d.). Safety in the Handling of Laboratory Reagents. Retrieved from [Link]
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PubMed. (2014, December 16). Formation of brominated disinfection byproducts from natural organic matter isolates and model compounds in a sulfate radical-based oxidation process. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
